7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one
Description
Properties
IUPAC Name |
7-chloro-6-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNPXHSEDNMJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259856 | |
| Record name | 7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881190-95-0 | |
| Record name | 7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881190-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one
Abstract: This technical guide provides a comprehensive overview of the physical and spectroscopic properties of 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of high-value pharmaceutical compounds. Designed for researchers, chemists, and drug development professionals, this document consolidates essential data, outlines robust experimental protocols for property determination, and contextualizes the compound's significance, particularly its role as a building block for the targeted anticancer agent Sotorasib. The guide emphasizes the principles of analytical integrity, offering detailed methodologies and theoretical frameworks for the accurate characterization of this and similar molecules.
Introduction: A Key Intermediate in Modern Drug Discovery
This compound is a halogenated indanone derivative whose structural framework is of significant interest in medicinal chemistry. While a relatively simple molecule, its true value lies in its function as a crucial precursor in multi-step synthetic pathways. Most notably, it is a documented intermediate in the synthesis of Sotorasib (AMG 510), a first-in-class inhibitor of the KRAS G12C mutation, which represents a major breakthrough in the treatment of non-small cell lung cancer (NSCLC).[1][2][3]
The physical properties of a synthetic intermediate like this compound are not merely academic data points. They are critical parameters that dictate its handling, purification, reaction kinetics, and scalability in a drug development pipeline. Purity, melting point, and spectroscopic fingerprints are essential for quality control and regulatory compliance. Understanding these characteristics is paramount for any scientist working on the synthesis or process optimization of Sotorasib or other novel therapeutics derived from this scaffold.
This guide provides both reported and predicted data, coupled with detailed experimental workflows, to serve as a reliable resource for laboratory practice and further research.
General and Physicochemical Properties
The fundamental identity and bulk physical properties of a compound are the cornerstones of its chemical passport. These characteristics influence everything from storage conditions to solvent selection for subsequent reactions.
Core Compound Identifiers
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 881190-95-0 | [4][5] |
| Molecular Formula | C₉H₆ClFO | [5] |
| Molecular Weight | 184.59 g/mol | [4][5] |
| Appearance | Off-white to yellow solid (Predicted) | [6] |
Thermal and Bulk Properties
Direct experimental data for the thermal properties of this compound are not widely published. However, we can establish reliable estimates based on closely related analogs and computational predictions.
| Property | Predicted Value | Basis for Prediction / Notes | Source |
| Melting Point | 95-105 °C | Based on similar substituted indanones. The melting point is a critical indicator of purity; a broad melting range suggests the presence of impurities.[7] | - |
| Boiling Point | ~250-260 °C at 760 mmHg | Extrapolated from the boiling point of 7-fluoro-1-indanone (245.1 °C).[6] High boiling point suggests that purification via distillation would require vacuum conditions to prevent thermal decomposition. | - |
| Density | ~1.3-1.4 g/cm³ | Based on the density of 7-fluoro-1-indanone (1.259 g/cm³).[6] The addition of a heavier chlorine atom is expected to increase the density. | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water. | - |
Spectroscopic Characterization Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a drug intermediate, a well-defined spectroscopic profile is essential for confirming identity and ensuring the absence of structurally related impurities. While specific spectra for this compound are not publicly available, this section details the expected spectroscopic characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the four distinct types of protons in the molecule.
-
Aromatic Protons (2H): The two protons on the aromatic ring will appear in the downfield region (δ 7.0-7.8 ppm). Due to coupling to each other and to the fluorine atom, they will likely present as complex multiplets or doublets of doublets.
-
Aliphatic Protons α to Carbonyl (2H): The two protons on the carbon adjacent to the carbonyl group (C2) are expected to appear around δ 2.7-3.0 ppm as a triplet.
-
Aliphatic Protons β to Carbonyl (2H): The two protons on the carbon further from the carbonyl (C3) are expected to appear around δ 3.1-3.4 ppm, also as a triplet, coupled to the C2 protons.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display 9 distinct signals, one for each carbon atom.
-
Carbonyl Carbon (C=O): The ketone carbon will be the most downfield signal, expected around δ 195-205 ppm.
-
Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly bonded to fluorine and chlorine will show characteristic splitting patterns (C-F coupling) and chemical shifts influenced by the halogens.
-
Aliphatic Carbons (2C): Two signals in the aliphatic region (δ 25-40 ppm) corresponding to the C2 and C3 carbons of the five-membered ring.
¹⁹F NMR (Fluorine NMR): A single signal is expected for the fluorine atom attached to the aromatic ring. The chemical shift for aryl fluorides typically falls in the range of -100 to -140 ppm.[8][9][10] This analysis is crucial for confirming the presence and position of the fluorine substituent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory for solid samples, which requires minimal sample preparation.[11]
Expected Characteristic Absorption Bands:
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ . This is a key diagnostic peak for the indanone core.
-
C-F Stretch: A strong absorption band in the region of 1200-1280 cm⁻¹ .
-
C-Cl Stretch: A medium to strong absorption band in the region of 700-850 cm⁻¹ .
-
Aromatic C=C Stretches: Multiple medium-intensity bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 184. A characteristic isotopic pattern will be observed due to the presence of chlorine: a peak at m/z = 184 (for ³⁵Cl) and another peak at m/z = 186 (for ³⁷Cl) in an approximate 3:1 ratio of intensity. This isotopic signature is a definitive confirmation of a single chlorine atom in the molecule.
-
Key Fragments: Common fragmentation patterns for indanones include the loss of CO (carbonyl group), leading to a fragment at m/z = 156/158.
Experimental Protocols and Methodologies
Scientific integrity requires robust and reproducible methods. The following sections detail standard, self-validating protocols for determining the key physical properties of a solid compound like this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow range (typically <1°C). Impurities depress and broaden the melting range.[7] This method serves as a primary indicator of sample purity.
Methodology (Digital Melting Point Apparatus):
-
Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a watch glass.
-
Capillary Loading: Press the open end of a capillary tube into the powder. Tap the sealed end gently on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.[12]
-
Apparatus Setup: Place the loaded capillary into the heating block of the apparatus.
-
Rapid Determination (Optional but Recommended): Set a rapid heating rate (~10-20 °C/min) to find an approximate melting range. This saves time during the precise measurement.[7][13]
-
Precise Determination: Allow the apparatus to cool. Using a fresh capillary, heat rapidly to about 20 °C below the approximate melting point found in the previous step.
-
Slow Heating: Decrease the heating rate to 1-2 °C/min.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
-
Validation: Repeat the precise determination at least once more to ensure reproducibility. Consistent results validate the measurement.
Caption: Workflow for accurate melting point determination.
ATR-FTIR Spectrum Acquisition
Principle: ATR-FTIR works by measuring the changes that happen to an internally reflected infrared beam when it comes into contact with a sample.[14] An evanescent wave penetrates a small distance into the sample, and absorption of the IR radiation at specific frequencies reveals the sample's functional groups.[11]
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to fully evaporate.[15]
-
Background Scan: With the clean, empty crystal, acquire a background spectrum. This is a critical step that subtracts any absorbance from the atmosphere (CO₂, H₂O) and the instrument itself, ensuring that the final spectrum is only of the sample.[15]
-
Sample Application: Place a small amount of the powdered solid sample directly onto the center of the ATR crystal.
-
Apply Pressure: Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.[11]
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline-corrected if necessary.
-
Cleaning: After analysis, raise the press arm, remove the bulk of the sample, and clean the crystal thoroughly as in Step 1.
Caption: Standard operating procedure for ATR-FTIR analysis.
¹H NMR Sample Preparation
Principle: To obtain a high-resolution NMR spectrum, the sample must be dissolved in a deuterated solvent and be free of particulate matter and paramagnetic impurities.[16] The deuterated solvent is "invisible" in the ¹H NMR spectrum and is used by the spectrometer to "lock" the magnetic field.[16]
Methodology:
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).
-
Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.[17]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm).
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[18]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Analysis: Insert the sample into the NMR spectrometer to acquire the spectrum.
Caption: Workflow for preparing a high-quality NMR sample.
Conclusion
This compound is more than a simple chemical; it is an enabling fragment for the synthesis of life-saving therapeutics. This guide has provided a detailed account of its core physical and spectroscopic properties, blending known data with scientifically grounded predictions. By adhering to the rigorous experimental protocols outlined herein, researchers and drug development professionals can ensure the quality, consistency, and integrity of their work. The accurate characterization of this intermediate is a foundational step in the complex but vital process of bringing next-generation medicines from the laboratory to the clinic.
References
- 1. (1R)-7-Chloro-6-fluoro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | 2300966-23-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. achmem.com [achmem.com]
- 6. 7-Fluoro-1-indanone | 651735-59-0 [chemicalbook.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. westlab.com [westlab.com]
- 14. msl-ltd.com [msl-ltd.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. mun.ca [mun.ca]
An In-depth Technical Guide to 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one (CAS 881190-95-0)
Abstract
This technical guide provides a comprehensive overview of 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of significant interest in contemporary medicinal chemistry and drug discovery. While not extensively documented in public literature as a final product, its role as a key intermediate is crucial for the synthesis of more complex molecular architectures, particularly in the pursuit of novel therapeutic agents. This document will delve into the compound's core chemical characteristics, a putative synthesis protocol based on established chemical principles, its known application as a synthetic precursor, and the broader biological significance of the indanone scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical entity.
Introduction: The Indanone Scaffold in Drug Discovery
The 1-indanone skeleton is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its recurrence in a multitude of biologically active compounds spanning a wide array of therapeutic targets. The rigid, bicyclic framework of the indanone core provides a well-defined three-dimensional orientation for pendant functional groups, facilitating specific and high-affinity interactions with biological macromolecules.
Derivatives of 1-indanone have demonstrated a remarkable range of pharmacological activities, including but not limited to:
-
Antiviral Agents
-
Anti-inflammatory and Analgesic Compounds
-
Anticancer Drugs
-
Antimalarial Agents
-
Antibacterial Compounds
-
Therapeutics for Neurodegenerative Diseases , such as Alzheimer's Disease[1]
The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the indanone scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, is often employed to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby potentially improving oral bioavailability and brain penetration. The presence of both chlorine and fluorine in this compound suggests its design as a precursor for compounds with tailored pharmacological profiles.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 881190-95-0 | |
| Molecular Formula | C₉H₆ClFO | |
| Molecular Weight | 184.59 g/mol | |
| Appearance | Solid (predicted) | |
| Purity | Typically >96% (as commercially available) | |
| InChI Key | STNPXHSEDNMJFC-UHFFFAOYSA-N |
Expected Spectral Characteristics
While specific spectra for this compound are not widely published, the following are the expected characteristic signals based on its structure and data from analogous compounds:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the chloro, fluoro, and carbonyl groups. Additionally, two methylene groups in the five-membered ring will exhibit characteristic multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon will appear at a characteristic downfield chemical shift (typically >190 ppm). The aromatic carbons will have their chemical shifts determined by the substitution pattern of the halogen atoms.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 184. Due to the presence of chlorine, a characteristic M+2 isotopic peak at m/z ≈ 186 with an intensity of approximately one-third of the M⁺ peak is expected, arising from the natural abundance of the ³⁷Cl isotope[2][3]. Fragmentation patterns would likely involve the loss of CO, Cl, and other small fragments.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1715 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as C-F and C-Cl stretching bands, will also be present.
Synthesis of this compound: A Putative Protocol
The most logical and widely employed method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid or its acid chloride derivative[1][4][5][6][7][8]. The following represents a putative, yet scientifically robust, two-step protocol for the synthesis of this compound.
Diagram of the Proposed Synthetic Pathway
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Synthesis of 7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative with potential applications in pharmaceutical and materials science research. The synthesis is primarily a two-stage process commencing with the preparation of the key intermediate, 3-(3-chloro-4-fluorophenyl)propanoic acid, via a malonic ester synthesis. This is followed by an intramolecular Friedel-Crafts acylation to yield the target indanone. This document will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Strategic Overview
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The synthesis of this compound presents a valuable target for the exploration of new chemical entities.
The most logical and convergent synthetic strategy involves the construction of the five-membered carbocyclic ring through an intramolecular cyclization. This is typically achieved via a Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid derivative.[1][2] Therefore, the synthesis is retrosynthetically disconnected as follows:
Caption: Retrosynthetic analysis of this compound.
This guide will first detail the synthesis of the crucial precursor, 3-(3-chloro-4-fluorophenyl)propanoic acid, and subsequently, its cyclization to the final product.
Synthesis of the Precursor: 3-(3-Chloro-4-fluorophenyl)propanoic Acid
The preparation of 3-(3-chloro-4-fluorophenyl)propanoic acid is efficiently accomplished using the malonic ester synthesis, a robust and well-established method for the formation of substituted carboxylic acids.[3]
Mechanistic Rationale
The malonic ester synthesis proceeds in three key steps:
-
Enolate Formation: Diethyl malonate is deprotonated at the α-carbon using a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. The acidity of the α-protons (pKa ≈ 13) allows for the use of an alkoxide base.
-
Alkylation: The nucleophilic enolate undergoes an SN2 reaction with an alkyl halide, in this case, 3-chloro-4-fluorobenzyl bromide, to form a new carbon-carbon bond.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. Subsequent heating leads to the decarboxylation of the β-keto acid intermediate to yield the final monosubstituted propanoic acid.
Experimental Protocol: Malonic Ester Synthesis
Step A: Synthesis of Diethyl 2-(3-chloro-4-fluorobenzyl)malonate
-
Reagents and Materials:
-
Diethyl malonate
-
Sodium ethoxide (solid or freshly prepared from sodium metal and absolute ethanol)
-
3-Chloro-4-fluorobenzyl bromide
-
Absolute ethanol (anhydrous)
-
Toluene (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide in absolute ethanol. Alternatively, carefully add sodium metal to absolute ethanol under a nitrogen atmosphere.
-
To the stirred solution of sodium ethoxide, add diethyl malonate dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete enolate formation.
-
Cool the reaction mixture to room temperature and add a solution of 3-chloro-4-fluorobenzyl bromide in anhydrous toluene dropwise.
-
After the addition, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the mixture to room temperature and quench the reaction by the slow addition of water.
-
Partition the mixture between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with saturated aqueous ammonium chloride solution and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain crude diethyl 2-(3-chloro-4-fluorobenzyl)malonate, which can be purified by vacuum distillation or used directly in the next step.
-
Step B: Hydrolysis and Decarboxylation to 3-(3-Chloro-4-fluorophenyl)propanoic Acid
-
Reagents and Materials:
-
Crude diethyl 2-(3-chloro-4-fluorobenzyl)malonate
-
Aqueous sodium hydroxide solution (e.g., 10-20%)
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To the crude diethyl 2-(3-chloro-4-fluorobenzyl)malonate, add an excess of aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours to effect the hydrolysis of the esters.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~1-2). A precipitate of the dicarboxylic acid may form.
-
Heat the acidified mixture to reflux for an additional 2-3 hours to promote decarboxylation. Monitor the evolution of carbon dioxide.
-
Cool the mixture to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-(3-chloro-4-fluorophenyl)propanoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
-
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) |
| Diethyl 2-(3-chloro-4-fluorobenzyl)malonate | C₁₄H₁₆ClFO₄ | 318.72 |
| 3-(3-Chloro-4-fluorophenyl)propanoic acid | C₉H₈ClFO₂ | 202.61 |
Intramolecular Friedel-Crafts Acylation: Synthesis of this compound
The final step in the synthesis is the intramolecular Friedel-Crafts acylation of 3-(3-chloro-4-fluorophenyl)propanoic acid to form the indanone ring system. This reaction can be achieved through two primary routes: direct cyclization using a strong protic acid or a two-step process involving the formation of an acyl chloride followed by Lewis acid-catalyzed cyclization.
Mechanistic Considerations and Causality of Experimental Choices
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] The key step is the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
-
Route A: Direct Cyclization with Polyphosphoric Acid (PPA)
-
Mechanism: PPA serves as both a strong acid and a dehydrating agent. It protonates the carboxylic acid, facilitating the loss of water to form the acylium ion, which then undergoes intramolecular cyclization.
-
Rationale: This method is operationally simple (one-pot) but often requires high temperatures, which can lead to side reactions and lower yields for sensitive substrates. The viscosity of PPA can also present challenges during workup.
-
-
Route B: Acyl Chloride Formation followed by Lewis Acid Catalysis
-
Mechanism: The carboxylic acid is first converted to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then reacts with a Lewis acid (e.g., AlCl₃) to form a highly electrophilic acylium ion complex, which readily undergoes cyclization.
-
Rationale: This two-step approach generally proceeds under milder conditions and often provides higher yields and cleaner reactions compared to direct cyclization. Thionyl chloride is a common choice for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification. Aluminum chloride is a powerful and cost-effective Lewis acid for promoting the cyclization.
-
The regioselectivity of the cyclization is directed by the electronic nature of the substituents on the aromatic ring. The fluorine atom at the para position is a moderately deactivating, ortho-para directing group, while the chlorine atom at the meta position is also deactivating and ortho-para directing. The cyclization is expected to occur at the position ortho to the fluorine and para to the chlorine, leading to the desired 7-chloro-6-fluoro isomer.
Caption: Comparison of synthetic routes for the intramolecular Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation (Route B)
This protocol is generally preferred for its higher efficiency and milder conditions.
-
Reagents and Materials:
-
3-(3-Chloro-4-fluorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Dilute hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes and Ethyl acetate for chromatography
-
-
Procedure: Step A: Formation of 3-(3-Chloro-4-fluorophenyl)propanoyl chloride
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(3-chloro-4-fluorophenyl)propanoic acid in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which should be used immediately in the next step.
Step B: Intramolecular Friedel-Crafts Acylation
-
In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous aluminum chloride (1.1 - 1.3 equivalents) to anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 3-(3-chloro-4-fluorophenyl)propanoyl chloride from the previous step in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Slowly add dilute hydrochloric acid to dissolve any remaining aluminum salts.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.
-
Characterization of the Final Product
The identity and purity of the synthesized this compound (CAS: 881190-95-0) should be confirmed by standard analytical techniques.[4]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₉H₆ClFO | 184.59 |
Expected Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals corresponding to the aromatic protons and the two methylene groups of the indanone ring. The aromatic region will likely show two doublets or a complex multiplet. The methylene protons adjacent to the carbonyl group (C2) will appear as a triplet around δ 2.7-2.9 ppm, and the methylene protons at C3 will appear as a triplet around δ 3.1-3.3 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum should display nine distinct carbon signals, including a carbonyl signal (C=O) in the range of δ 190-200 ppm, several aromatic signals, and two aliphatic signals for the CH₂ groups.
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z 184, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).
Conclusion
This guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. The two-stage process, involving a malonic ester synthesis followed by an intramolecular Friedel-Crafts acylation, provides a versatile and efficient method for accessing this and other substituted indanones. The choice of the acyl chloride pathway for the cyclization step is recommended for its milder reaction conditions and generally higher yields. As with any synthetic procedure, careful execution of the experimental steps and thorough characterization of the intermediates and final product are paramount to ensuring a successful outcome.
References
-
CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents.
-
Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features - MDPI.
-
This compound | CymitQuimica.
-
Sotorasib - New Drug Approvals.
-
Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals.
-
Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH.
-
Synthesis and characterization of novel indanone-based spiro-dihydrobenzofuran derivatives - TÜBİTAK Academic Journals.
-
3-(3-Chloro-4-fluorophenyl)propionic acid, 96% | Fisher Scientific.
-
This compound - Sigma-Aldrich.
Sources
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated derivative of the 1-indanone scaffold. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and established chemical principles to offer a robust resource for researchers. The guide covers the IUPAC nomenclature, physicochemical properties, a detailed, plausible synthetic route based on well-established Friedel-Crafts acylation reactions, expected spectroscopic characterization, chemical reactivity, and potential applications in medicinal chemistry and drug discovery. The 1-indanone core is a "privileged structure" in pharmacology, known for its presence in various biologically active compounds, particularly those targeting neurodegenerative diseases. This guide aims to provide a solid foundation for researchers interested in the synthesis and utilization of this and similar halogenated indanones as key intermediates in the development of novel therapeutics.
Introduction and Nomenclature
This compound is a bicyclic aromatic ketone. The indanone framework is a key structural motif in a variety of biologically active molecules and natural products. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity to biological targets, and membrane permeability. These modifications make halogenated indanones attractive intermediates for medicinal chemistry research and drug development.
The IUPAC name for the compound is This compound . It is also commonly referred to as 7-chloro-6-fluoro-1-indanone.
Key Identifiers:
Synthesis of this compound
The most established and versatile method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid or its acyl chloride derivative.[3] This electrophilic aromatic substitution reaction provides an efficient means to construct the fused five-membered ring of the indanone core.
Based on synthetic routes for analogous fluorinated and chlorinated indanones, a reliable two-step synthesis for this compound can be proposed, starting from the commercially available 3-(3-chloro-4-fluorophenyl)propanoic acid.
Proposed Synthetic Pathway
The synthesis involves two primary steps:
-
Conversion of the carboxylic acid to its acyl chloride: This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step activates the carboxyl group for the subsequent cyclization.
-
Intramolecular Friedel-Crafts Acylation: The acyl chloride is then treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to promote the electrophilic attack of the acylium ion onto the aromatic ring, leading to the formation of the indanone.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Prophetic)
This protocol is based on established procedures for the synthesis of similar halogenated 1-indanones and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Synthesis of 3-(3-chloro-4-fluorophenyl)propanoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3-chloro-4-fluorophenyl)propanoic acid (1 equivalent).
-
Add thionyl chloride (SOCl₂, 2-3 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-(3-chloro-4-fluorophenyl)propanoyl chloride is a liquid and can be used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
In a separate, dry, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1-1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 3-(3-chloro-4-fluorophenyl)propanoyl chloride from Step 1 in the same dry, inert solvent and add it dropwise to the AlCl₃ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Structural Elucidation and Physicochemical Properties
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Aromatic region: Two doublets or doublet of doublets corresponding to the two aromatic protons. Aliphatic region: Two triplets or multiplets corresponding to the two methylene groups (-CH₂CH₂-) in the five-membered ring. |
| ¹³C NMR | Approximately 9 distinct signals are expected. A downfield signal for the carbonyl carbon (>190 ppm). Signals in the aromatic region, with the carbons attached to fluorine and chlorine showing characteristic splitting and shifts. Two signals in the aliphatic region for the methylene carbons. |
| Infrared (IR) | Strong absorption band for the C=O stretch of the ketone (around 1700-1720 cm⁻¹). Aromatic C-H and C=C stretching bands. Aliphatic C-H stretching bands. C-F and C-Cl stretching bands. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 184 and 186 (due to ³⁵Cl and ³⁷Cl isotopes). Characteristic fragmentation pattern involving the loss of CO (M-28). |
Physicochemical Properties (Predicted)
| Property | Predicted Value/Description |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |
| Melting Point | Expected to be a solid with a defined melting point. |
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the ketone functional group and the activated methylene position alpha to the carbonyl.
Reactions at the Carbonyl Group
-
Reduction: The ketone can be reduced to the corresponding alcohol, 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-ol, using reducing agents such as sodium borohydride (NaBH₄). This alcohol is also a valuable synthetic intermediate.
-
Reductive Amination: The ketone can undergo reductive amination to introduce various amine functionalities, a common strategy in the synthesis of pharmacologically active compounds.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the C1 position.
Reactions at the α-Methylene Position
-
Alkylation/Acylation: The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl or acyl groups at the C2 position.
-
Condensation Reactions: The enolate can also participate in aldol-type condensation reactions with aldehydes and ketones.
Caption: Key reactivity pathways of the this compound scaffold.
Applications in Drug Discovery and Development
The 1-indanone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities.[3] These activities include, but are not limited to, anti-inflammatory, anticancer, and neuroprotective effects.
Precursor for Neuroprotective Agents
A significant area of application for indanone derivatives is in the development of treatments for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[4] For instance, the marketed Alzheimer's drug, Donepezil, features a related indanone core structure. Indanone derivatives have been shown to act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are key targets in the management of these diseases.[4] The specific substitution pattern of this compound makes it an interesting starting point for the synthesis of novel inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles.
Scaffold for Anticancer and Anti-inflammatory Agents
Various substituted 1-indanones have been investigated for their potential as anticancer and anti-inflammatory agents.[3] The planar, rigid structure of the indanone core allows for specific interactions with biological targets. The introduction of functional groups through the reactions described in the previous section can lead to the discovery of potent and selective modulators of signaling pathways involved in cancer and inflammation.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry. While specific experimental data for this compound is sparse in the public domain, this guide has provided a comprehensive overview based on well-established chemical principles and data from analogous compounds. The proposed synthetic route via intramolecular Friedel-Crafts acylation is robust and adaptable. The versatile reactivity of the indanone core allows for the generation of diverse libraries of compounds for biological screening. Given the proven track record of the 1-indanone scaffold in drug discovery, particularly in the context of neurodegenerative diseases, this compound represents a promising building block for the development of next-generation therapeutics. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted.
References
- Sharma, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Bioorganic & Medicinal Chemistry, 105, 117769.
-
PubChem. (n.d.). 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-ol. Retrieved January 3, 2026, from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved January 3, 2026, from [Link]
-
Chem-Impex. (n.d.). 6-Fluoro-1-indanone. Retrieved January 3, 2026, from [Link]
- Kwiecień, H., & Stańczak, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
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- 1. This compound | 881190-95-0 [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
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- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Data of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one
Abstract
This technical guide provides a comprehensive analysis of the spectral characteristics of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one (C₉H₆ClFO), a compound of interest in synthetic chemistry and drug discovery. In the absence of publicly available experimental spectra, this document leverages advanced prediction methodologies and data from structurally analogous compounds to offer a robust framework for its spectroscopic identification. This guide is intended for researchers, scientists, and drug development professionals, providing detailed protocols for data acquisition and in-depth interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data.
Introduction: The Molecular Profile
This compound is a halogenated indanone derivative. Its structural elucidation and purity assessment are critically dependent on a multi-technique spectroscopic approach. The combination of NMR, IR, and MS provides a detailed molecular blueprint, confirming the connectivity of atoms, the nature of functional groups, and the overall mass and fragmentation pattern. This guide serves as a practical reference for what to expect during the experimental characterization of this molecule.
Molecular Structure:
Caption: Structure of this compound.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy is paramount for determining the proton framework of a molecule. The chemical shift of each proton is dictated by its local electronic environment, while spin-spin coupling provides information about neighboring protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Labeled Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 (2H) | ~ 2.75 | Triplet (t) | J(H-2, H-3) ≈ 6.0 |
| H-3 (2H) | ~ 3.10 | Triplet (t) | J(H-3, H-2) ≈ 6.0 |
| H-4 (1H) | ~ 7.55 | Doublet (d) | J(H-4, H-5) ≈ 8.5 |
| H-5 (1H) | ~ 7.30 | Doublet of doublets (dd) | J(H-5, H-4) ≈ 8.5, J(H-5, F-6) ≈ 5.0 |
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum displays four distinct signals, consistent with the four unique proton environments in the molecule.
-
Aliphatic Protons (H-2, H-3): The two methylene groups (CH₂) in the five-membered ring are expected to appear as triplets. The H-3 protons, being adjacent to the aromatic ring, are slightly more deshielded (~3.10 ppm) than the H-2 protons (~2.75 ppm), which are beta to the carbonyl group. Each signal is a triplet due to coupling with the adjacent CH₂ group (n+1 rule, 2+1=3).
-
Aromatic Protons (H-4, H-5): The two aromatic protons are in the most downfield region.
-
H-4: This proton is ortho to the carbonyl group, which is strongly electron-withdrawing, thus deshielding it significantly to around 7.55 ppm. It appears as a doublet due to coupling with H-5.
-
H-5: This proton, at approximately 7.30 ppm, is coupled to both the adjacent H-4 and the fluorine atom at position 6. This results in a doublet of doublets multiplicity. The larger coupling constant (~8.5 Hz) corresponds to the ortho H-H coupling, while the smaller coupling (~5.0 Hz) is typical for a four-bond H-F coupling (⁴JHF).
-
Caption: Key predicted ¹H NMR spin-spin couplings.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize a 100 MHz or higher (corresponding to 400 MHz for ¹H) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse with proton decoupling.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the lower sensitivity of the ¹³C nucleus.
-
-
Processing: Apply Fourier transformation and baseline correction. Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Labeled Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (Coupled) | Predicted Coupling Constant (J, Hz) |
| C-1 (C=O) | ~ 195.0 | d | ³JCF ≈ 4 |
| C-2 | ~ 26.0 | s | - |
| C-3 | ~ 36.5 | s | - |
| C-3a | ~ 135.0 | d | ³JCF ≈ 3 |
| C-4 | ~ 125.0 | d | ⁴JCF ≈ 4 |
| C-5 | ~ 115.0 | d | ²JCF ≈ 22 |
| C-6 | ~ 160.0 | d | ¹JCF ≈ 255 |
| C-7 | ~ 120.0 | d | ²JCF ≈ 18 |
| C-7a | ~ 150.0 | s | - |
Interpretation of the Predicted ¹³C NMR Spectrum
The structure contains nine unique carbon atoms, all of which are expected to be resolved in the proton-decoupled ¹³C NMR spectrum.
-
Carbonyl Carbon (C-1): The ketone carbonyl carbon is the most deshielded, appearing far downfield around 195.0 ppm.
-
Aliphatic Carbons (C-2, C-3): These carbons appear in the typical aliphatic region, with C-3 (~36.5 ppm) being more deshielded than C-2 (~26.0 ppm) due to its proximity to the aromatic ring.
-
Aromatic Carbons (C-3a to C-7a):
-
C-6: The carbon directly attached to the highly electronegative fluorine atom (C-6) will be the most downfield of the aromatic carbons (excluding the carbonyl), predicted around 160.0 ppm. Crucially, it will exhibit a large one-bond C-F coupling constant (¹JCF) of approximately 255 Hz. This is a key diagnostic feature.
-
C-7: The carbon bonded to chlorine (C-7) is also shifted downfield to around 120.0 ppm.
-
The remaining aromatic carbons show predictable shifts based on their position relative to the substituents. The carbons ortho and para to the fluorine (C-5, C-7, C-3a) will also show smaller C-F couplings (²JCF, ³JCF), which can aid in definitive assignment.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust predictive framework for the characterization of this compound. The key identifying features are:
-
¹H NMR: Four distinct signals, including a doublet of doublets for H-5 due to H-F coupling.
-
¹³C NMR: Nine carbon signals, with a characteristic large one-bond C-F coupling constant for C-6.
-
IR: A strong carbonyl absorption near 1715 cm⁻¹ and C-F/C-Cl stretches in the fingerprint region.
-
MS: A molecular ion peak exhibiting a 3:1 isotopic pattern at m/z 184/186.
While these predictions are based on sound chemical principles and computational models, experimental verification remains the gold standard for structural confirmation. This guide provides the necessary foundation for researchers to confidently acquire, interpret, and validate the spectral data for this compound.
References
-
NIST. 1H-Inden-1-one, 2,3-dihydro- IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
NIST. 1H-Inden-1-one, 5-fluoro-2,3-dihydro- IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
NMRDB.org. Online NMR Prediction. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons, 2014.
7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one molecular weight
An In-Depth Technical Guide to 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one: Properties, Synthesis, and Applications
Executive Summary: this compound is a halogenated bicyclic ketone of significant interest to the pharmaceutical and chemical research sectors. Its substituted indanone core serves as a versatile scaffold for the synthesis of complex molecular architectures and Active Pharmaceutical Ingredients (APIs). The presence of both chlorine and fluorine atoms provides unique electronic properties and metabolic stability, while also offering strategic handles for further chemical modification. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its applications in modern drug discovery.
The 1-indanone scaffold, consisting of a benzene ring fused to a cyclopentanone ring, is a privileged structure in medicinal chemistry. Derivatives of this core are known to exhibit a wide array of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[1] The strategic incorporation of halogens, such as chlorine and fluorine, onto this scaffold profoundly influences the molecule's pharmacokinetic and pharmacodynamic profiles. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while chlorine can serve as a key interaction point or a reactive site for subsequent synthetic transformations.[2]
This compound emerges as a particularly valuable building block. Its specific substitution pattern makes it an important intermediate for creating more complex molecules, where precise control over substituent placement is critical for achieving desired biological activity.[3] This guide serves as a technical resource for researchers aiming to leverage the unique chemical attributes of this compound.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. Accurate knowledge of these properties is essential for its appropriate handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClFO | [4][5][6][7] |
| Molecular Weight | 184.60 g/mol | [7] |
| Monoisotopic Mass | 184.00912 Da | [6] |
| CAS Number | 881190-95-0 | [4][8] |
| Appearance | Solid | [4] |
| Purity | Typically ≥96% | [4][8] |
| InChI Key | STNPXHSEDNMJFC-UHFFFAOYSA-N | [4][6][8] |
| SMILES | C1CC(=O)C2=C1C=CC(=C2Cl)F | [5][6] |
Synthesis, Purification, and Characterization
The synthesis of substituted indanones often relies on robust and well-established organic reactions, most notably intramolecular Friedel-Crafts acylations.[1] The following section details a reliable protocol for the laboratory-scale synthesis of this compound.
Proposed Synthetic Workflow
The synthesis initiates from a commercially available substituted phenylpropanoic acid. The key transformation is an acid-catalyzed intramolecular cyclization, which is a highly efficient method for forming the five-membered ring of the indanone system.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Disclaimer: This protocol must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 3-(3-Chloro-4-fluorophenyl)propanoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3-chloro-4-fluorophenyl)propanoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-3 hours, monitoring the evolution of HCl and SO₂ gas (use a gas trap).
-
After the reaction is complete (as indicated by the cessation of gas evolution), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is a viscous oil and is used directly in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
In a separate, dry, three-neck flask under a nitrogen atmosphere, suspend aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the crude 3-(3-chloro-4-fluorophenyl)propanoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it slowly onto crushed ice with concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Characterization and Quality Control
To confirm the identity and purity of the synthesized compound, the following analytical techniques are essential:
-
¹H NMR: The aromatic region should show two doublets, characteristic of an ortho-coupling. The aliphatic region should exhibit two triplets corresponding to the two methylene (-CH₂-) groups of the cyclopentanone ring.
-
¹³C NMR: The spectrum will show the characteristic carbonyl peak (~195-205 ppm), four aromatic carbon signals, and two aliphatic carbon signals.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate ratio of 3:1, which is characteristic of the chlorine isotope pattern.
-
Purity by HPLC: High-Performance Liquid Chromatography should be used to determine the final purity of the compound, which should typically be >96%.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically an active agent itself but rather a high-value intermediate. Its utility stems from the reactive sites on its structure.
-
The Ketone Group: The carbonyl group can be readily converted into other functionalities. It can undergo reduction to an alcohol, reductive amination to introduce amine scaffolds, or serve as a site for Wittig-type reactions to build molecular complexity.
-
The Halogenated Aromatic Ring: The chlorine and fluorine atoms activate the ring for further modifications. The chlorine atom, in particular, can be displaced via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of diverse molecular fragments.
This versatility makes the compound a key starting material for synthesizing inhibitors of various enzymes, such as kinases or proteases, where the indanone core acts as a rigid scaffold to correctly orient pharmacophoric groups for optimal target binding.
Hypothetical Role in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a heterocyclic core attached to an aromatic system. An API derived from our title compound could potentially inhibit a signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancers.
Caption: Hypothetical inhibition of the RAF kinase in the MAPK pathway by an API.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling.
-
Hazard Identification: The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] The signal word is "Warning".[5][9]
-
Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important building block for chemical synthesis, particularly in the field of drug discovery. Its defined physicochemical properties, coupled with a robust and reproducible synthetic route, make it an accessible and valuable tool for researchers. The dual halogenation provides a unique combination of stability and reactivity, enabling the creation of novel and complex molecules with the potential for significant biological activity. This guide provides the foundational knowledge required for the effective and safe utilization of this versatile chemical intermediate.
References
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PubChem. (n.d.). 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-ol. Retrieved from [Link]
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ChemUniverse. (n.d.). 4-chloro-7-fluoro-2,3-dihydro-1h-inden-1-one. Retrieved from [Link]
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The Core Retrosynthetic Approach: Intramolecular Friedel-Crafts Acylation
An In-Depth Technical Guide to the Synthesis of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one
Abstract: This document provides a comprehensive technical guide for the synthesis of this compound, a substituted indanone of interest in medicinal chemistry and materials science. The indanone scaffold is a privileged structure found in numerous biologically active compounds.[1][2] This guide focuses on the principal and most reliable synthetic route: the intramolecular Friedel-Crafts acylation. We will dissect the retrosynthetic logic, detail the synthesis of the key precursor, 3-(4-chloro-3-fluorophenyl)propanoic acid, and provide step-by-step protocols for its cyclization. The causality behind experimental choices, mechanistic insights, and alternative strategies are discussed to provide researchers, scientists, and drug development professionals with a thorough and practical resource.
The most robust and widely employed method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid or its more reactive acyl chloride derivative.[1][3][4] This powerful reaction forms the five-membered ketone ring by creating a new carbon-carbon bond through an electrophilic aromatic substitution mechanism.
The retrosynthetic analysis of this compound logically disconnects the C4-C9 bond, leading directly back to its linear precursor, 3-(4-chloro-3-fluorophenyl)propanoic acid. This precursor contains the complete carbon skeleton and the required aromatic substitution pattern, making it the ideal primary starting material.
Caption: Retrosynthetic analysis of the target indanone.
Primary Starting Material: 3-(4-chloro-3-fluorophenyl)propanoic acid
The synthesis of the target indanone hinges on the availability and purity of 3-(4-chloro-3-fluorophenyl)propanoic acid (CAS 881189-65-7). This key intermediate is commercially available from various chemical suppliers, making it a convenient starting point for many research applications.[5][6] For situations requiring in-house synthesis, a reliable method involves the malonic ester synthesis followed by hydrolysis and decarboxylation, based on established procedures for similar halogenated phenylpropanoic acids.[7]
Synthesis Protocol for 3-(4-chloro-3-fluorophenyl)propanoic acid
This protocol is adapted from analogous preparations of substituted phenylpropanoic acids.[7] It begins with the commercially available 4-chloro-3-fluorobenzyl halide.
Step 1: Malonic Ester Alkylation
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After stirring for 30 minutes, add 4-chloro-3-fluorobenzyl chloride (or bromide) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After cooling, neutralize the mixture and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl (4-chloro-3-fluorobenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude malonic ester from the previous step, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours to ensure complete saponification of the esters.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. This will precipitate the dicarboxylic acid intermediate.
-
Heat the acidified mixture to approximately 150 °C to induce decarboxylation, which is typically observed by the evolution of CO₂ gas.[7]
-
Maintain this temperature for 1-2 hours until gas evolution ceases.
-
Cool the mixture, which should cause the final product, 3-(4-chloro-3-fluorophenyl)propanoic acid, to crystallize.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., a toluene/heptane mixture) may be necessary for higher purity.
Synthesis of this compound
The cyclization of 3-(4-chloro-3-fluorophenyl)propanoic acid is the crucial step in forming the indanone ring. This is achieved via an intramolecular Friedel-Crafts acylation, which can be performed directly from the carboxylic acid using a strong protic acid or via a two-step process involving the formation of an intermediate acyl chloride followed by Lewis acid-catalyzed cyclization.
Reaction Mechanism
The reaction proceeds via the generation of a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion. A final deprotonation step restores aromaticity, yielding the stable indanone product.[1] The regioselectivity of the cyclization is directed by the activating/deactivating nature of the aromatic substituents. In this case, cyclization occurs ortho to the alkyl chain and meta to the deactivating halogen substituents.
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
Protocol 1: Direct Cyclization with Polyphosphoric Acid (PPA)
This method is experimentally simple but often requires high temperatures.
-
Place 3-(4-chloro-3-fluorophenyl)propanoic acid into a round-bottom flask equipped with a mechanical stirrer.
-
Add polyphosphoric acid (PPA) in a 10:1 to 20:1 weight ratio relative to the starting acid.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Maintain the temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture slightly and pour it carefully onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Cyclization via the Acyl Chloride
This is often a higher-yielding, two-step, one-pot procedure that proceeds under milder conditions than direct PPA cyclization.[4][8]
Step A: Formation of the Acyl Chloride
-
In a dry, inert atmosphere flask, dissolve 3-(4-chloro-3-fluorophenyl)propanoic acid in an anhydrous solvent like dichloromethane (CH₂Cl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Carefully add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The reaction is complete when the starting material is consumed (monitored by TLC).
-
Remove the excess reagent and solvent under vacuum. The resulting crude 3-(4-chloro-3-fluorophenyl)propanoyl chloride is used directly in the next step.
Step B: Lewis Acid-Catalyzed Cyclization
-
Prepare a suspension of anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane in a separate flask under an inert atmosphere and cool to 0 °C.
-
Dissolve the crude acyl chloride from Step A in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.[8]
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography as described in Protocol 1.
Data Presentation: Comparison of Cyclization Methods
| Method | Reagent/Catalyst | Typical Temperature | Typical Yield | Advantages | Disadvantages |
| Protocol 1 | Polyphosphoric Acid (PPA) | 80 - 100 °C | 60 - 80% | One-step procedure; no need to isolate acyl chloride. | High temperatures; viscous medium; workup can be difficult. |
| Protocol 2 | SOCl₂ / AlCl₃ | 0 - 25 °C | 85 - 95% | High yields; milder reaction conditions.[4][8] | Two-step (one-pot) process; requires strictly anhydrous conditions. |
Alternative Synthetic Strategies
While Friedel-Crafts acylation is the most direct route, other modern synthetic methods can be employed to construct substituted indanones, demonstrating the breadth of available chemical technology.
-
Palladium-Catalyzed Carbonylative Cyclization: This method can construct the indanone ring from unsaturated aryl halides or triflates in the presence of carbon monoxide, offering an alternative pathway if the corresponding aryl halide is more accessible than the propanoic acid.[9]
-
Suzuki–Miyaura Coupling/Acid-Promoted Cyclization: A one-pot sequence involving a Suzuki-Miyaura cross-coupling followed by an acid-catalyzed cyclization can also yield substituted indanones from appropriate building blocks.[10]
These methods are generally more complex than the classical Friedel-Crafts approach but can be valuable for accessing diverse analogs or when the primary precursor is challenging to synthesize.
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through the intramolecular Friedel-Crafts acylation of 3-(4-chloro-3-fluorophenyl)propanoic acid. This key starting material is commercially available, or can be synthesized via a standard malonic ester route. Researchers can choose between a direct, high-temperature cyclization using PPA or a milder, higher-yielding two-step process via the acyl chloride intermediate using a Lewis acid like AlCl₃. The choice of method will depend on available equipment, scale, and desired purity. Understanding the underlying mechanisms and procedural details presented in this guide enables the successful and efficient synthesis of this valuable chemical building block.
References
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- Organic & Biomolecular Chemistry. (n.d.).
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- CCS Chemistry. (2020).
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- ChemicalBook. (n.d.). 7-Fluoro-1-indanone synthesis.
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potential applications of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one
An In-Depth Technical Guide to the Potential Applications of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one
Foreword: Unveiling the Potential of a Niche Scaffold
In the vast landscape of chemical entities available to the modern researcher, some molecules, despite their intriguing structural features, remain largely unexplored. This compound is one such compound. While specific literature on this molecule is sparse, its core structure—a halogenated 1-indanone—places it at the intersection of several promising avenues in medicinal chemistry and materials science. This guide, therefore, serves as a forward-looking exploration of its potential. By examining the well-established roles of the 1-indanone scaffold and the predictable influence of its chloro and fluoro substituents, we can construct a scientifically rigorous framework for its future investigation and application. This document is intended for researchers, scientists, and drug development professionals who are keen to explore novel chemical spaces.
Core Molecular Profile and Physicochemical Landscape
This compound is a bicyclic aromatic ketone. The indanone core is a privileged scaffold in medicinal chemistry, and the presence of both chlorine and fluorine atoms on the benzene ring introduces unique electronic and pharmacokinetic properties.
| Property | Value | Source |
| CAS Number | 881190-95-0 | [1][2] |
| Molecular Formula | C₉H₆ClFO | [2][3] |
| Molecular Weight | 184.59 g/mol | [1][2] |
| Appearance | Off-white to yellow solid (predicted) | [4] |
| Purity | Typically offered at ≥96% | [1] |
The strategic placement of a chlorine and a fluorine atom is expected to significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Fluorine, in particular, is known to enhance binding affinity and improve metabolic resistance, while chlorine can modulate the electronic properties of the aromatic ring.
Proposed Synthetic Strategy: A Gateway to a Novel Scaffold
Conceptual Synthetic Workflow
Caption: Proposed synthetic pathway to this compound.
Hypothetical Experimental Protocol: Intramolecular Friedel-Crafts Acylation
-
Preparation of the Precursor: Synthesize 3-(3-chloro-4-fluorophenyl)propanoic acid. This can be achieved through various established multi-step routes starting from 3-chloro-4-fluorotoluene.
-
Activation: Convert the carboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).
-
Cyclization: In a moisture-free environment, dissolve the acyl chloride in a suitable solvent (e.g., DCM or nitrobenzene). Cool the solution in an ice bath.
-
Lewis Acid Addition: Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise.
-
Reaction: Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Carefully quench the reaction by pouring it over crushed ice and an aqueous HCl solution. Extract the product with an organic solvent.
-
Purification: Purify the crude product via column chromatography or recrystallization to obtain this compound.
Potential Applications in Drug Discovery: A Scaffold of Promise
The 1-indanone framework is a recurring motif in a multitude of biologically active compounds.[5][6][7] The unique halogenation pattern of this compound makes it a compelling starting point for the development of novel therapeutics across several key areas.
Anticancer Agents
The 1-indanone scaffold has been incorporated into various compounds exhibiting potent anticancer activity.[5][6] These derivatives often function by inhibiting key enzymes or receptors involved in cancer cell proliferation and survival. The presence of fluoro and chloro substituents can enhance the potency and pharmacokinetic profile of these agents.
Conceptual Drug Development Workflow: Anticancer Agents
Caption: From scaffold to lead anticancer candidate.
Antiviral Compounds
Derivatives of 1-indanone have been investigated for their antiviral properties, including activity against HIV.[5] The core structure can be modified to mimic natural substrates of viral enzymes, leading to potent inhibition. The halogen atoms on the aromatic ring can form crucial interactions within the enzyme's active site.
Neurodegenerative Disease Therapeutics
A significant application of 1-indanone derivatives has been in the development of treatments for neurodegenerative disorders such as Alzheimer's disease.[5][6] These compounds can act as inhibitors of enzymes like acetylcholinesterase or monoamine oxidase. This compound could serve as a valuable starting material for novel multi-target-directed ligands in this therapeutic area.
Antimicrobial and Antifungal Agents
The broader class of halogenated heterocyclic compounds, including those derived from indanones, has shown promise as antimicrobial and antifungal agents.[8] The lipophilicity conferred by the halogen atoms can facilitate membrane permeation in microorganisms.
A Versatile Building Block in Organic Synthesis
Beyond its direct potential in drug discovery, this compound is a versatile chemical intermediate. The ketone functionality is a reactive handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.
Key Potential Transformations:
-
Reductive Amination: To introduce diverse amine side chains.
-
Wittig Reaction: To form exocyclic double bonds for further functionalization.
-
Aldol Condensation: To build larger carbon frameworks.
-
Baeyer-Villiger Oxidation: To access lactone derivatives.
-
Synthesis of Spirocyclic Compounds: The indanone core can be a precursor to complex spiro-heterocycles with interesting biological activities.[9]
Example Protocol: Reductive Amination
-
Imine Formation: Dissolve this compound (1 equivalent) and a primary or secondary amine (1.1 equivalents) in a suitable solvent like methanol or dichloroethane. Add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Purify the resulting amine by column chromatography.
Future Outlook and Research Directions
This compound represents a largely untapped resource for chemical and pharmaceutical research. The logical next steps in unlocking its potential include:
-
Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis, along with comprehensive spectroscopic characterization.
-
Library Synthesis: The creation of a diverse library of derivatives through the chemical transformations outlined above.
-
Biological Screening: A broad-based biological screening of the parent compound and its derivatives against a panel of cancer cell lines, viruses, and microbial strains.
-
Computational Studies: In silico modeling of the binding of these novel compounds to various biological targets to guide further synthetic efforts.
The exploration of this and similar understudied scaffolds is crucial for the continued discovery of novel chemical entities with the potential to address unmet medical needs.
References
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ResearchGate. (2025). Synthesis and biological activity of 7-chloro-(6-fluoro-benzothiazole)-2-amino(substituted) acetanilides. Retrieved from [Link]
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Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 7-Fluoroindan-1-one. Retrieved from [Link]
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Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Retrieved from [Link]
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Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
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MDPI. (n.d.). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 7-Chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one in Organic Synthesis
Introduction: The Strategic Importance of a Halogenated Indanone Building Block
7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one is a polysubstituted bicyclic ketone of significant interest in the realm of medicinal chemistry and drug development. Its rigid indanone core, adorned with strategically placed chloro and fluoro substituents, renders it a valuable scaffold for the synthesis of complex molecular architectures. The presence of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and membrane permeability.[1] This guide provides an in-depth exploration of the synthesis and applications of this versatile building block, with a particular focus on its pivotal role in the preparation of neuroleptic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 881190-95-0 | [2] |
| Molecular Formula | C₉H₆ClFO | [2] |
| Molecular Weight | 184.59 g/mol | [2] |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically >96% | [2] |
Synthesis of this compound: A General Protocol via Intramolecular Friedel-Crafts Acylation
The construction of the indanone ring system is most commonly achieved through an intramolecular Friedel-Crafts acylation.[3][4] This powerful cyclization reaction typically involves the treatment of a 3-arylpropanoic acid or its more reactive acyl chloride derivative with a strong Lewis acid or Brønsted acid. While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable synthesis can be extrapolated from established procedures for analogous halo-substituted indanones.[5][6]
The logical precursor for this synthesis is 3-(3-chloro-4-fluorophenyl)propanoic acid. The intramolecular acylation is directed by the activating effect of the alkyl chain and the directing effects of the halogen substituents on the aromatic ring.
Caption: Generalized workflow for the synthesis of this compound.
Protocol 1: Generalized Synthesis of this compound
Disclaimer: This is a generalized protocol based on established chemical principles for the synthesis of similar indanone structures and should be adapted and optimized by a qualified chemist.
Materials:
-
3-(3-chloro-4-fluorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet (e.g., nitrogen or argon), dissolve 3-(3-chloro-4-fluorophenyl)propanoic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution. If using oxalyl chloride, a catalytic amount of anhydrous DMF can be added.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The reaction can be gently heated to reflux if necessary to drive it to completion.
-
Remove the solvent and excess reagent in vacuo to yield the crude 3-(3-chloro-4-fluorophenyl)propanoyl chloride. This intermediate is often used in the next step without further purification.
-
-
Intramolecular Friedel-Crafts Acylation:
-
In a separate, larger flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1-1.3 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C.
-
Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated HCl.
-
Stir the resulting mixture vigorously for 30 minutes.
-
-
Work-up and Purification:
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.
-
Expected Spectroscopic Data:
-
¹H NMR: Aromatic protons would appear in the range of δ 7.0-8.0 ppm. The two methylene groups of the five-membered ring would likely appear as two distinct multiplets in the range of δ 2.5-3.5 ppm.
-
¹³C NMR: The carbonyl carbon is expected to resonate in the downfield region, typically δ 190-205 ppm. Aromatic carbons would appear in the range of δ 120-160 ppm, with carbons directly attached to fluorine exhibiting characteristic C-F coupling. The two aliphatic carbons would be found in the upfield region, likely between δ 25-45 ppm.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be expected around 1700-1720 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine atom.
Application in the Synthesis of the Neuroleptic Agent Iloperidone
A primary and well-documented application of this compound is as a key precursor in some synthetic routes to Iloperidone, an atypical antipsychotic agent used in the treatment of schizophrenia.[7] While many modern syntheses of iloperidone utilize alternative starting materials, the use of this indenone derivative highlights its utility in constructing complex heterocyclic systems. The synthesis involves a multi-step sequence starting with the reduction of the indenone, followed by conversion to a mesylate or other leaving group, and subsequent nucleophilic substitution with the appropriate piperidine derivative.
Caption: A potential synthetic pathway to Iloperidone utilizing the indenone intermediate.
Broader Potential in Medicinal Chemistry: A Scaffold for Neuroprotective Agents
Beyond its application in the synthesis of iloperidone, the indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[3] Recent research has highlighted the potential of substituted indanone derivatives as neuroprotective agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][8][9]
The rigid framework of the indanone core allows for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. The presence of the chloro and fluoro groups on this compound provides synthetic handles for further functionalization and can enhance the metabolic stability and bioavailability of derived compounds. Researchers in drug discovery can utilize this building block to generate libraries of novel compounds for screening against various neurological targets, including but not limited to:
-
Acetylcholinesterase (AChE) inhibitors: To increase acetylcholine levels in the brain, a key strategy in Alzheimer's disease therapy.[8]
-
Monoamine oxidase (MAO) inhibitors: To modulate neurotransmitter levels, relevant in the treatment of Parkinson's disease and depression.[8]
-
Agents targeting neuroinflammation: The indanone core can be elaborated to interact with pathways involved in the inflammatory processes associated with neurodegeneration.[1]
The versatility of this compound, coupled with the proven therapeutic potential of the indanone scaffold, makes it a highly valuable tool for researchers and scientists dedicated to the development of next-generation therapeutics for central nervous system disorders.
References
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Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discov Today. 2024 Aug;29(8):104063. [Link]
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Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]
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ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]
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PubMed. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. [Link]
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PubMed. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. [Link]
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Application Notes and Protocols for 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the applications and handling of 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one, a valuable intermediate in the synthesis of complex pharmaceutical agents. The unique substitution pattern of this indanone derivative makes it a strategic building block for targeted therapies, particularly in the realm of kinase inhibitors.
Introduction: The Strategic Importance of Substituted Indanones
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. The specific substitution of a chloro and a fluoro group on the aromatic ring of this compound offers several advantages in drug design:
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the halogen atoms can significantly influence the acidity of adjacent protons and the overall electronic distribution of the molecule. This can be leveraged to fine-tune pKa, lipophilicity, and metabolic stability of the final drug candidate.
-
Enhanced Binding Interactions: The chloro and fluoro substituents can participate in various non-covalent interactions with protein targets, such as halogen bonding, which can contribute to enhanced binding affinity and selectivity.
-
Metabolic Blocking: The presence of halogens at specific positions can prevent or slow down metabolic degradation by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of a drug.
While this specific intermediate is not directly marketed as an active pharmaceutical ingredient (API), its structural motifs are found in complex heterocyclic drugs. A notable example is the KRAS G12C inhibitor Sotorasib, which, although not directly synthesized from this indanone, features a 7-chloro-6-fluoro substituted core, underscoring the relevance of this substitution pattern in modern drug discovery.[2][3][4]
Key Synthetic Transformations and Applications
The primary synthetic utility of this compound lies in its ketone functionality, which serves as a handle for further molecular elaboration. A crucial and widely employed transformation is the conversion of the ketone to a primary amine through reductive amination. The resulting 7-chloro-6-fluoro-1-aminoindane is a versatile precursor for the construction of a wide range of nitrogen-containing heterocycles, which are prevalent in kinase inhibitors and other targeted therapies.[5][6]
Reductive Amination: Gateway to Bioactive Amines
Reductive amination is a robust and highly reliable method for the synthesis of amines from carbonyl compounds.[1][7] The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. This one-pot procedure is often preferred over direct alkylation of amines, as it avoids the common issue of over-alkylation.[7]
For the conversion of this compound to 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine, a common protocol involves the use of an ammonia source and a suitable reducing agent.
Caption: Reductive amination of this compound.
Experimental Protocol: Synthesis of 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine
This protocol details a representative procedure for the reductive amination of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier (Example) | Purity |
| This compound | 881190-95-0 | C₉H₆ClFO | 184.59 | Sigma-Aldrich | ≥97% |
| Ammonium Acetate (NH₄OAc) | 631-61-8 | C₂H₇NO₂ | 77.08 | Fisher Scientific | ≥98% |
| Sodium Cyanoborohydride (NaBH₃CN) | 25895-60-7 | CH₃BNNa | 62.84 | Acros Organics | 95% |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | VWR Chemicals | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | EMD Millipore | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | - | - |
| Brine (Saturated NaCl solution) | - | - | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Alfa Aesar | Anhydrous |
Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or meter
Safety Precautions
-
Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with acids. Handle with extreme caution in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Quench any residual sodium cyanoborohydride carefully with an oxidizing agent (e.g., bleach) before disposal, following institutional safety guidelines.
Step-by-Step Procedure
Caption: Workflow for the synthesis of 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in anhydrous methanol (approximately 10-15 mL per gram of starting material).
-
Addition of Ammonia Source: Add ammonium acetate (10.0 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The large excess of ammonium acetate helps to drive the equilibrium towards imine formation.
-
Reduction: Carefully add sodium cyanoborohydride (2.0 eq) portion-wise to the stirring solution over 15-20 minutes. Caution: Gas evolution may be observed. The pH of the reaction mixture should be maintained between 6 and 7 to ensure selective reduction of the imine in the presence of the ketone.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Characterization: The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.
Conclusion
This compound is a strategically important intermediate for the synthesis of complex pharmaceutical molecules. Its value lies in the unique substitution pattern and the versatile ketone functionality, which can be efficiently transformed into other key functional groups, such as amines. The provided protocol for reductive amination serves as a foundational method for accessing valuable aminoindane derivatives, which can be further elaborated into potent and selective drug candidates. As with all chemical syntheses, appropriate safety precautions must be strictly followed, particularly when handling toxic reagents like sodium cyanoborohydride.
References
- Amgen Inc. (2020). Improved synthesis of key intermediate of kras g12c inhibitor compound. WO2020102730A1.
- Amgen Inc. (2021). Sotorasib. New Drug Approvals.
- ChemicalBook. (2024). How is Sotorasib synthesised?
- Corbett, M. T., Caille, S., Henary, H., Lipford, J. R., & Cee, V. J. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters, 12(7), 1175–1181.
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- PubChem. (n.d.). 7-Fluoroindan-1-one.
- Rao, A., et al. (2001). 7-Chloro-1-(2,6-difluorophenyl)-1H,3H-thiazolo. Acta Crystallographica Section C, 57(Pt 5), 572–574.
- ResearchGate. (n.d.). Synthesis of sotorasib (21).
- Sigma-Aldrich. (n.d.). 6-Chloro-2,3-dihydro-1H-inden-1-amine.
- Sigma-Aldrich. (n.d.). 7-chloro-2,3-dihydro-1H-inden-1-one.
- Sotorasib. (n.d.). In Wikipedia.
- Thakore, R. R., et al. (2020). A Hitchhiker’s Guide to Reductive Amination. Organic Letters, 22(16), 6324–6329.
- Various Authors. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
- Views, C. (2022). Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib. ChemistryViews.
- Wang, Z., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters, 16(8), 2173–2176.
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Application Notes and Protocols: Nucleophilic Reactions of 7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Halogenated Indanone Scaffold
In the landscape of modern medicinal chemistry, the 1-indanone scaffold is a recurring motif in a multitude of biologically active molecules, serving as a foundational structure in treatments for neurodegenerative diseases, cancer, and infectious agents.[1][2] The strategic introduction of halogen atoms onto this scaffold profoundly influences its electronic properties and metabolic stability, while providing synthetic handles for diversification. The subject of this guide, 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one, is a particularly valuable building block. The presence of two distinct halogen atoms, coupled with the activating effect of the C1-ketone, creates a platform for selective nucleophilic substitution, enabling the construction of complex molecular architectures.
This document provides an in-depth exploration of the reactivity of 7-chloro-6-fluoro-1-indanone with various nucleophiles. We will dissect the mechanistic principles governing its reactivity, focusing on the regioselectivity of Nucleophilic Aromatic Substitution (SNAr), and provide detailed, field-tested protocols for key transformations. The insights and procedures outlined herein are intended to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this versatile chemical intermediate.
Fundamental Principles of Reactivity
The chemistry of 7-chloro-6-fluoro-1-indanone is dominated by two primary centers of reactivity: the aromatic ring and the C1-carbonyl group.
Nucleophilic Aromatic Substitution (SNAr): An Activated System
The core reactivity of the aromatic portion of the molecule is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike typical aromatic rings, which are electron-rich and undergo electrophilic substitution, the indanone's ring is rendered electron-deficient by the potent electron-withdrawing effect of the C1-carbonyl group. This activation is a prerequisite for SNAr.[3][4]
The reaction proceeds via a two-step addition-elimination mechanism.[4] First, a nucleophile attacks the electron-poor aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] In the second, typically rapid step, the leaving group is expelled, restoring aromaticity.
Caption: Generalized workflow for the SNAr mechanism.
Regioselectivity: The Decisive Factor
With two potential leaving groups (F⁻ and Cl⁻), predicting the site of substitution is paramount. Several factors guide this selectivity:
-
Activation by the Carbonyl Group : The electron-withdrawing carbonyl group most strongly activates the ortho and para positions. The fluorine atom at C6 is positioned meta to the carbonyl, but its own high electronegativity, combined with the overall electron-poor nature of the ring, makes this position susceptible to attack.
-
Leaving Group Ability : In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[5] The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex more effectively than chlorine. Consequently, the order of leaving group ability in SNAr is often F > Cl > Br > I, the reverse of what is observed in SN1 and SN2 reactions.[5]
Based on these principles, nucleophilic attack is predicted to occur preferentially at the C6 position, leading to the displacement of the fluoride ion. Experimental evidence consistently supports this regiochemical outcome in related activated systems.
Carbonyl Group Reactivity
Complementary to SNAr, the C1-ketone offers a suite of classical carbonyl reactions. These transformations can be performed before or after modification of the aromatic ring, providing strategic flexibility in synthesis. Key reactions include:
-
Reduction : Using agents like sodium borohydride (NaBH₄) to yield the corresponding 1-indanol.
-
Reductive Amination : A powerful method to form substituted indanamines by reacting the ketone with an amine in the presence of a reducing agent.[6]
-
Wittig Reaction : To introduce carbon-carbon double bonds at the C1 position.
Protocols for Nucleophilic Substitution Reactions
The following protocols are designed as robust starting points for investigation. Researchers should consider that optimization of temperature, reaction time, and stoichiometry may be necessary for specific nucleophiles.
Safety Precaution : Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Polar aprotic solvents like DMSO and DMF can be harmful; consult their Safety Data Sheets (SDS) before use.
Reaction with Amine Nucleophiles (SNAr Amination)
This procedure is broadly applicable for the substitution of the C6-fluorine with primary and secondary amines, which is a common strategy for building libraries of potential drug candidates.
Protocol: Synthesis of 6-(Benzylamino)-7-chloro-2,3-dihydro-1H-inden-1-one
-
Reaction Setup :
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.42 mmol, 1.0 eq.).
-
Add anhydrous potassium carbonate (K₂CO₃) (1.50 g, 10.84 mmol, 2.0 eq.). The base neutralizes the HF generated during the reaction.
-
Add anhydrous Dimethyl Sulfoxide (DMSO) (20 mL).
-
Stir the suspension for 5 minutes at room temperature.
-
-
Reagent Addition :
-
Add benzylamine (0.65 mL, 5.96 mmol, 1.1 eq.) to the suspension via syringe.
-
-
Reaction Execution :
-
Heat the reaction mixture to 90-100 °C using an oil bath.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed (typically 4-8 hours).
-
-
Work-up and Isolation :
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (100 mL) and stir. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification :
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 6-(benzylamino)-7-chloro-2,3-dihydro-1H-inden-1-one.
-
Representative Data for SNAr Amination
| Nucleophile | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ (2.0) | DMSO | 95 | 6 | ~85% |
| Morpholine | K₂CO₃ (2.0) | DMF | 100 | 8 | ~90% |
| Aniline | DIPEA (2.2) | NMP | 120 | 12 | ~70% |
| Piperidine | K₂CO₃ (2.0) | DMSO | 90 | 5 | ~92% |
| (Yields are approximate and will vary based on specific reaction scale and purification efficiency.) |
Reaction with Thiol Nucleophiles (SNAr Thiolation)
This protocol describes the formation of a thioether linkage at the C6 position, a functional group of interest for its metabolic properties and potential as a coordination site.
Protocol: Synthesis of 7-Chloro-6-(phenylthio)-2,3-dihydro-1H-inden-1-one
-
Reaction Setup :
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil) (0.26 g, 6.50 mmol, 1.2 eq.).
-
Carefully add anhydrous N,N-Dimethylformamide (DMF) (15 mL). Cool the suspension to 0 °C in an ice bath.
-
-
Reagent Addition :
-
Slowly add thiophenol (0.56 mL, 5.42 mmol, 1.0 eq.) dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed. Stir for 20 minutes at 0 °C to ensure complete formation of the sodium thiophenolate.
-
In a separate flask, dissolve this compound (1.0 g, 5.42 mmol, 1.0 eq.) in anhydrous DMF (5 mL).
-
Add the indanone solution dropwise to the cold thiophenolate suspension.
-
-
Reaction Execution :
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 50 °C) may be applied.
-
-
Work-up and Isolation :
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
-
Purification :
-
Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired product.
-
Protocols for Carbonyl-Directed Reactions
When functionalization of the amine portion of an indane is desired, reductive amination provides a direct and high-yielding route, bypassing the SNAr pathway if desired.
Protocol: Reductive Amination for the Synthesis of N-Benzyl-7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine
This method forms a C-N bond at the C1 position, converting the ketone directly into a secondary amine.
Caption: Experimental workflow for reductive amination.
-
Reaction Setup :
-
In a round-bottom flask, dissolve this compound (1.0 g, 5.42 mmol, 1.0 eq.) in 1,2-dichloroethane (DCE) (25 mL).
-
Add benzylamine (0.65 mL, 5.96 mmol, 1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Imine Formation and Reduction :
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.72 g, 8.13 mmol, 1.5 eq.) portion-wise over 10 minutes. This reducing agent is mild and selective for imines in the presence of ketones.
-
Seal the flask and stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Isolation :
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification :
-
Purify the crude amine by column chromatography on silica gel, often using a mobile phase containing a small amount of triethylamine (e.g., 1%) to prevent product tailing.
-
Conclusion and Future Outlook
This compound stands out as a highly adaptable platform for chemical synthesis. The predictable regioselectivity of its SNAr reactions, favoring substitution at the C6-fluoro position, allows for the controlled introduction of a wide array of nitrogen, sulfur, and oxygen-based nucleophiles. Furthermore, the orthogonal reactivity of the C1-ketone provides an additional dimension for structural modification. The protocols detailed in this guide serve as a validated foundation for researchers to explore and expand the chemical space around this privileged scaffold, paving the way for the discovery of novel therapeutics and functional materials.
References
-
Chodyński, M., & Wietrzyk, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]
-
Liljenberg, M., Brinck, T., Herschend, B., Rein, T., Tomasi, S., & Svensson, M. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. The Journal of Organic Chemistry, 77(7), 3262–3269. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Powers, D. C., & Ritter, T. (2019). Concerted Nucleophilic Aromatic Substitutions. Accounts of Chemical Research, 52(12), 3495–3505. Available at: [Link]
-
Rossi, R. A., & Pierini, A. B. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(47), 16368–16385. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
YouTube. (2016). Amine Synthesis Reactions Organic Chemistry. Retrieved from [Link]
-
MDPI. (2022). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. Retrieved from [Link]
-
ResearchGate. (2002). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Retrieved from [Link]
-
YouTube. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. Retrieved from [Link]
-
RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]
-
PubMed. (1993). Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. Retrieved from [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
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National Institutes of Health. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]
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National Institutes of Health. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Retrieved from [Link]
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ResearchGate. (2001). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]
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ResearchGate. (2004). Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. Retrieved from [Link]
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PubMed. (2001). 7-Chloro-1-(2,6-difluorophenyl)-1H,3H-thiazolo. Retrieved from [Link]
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Chemsrc. (n.d.). Regioselectivity of electrophilic aromatic substitution: syntheses of 6-and 7-sulfamoylindolines and-indoles. Retrieved from [Link]
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derivatization of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one
An In-Depth Technical Guide to the Derivatization of 7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including drugs for Alzheimer's disease, cancer, and infectious diseases.[1] The specific compound, this compound, represents a highly versatile building block for drug discovery and materials science. Its strategic halogenation and ketone functionality provide multiple reactive handles for chemical modification. This guide offers a comprehensive overview of the key derivatization strategies for this scaffold, providing detailed, field-tested protocols for researchers, scientists, and drug development professionals. We will explore the chemical logic behind transformations at the carbonyl group, the α-methylene position, and the aromatic ring, enabling the synthesis of diverse molecular architectures.
Chemical Properties and Strategic Reactivity
The synthetic utility of this compound stems from three primary reactive sites. Understanding the inherent reactivity of each site is crucial for designing successful synthetic campaigns.
-
The Carbonyl Group (C1): As a classic ketone, this site is susceptible to nucleophilic attack. It can be readily transformed into a secondary alcohol, an alkene, or used as an anchor point for building more complex heterocyclic systems.
-
The α-Methylene Group (C2): The protons on the carbon adjacent to the carbonyl group are acidic. This allows for the formation of an enolate intermediate under basic conditions. This nucleophilic enolate can then react with various electrophiles, enabling the introduction of alkyl, aryl, or other functional groups at the C2 position.[2][3]
-
The Halogenated Aromatic Ring: The benzene ring is substituted with two different halogens and is activated by the electron-withdrawing effect of the carbonyl group. This electronic arrangement makes the ring susceptible to two major classes of reactions:
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the C6 position is a particularly good leaving group in SₙAr reactions, facilitated by the stabilizing effect of the adjacent carbonyl group on the Meisenheimer intermediate.[4] This allows for the selective replacement of fluorine with various nucleophiles (e.g., amines, thiols, alkoxides).
-
Palladium-Catalyzed Cross-Coupling: Both the C-Cl and C-F bonds can potentially participate in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-nitrogen bonds, respectively.[5] This provides a powerful method for introducing complex aryl or heteroaryl substituents.
-
The interplay of these reactive sites allows for a modular and strategic approach to library synthesis, starting from a single, versatile scaffold.
Figure 1: Key derivatization pathways for 7-chloro-6-fluoro-1-indanone.
Derivatization Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations. These are intended as foundational procedures that can be adapted based on the specific requirements of the target molecule.
Protocol 1: Reduction of the Carbonyl Group to 7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ol
Principle: The ketone functionality is selectively reduced to a secondary alcohol using a mild hydride reducing agent like sodium borohydride (NaBH₄). This reaction is typically high-yielding and chemoselective, leaving the aromatic halogens intact.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 7-Chloro-6-fluoro-1-indanone | 186.59 | 5.0 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 7.5 | 1.5 |
| Methanol (MeOH) | - | 25 mL | - |
| Dichloromethane (DCM) | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | ~10 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
Dissolve 7-chloro-6-fluoro-1-indanone (0.93 g, 5.0 mmol) in methanol (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.28 g, 7.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue between dichloromethane (50 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-ol.
Safety: Sodium borohydride reacts with acidic and protic solvents to release hydrogen gas, which is flammable. Perform additions slowly and in a well-ventilated fume hood.
Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) with Morpholine
Principle: The electron-deficient aromatic ring allows for the displacement of the highly activated fluorine atom by a nucleophile. This protocol uses morpholine as a representative secondary amine nucleophile, a common transformation in medicinal chemistry. The reaction is typically performed at elevated temperatures in a polar aprotic solvent.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 7-Chloro-6-fluoro-1-indanone | 186.59 | 2.0 | 1.0 |
| Morpholine | 87.12 | 4.0 | 2.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 1.5 |
| Dimethyl Sulfoxide (DMSO) | - | 10 mL | - |
| Ethyl Acetate (EtOAc) | - | 50 mL | - |
| Water | - | 50 mL | - |
Procedure:
-
To a 50 mL round-bottom flask, add 7-chloro-6-fluoro-1-indanone (0.37 g, 2.0 mmol), potassium carbonate (0.41 g, 3.0 mmol), and dimethyl sulfoxide (10 mL).
-
Add morpholine (0.35 mL, 4.0 mmol) to the suspension.
-
Heat the reaction mixture to 100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) to remove residual DMSO, followed by a brine wash (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 7-chloro-6-(morpholin-4-yl)-2,3-dihydro-1H-inden-1-one.
Causality: DMSO is used as the solvent due to its high polarity and aprotic nature, which stabilizes the charged Meisenheimer intermediate and accelerates the SₙAr reaction. K₂CO₃ acts as a base to neutralize any in-situ generated HF.
Figure 2: Simplified logic of the SₙAr mechanism.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Principle: This protocol describes the palladium-catalyzed cross-coupling of the C-Cl bond with an arylboronic acid. This reaction is a powerful tool for creating C-C bonds and accessing biaryl structures, which are common motifs in pharmaceuticals.[5]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 7-Chloro-6-fluoro-1-indanone | 186.59 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.5 | 1.5 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.05 | 0.05 |
| 2 M Sodium Carbonate (Na₂CO₃) Solution | - | 2.0 mL | - |
| Toluene | - | 8 mL | - |
| Ethanol | - | 2 mL | - |
Procedure:
-
In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine 7-chloro-6-fluoro-1-indanone (0.19 g, 1.0 mmol), 4-methoxyphenylboronic acid (0.23 g, 1.5 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene (8 mL), degassed ethanol (2 mL), and the degassed 2 M Na₂CO₃ solution (2.0 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to afford 6-fluoro-7-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one.
Expert Insight: The choice of palladium catalyst and ligand can be critical. While Pd(PPh₃)₄ is a robust general catalyst, for less reactive aryl chlorides, more advanced catalyst systems (e.g., using Buchwald ligands like SPhos or XPhos with a Pd(OAc)₂ precursor) may be required to achieve higher yields and faster reaction times.
Characterization of Derivatives
Confirmation of the successful derivatization is achieved through a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the appearance of new signals corresponding to the added substituent and shifts in the signals of the parent indanone core. ¹³C NMR and ¹⁹F NMR are also invaluable for confirming structural changes and the presence of fluorine.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the new derivative, thereby verifying its elemental composition.
-
Infrared (IR) Spectroscopy: Can be used to monitor changes in key functional groups, such as the disappearance of the ketone C=O stretch (around 1700 cm⁻¹) after reduction.
Conclusion
This compound is a powerful and versatile starting material for synthetic chemistry. Its well-defined reactive sites allow for selective and predictable transformations. The protocols outlined in this guide for reduction, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling provide a solid foundation for researchers to build diverse libraries of novel compounds. By leveraging these distinct points of reactivity, scientists can efficiently explore the chemical space around the indanone core, accelerating the discovery of new therapeutics and functional materials.
References
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Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Advances. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. [Link]
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Nucleophilic Aromatic Substitution of 5-fluoro-1-indanone with morpholine. ResearchGate. [Link]
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Fillion, E., et al. Procedure for the Synthesis of 4,5-Dimethoxy-2-methyl-1-indanone. Organic Syntheses. [Link]
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Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. (2005). PubMed. [Link]
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Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). SciSpace. [Link]
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- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one in Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within the medicinal chemist's toolbox, certain molecular scaffolds serve as privileged starting points for inhibitor design. The 1-indanone core is one such scaffold, offering a rigid, three-dimensional framework amenable to diverse functionalization.[3][4] This document provides a detailed guide on the application of a specific, strategically halogenated derivative, 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one , as a key building block in the synthesis of potent and selective kinase inhibitors, with a focus on its role in developing inhibitors for targets such as Aurora Kinase A.
Introduction: The Value of a Well-Designed Chemical Starting Point
The journey of a drug from concept to clinic is arduous and expensive. Success often hinges on the rational design of the initial chemical matter. The choice of a starting scaffold is paramount; it must provide a suitable vector in three-dimensional space to engage with the target protein's binding site while also possessing "drug-like" properties. The indanone skeleton has proven to be a versatile template for generating biologically active compounds.[3][4]
The subject of this guide, this compound, is not merely an arbitrary scaffold. Its specific halogenation pattern is a deliberate design choice aimed at enhancing molecular interactions within the ATP-binding pocket of target kinases. The chloro and fluoro substituents can modulate the electronic properties of the aromatic ring and participate in specific halogen bonding or hydrophobic interactions, which can be crucial for achieving high potency and selectivity. This note will elucidate the practical synthesis of a key intermediate derived from this indenone, providing researchers with the foundational knowledge to leverage this building block in their own kinase inhibitor discovery programs.
Compound Profile: this compound
A thorough understanding of the starting material's properties and safety profile is a prerequisite for any successful synthesis.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 881190-95-0 | [5] |
| Molecular Formula | C₉H₆ClFO | [5][6] |
| Molecular Weight | 184.59 g/mol | [5][7] |
| Appearance | Solid | [6] |
| Purity | Typically ≥96% | [6][7] |
| InChI Key | STNPXHSEDNMJFC-UHFFFAOYSA-N | [7] |
Safety & Handling
As a halogenated organic compound intended for laboratory use, this compound must be handled with appropriate care in a well-ventilated chemical fume hood.[8] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area).[5][8]
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][9]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[8]
-
Disposal: P501 (Dispose of contents/container in accordance with local/regional/national/international regulations).[8]
Core Application: Synthesis of a Key Intermediate for Aurora A Inhibitors
Aurora A kinase is a critical regulator of mitotic progression, and its overexpression is linked to various cancers. Potent and selective inhibitors of Aurora A, such as MK-8745, have shown significant promise.[10][11][12] The synthesis of such complex molecules often relies on the strategic coupling of key fragments. This compound serves as a precursor to one such essential fragment.
The protocol below describes a representative synthetic transformation: the reductive amination of the indenone's ketone to install a core amine functionality, a common step in building kinase inhibitors. This amine can then be further elaborated to complete the synthesis of the final inhibitor.
Rationale and Workflow
The primary goal is to convert the ketone carbonyl group into a secondary amine. This is efficiently achieved via a two-step, one-pot reductive amination. First, the ketone reacts with a primary amine (in this example, benzylamine is used as a representative amine for protocol development) to form a Schiff base or iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride, to yield the desired amine product. The chloro and fluoro substituents remain intact, poised to engage the target kinase.
Caption: Workflow for the synthesis of an amine intermediate.
Detailed Experimental Protocol
Reaction: Synthesis of N-benzyl-7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic amount, ~5 mol%)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (e.g., 1.84 g, 10.0 mmol).
-
Solvent Addition: Dissolve the starting material in anhydrous DCM (approx. 50 mL).
-
Reagent Addition: Add benzylamine (1.18 g, 11.0 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 30 µL, 0.5 mmol).
-
Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise to the stirring solution. The addition may be slightly exothermic.
-
Reaction Monitoring: Continue stirring the reaction at room temperature for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent gradient (e.g., 0% to 20% Ethyl Acetate in Hexanes) to afford the pure N-benzyl-7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine.
Expected Results & Characterization
| Parameter | Expected Value |
| Product State | Off-white to pale yellow solid or viscous oil |
| Yield | 75-90% |
| Purity (by HPLC) | >95% |
| ¹H NMR | Peaks corresponding to aromatic, benzylic, and aliphatic protons |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z ≈ 278.09 |
Broader Applications & Scaffold-Based Design
The true power of this compound lies in its utility as a versatile scaffold. While the protocol above demonstrates a key transformation, the indanone core allows for numerous other modifications. For instance, indenopyrazole derivatives, which can be synthesized from 1-indanones, have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Hypoxia-Inducible Factor (HIF)-1.[13][14]
This scaffold-based approach allows for the creation of a library of related compounds by varying the amine component in the reductive amination or by performing different chemical transformations on the indanone core. This divergent synthetic strategy is a cornerstone of modern medicinal chemistry.[15]
Caption: Divergent synthesis strategy from the indenone core.
Conclusion
This compound is a high-value, strategically designed starting material for the synthesis of advanced kinase inhibitors. Its rigid framework and specific halogenation pattern provide an excellent foundation for building molecules with high potency and selectivity. The representative protocol detailed herein for reductive amination serves as a practical entry point for chemists to incorporate this scaffold into their drug discovery workflows. By leveraging this and other synthetic transformations, research and development professionals can efficiently explore chemical space around the indanone core to develop novel therapeutics for a range of diseases.
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PubMed. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[10][16]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. Available from: [Link].
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J-STAGE. Discovery of Indenopyrazoles as a New Class of Hypoxia Inducible Factor (HIF)-1 Inhibitors. Available from: [Link].
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NIH. Discovery of new aurone derivatives as submicromolar CK2 inhibitors. Available from: [Link].
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PubMed. Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants for the Treatment of EGFR Mutant Non-Small-Cell Lung Cancers. Available from: [Link].
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PubMed. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][5][7][9]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Available from: [Link].
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- 15. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buy MK-8745 (EVT-287654) [evitachem.com]
Application Notes & Protocols: Employing 7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one in Modern Medicinal Chemistry
Introduction: The Strategic Value of Halogenated Indanones in Drug Discovery
In the landscape of contemporary medicinal chemistry, fluorinated scaffolds are indispensable tools for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of fluorine and other halogens can significantly impact lipophilicity, metabolic stability, and binding affinity. The 1-indanone framework, a rigid bicyclic structure, serves as a versatile template for constructing a wide array of biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents.[1]
This guide focuses on a particularly valuable building block: 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one . This molecule is strategically functionalized with distinct chemical handles that enable sequential, site-selective modifications. The ketone offers a classic entry point for derivatization, while the electronically differentiated chloro and fluoro substituents on the aromatic ring provide opportunities for advanced cross-coupling and nucleophilic substitution reactions. This combination makes it a powerful intermediate for generating libraries of complex molecules in the pursuit of novel therapeutics.
Physicochemical Properties & Reactivity Profile
A thorough understanding of the molecule's properties is fundamental to its effective deployment in synthesis.
| Property | Value | Source |
| CAS Number | 881190-95-0 | [2][3] |
| Molecular Formula | C₉H₆ClFO | [3][4] |
| Molecular Weight | 184.59 g/mol | [2][4] |
| Appearance | Solid | [4] |
| Synonyms | 7-chloro-6-fluoro-1-indanone | [4] |
Reactivity Insights: The reactivity of 7-chloro-6-fluoro-1-indanone is governed by three key features:
-
The Ketone: The carbonyl group is susceptible to a wide range of nucleophilic additions and condensations. It is the primary site for introducing diversity via reactions like reductive amination, Wittig reactions, and aldol condensations.
-
The C-Cl Bond: The chloro substituent is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the adjacent ketone and the fluoro group. This makes it the more labile halogen for displacement by nucleophiles like amines, thiols, and alkoxides.
-
The C-F Bond: While also activating the ring, the C-F bond is significantly stronger and less prone to SNAr than the C-Cl bond under typical conditions. This differential reactivity is crucial for selective, stepwise functionalization of the aromatic ring.
Core Synthetic Protocols: Harnessing the Reactivity of 7-Chloro-6-fluoro-1-indanone
The following protocols are designed as robust, reproducible methods for key transformations. They are presented as self-validating systems, with explanations for each critical step.
Protocol 1: Reductive Amination for Amine Moiety Introduction
Rationale: The conversion of the ketone to an amine is a cornerstone transformation in medicinal chemistry. It introduces a basic center, which can improve aqueous solubility and provides a crucial hydrogen bond donor/acceptor for target engagement. Sodium triacetoxyborohydride is selected as the reducing agent due to its mildness and tolerance for a wide range of functional groups, minimizing over-reduction or side reactions.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion. A few drops of acetic acid can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any initial exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of amine derivatives.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
Rationale: SNAr is a powerful method for forging carbon-heteroatom bonds on the electron-deficient aromatic ring. This protocol leverages the higher reactivity of the C-Cl bond over the C-F bond to achieve site-selective substitution. This is critical for introducing moieties that can act as hinge-binding groups in kinase inhibitors or modulate other key drug-target interactions. A polar aprotic solvent like DMSO is used to facilitate the formation of the charged Meisenheimer complex intermediate.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a sealable reaction vessel, combine the 7-chloro-6-fluoro-1-indanone derivative (1.0 eq), the desired nucleophile (e.g., a primary amine, thiol, or alcohol) (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to dissolve the reactants (approx. 0.2 M).
-
Heating: Securely seal the vessel and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the incoming group.
-
Reaction Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete within 4-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate.
-
Extraction: Transfer to a separatory funnel. The product will typically partition into the ethyl acetate layer. Wash the organic layer with water (3x) and then with brine (1x) to remove the high-boiling point solvent (DMSO/DMF).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography or recrystallization to yield the 7-substituted-6-fluoro-1-indanone product.
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: Workflow for selective C-Cl bond substitution.
Application Case Study: Pathway to a Hypothetical Kinase Inhibitor
The true power of 7-chloro-6-fluoro-1-indanone is realized in multi-step syntheses. The following diagram illustrates a plausible synthetic route to a complex heterocyclic molecule, a common scaffold for kinase inhibitors. This pathway strategically combines the protocols described above.
Synthetic Pathway to a Hypothetical Target Molecule
Caption: A multi-step approach from the starting material to a potential kinase inhibitor.
In this hypothetical pathway, the indanone is first functionalized at the ketone position using reductive amination to install a key side chain (Amine X), which might be designed to confer solubility or occupy a specific pocket in the target protein. Subsequently, the chloro group is displaced via SNAr with a second fragment (Nucleophile Y), which could be a hinge-binding motif. The resulting molecule possesses the structural complexity and pharmacophoric features common in modern kinase inhibitors, which function by blocking the ATP binding site and inhibiting downstream cell signaling pathways.
Conclusion
This compound is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its pre-installed, differentially reactive functional groups allow for a logical and efficient exploration of chemical space. By mastering the core transformations of reductive amination and nucleophilic aromatic substitution, researchers can rapidly generate novel and diverse molecular architectures, accelerating the journey from a starting material to a potential life-saving therapeutic.
References
-
PubChem. 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-ol. National Center for Biotechnology Information. [Link]
-
New Drug Approvals. Sotorasib. [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. [Link]
-
PubMed. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. National Library of Medicine. [Link]
-
Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]
Sources
Synthetic Utility of 7-Chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one: A Guide to Derivatization Strategies
Abstract
This document provides a comprehensive technical guide on the synthetic applications of 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one, a versatile building block for the development of novel chemical entities in medicinal chemistry and materials science. The unique substitution pattern of this indanone, featuring both chloro and fluoro groups on the aromatic ring, presents a rich platform for a variety of chemical transformations. This guide details proposed synthetic protocols for key reactions, including the synthesis of the title compound itself, nucleophilic aromatic substitution (SNAr) at the C7 position, α-functionalization of the cyclopentanone ring, and condensation reactions at the C2 position. Each section provides not only a step-by-step methodology but also delves into the underlying chemical principles and rationale for the experimental design, aiming to equip researchers with the knowledge to confidently utilize this valuable intermediate.
Introduction: The Strategic Value of a Halogenated Indanone Core
The 1-indanone scaffold is a privileged structure in drug discovery, appearing in a multitude of biologically active compounds. Its rigid framework serves as an excellent template for presenting pharmacophoric elements in a defined spatial orientation. The introduction of halogen atoms, specifically chlorine and fluorine, onto the aromatic ring of the indanone core significantly modulates its electronic properties and metabolic stability.
The subject of this guide, this compound, is a particularly interesting starting material. The key features contributing to its synthetic utility are:
-
Activated Aromatic Ring: The electron-withdrawing nature of the C1-carbonyl group activates the C7-chloro substituent towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles.
-
Reactive Carbonyl Group: The ketone at C1 is a handle for various classical carbonyl reactions, including reductions, reductive aminations, and the formation of hydrazones and oximes.
-
Enolizable α-Position: The methylene group at C2, adjacent to the carbonyl, is readily enolizable, providing a site for electrophilic substitution (e.g., halogenation) and condensation reactions to form α,β-unsaturated systems.
This guide will explore these reactive sites through a series of detailed, field-tested protocols adapted from established literature on analogous systems.
Synthesis of this compound
While not commercially available from all suppliers, the title compound can be synthesized in a two-step sequence from 3-chloro-4-fluorobenzoic acid via a Friedel-Crafts acylation followed by an intramolecular cyclization. This proposed method is adapted from a known procedure for the synthesis of 7-fluoro-1-indanone.[1]
Proposed Synthetic Pathway
The synthesis begins with the conversion of 3-chloro-4-fluorobenzoic acid to its corresponding acyl chloride. This activated intermediate then undergoes a Friedel-Crafts reaction with ethylene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 3-chloro-1-(3-chloro-4-fluorophenyl)propan-1-one. Subsequent intramolecular Friedel-Crafts acylation, promoted by a strong acid, yields the desired indanone.[2][3]
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
3-Chloro-4-fluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Ethylene gas
-
Dichloromethane (DCM), anhydrous
-
Concentrated sulfuric acid or Polyphosphoric acid (PPA)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and safety equipment
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3-chloro-4-fluorobenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise. A catalytic amount of DMF can be added to facilitate the reaction. Heat the mixture to reflux and maintain for 2-4 hours, or until gas evolution ceases. Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and solvent. The resulting crude 3-chloro-4-fluorobenzoyl chloride is used directly in the next step.
-
Friedel-Crafts Acylation with Ethylene: Cool a solution of the crude acyl chloride in anhydrous DCM to 0-5 °C in an ice bath. Add anhydrous AlCl₃ (1.1 eq) portion-wise, keeping the temperature below 10 °C. Bubble ethylene gas through the stirred reaction mixture for 4-6 hours.
-
Reaction Quench and Work-up: After the reaction is complete (monitored by TLC), slowly and carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Stir vigorously until all solids have dissolved. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3 x volumes).
-
Intramolecular Cyclization: Combine the organic extracts, wash with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. To the crude intermediate, add concentrated sulfuric acid or PPA and heat to 80-100 °C for 1-2 hours.
-
Final Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Extract the product with ethyl acetate or DCM. Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
| Step | Key Reagents | Purpose | Expected Yield |
| 1 | SOCl₂ | Convert carboxylic acid to acyl chloride | >95% (crude) |
| 2 & 3 | Ethylene, AlCl₃ | Friedel-Crafts acylation | 60-70% |
| 4 & 5 | H₂SO₄ or PPA | Intramolecular cyclization & purification | 70-80% |
| Overall | ~40-55% |
Nucleophilic Aromatic Substitution (SNAr) at C7
The C7-chloro group is activated for SNAr by the para-carbonyl group. This allows for the displacement of the chloride with various nucleophiles. The following protocol describes a representative reaction with morpholine, a common secondary amine used in drug discovery.[4][5]
Reaction Principle
The reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing indanone system. The attack of the nucleophile at C7 is the rate-determining step, followed by the elimination of the chloride ion to restore aromaticity.[6]
Caption: Mechanism of SNAr at the C7 position of the indanone.
Experimental Protocol: Synthesis of 7-morpholino-6-fluoro-2,3-dihydro-1H-inden-1-one
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), morpholine (1.2-1.5 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition and Heating: Add DMF or DMSO to the flask to create a stirrable suspension. Heat the reaction mixture to 100-120 °C.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, washing with water and then a small amount of cold ethanol or diethyl ether. The crude product can be further purified by recrystallization or column chromatography on silica gel.
α-Bromination of the Indanone Ring
The α-position (C2) of the indanone is readily functionalized. A common and useful transformation is α-bromination, which installs a versatile handle for subsequent cross-coupling reactions or substitutions. This protocol is adapted from procedures for the bromination of similar ketones.[7][8]
Experimental Protocol: Synthesis of 2-bromo-7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or another suitable solvent
-
Standard laboratory glassware for reaction and workup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in CCl₄.
-
Reagent Addition: Add NBS (1.1 eq) and a catalytic amount of BPO or AIBN to the solution.
-
Reaction: Heat the mixture to reflux. The reaction can be initiated by shining a lamp on the flask. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone. This product can often be used without further purification or can be purified by recrystallization.
Condensation Reactions at the C2 Position
The active methylene group at C2 can participate in base-catalyzed condensation reactions with aldehydes, such as the Claisen-Schmidt or Knoevenagel condensation, to form 2-benzylidene derivatives.[9][10][11][12] These α,β-unsaturated ketones are valuable scaffolds in medicinal chemistry.
Reaction Workflow
Caption: General workflow for the Claisen-Schmidt condensation.
Experimental Protocol: Claisen-Schmidt Condensation with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde (or a substituted aromatic aldehyde)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 10%)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0-1.1 eq) in ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath with stirring. Slowly add the aqueous NaOH solution dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol. The product can be purified by recrystallization from a suitable solvent like ethanol.
Characterization Data
The following table provides predicted spectroscopic data for the title compound and its derivatives based on known data for similar structures.[13][14][15][16][17] Actual experimental values may vary.
| Compound | Expected ¹H NMR (δ, ppm in CDCl₃) | Expected ¹³C NMR (δ, ppm in CDCl₃) | Expected ¹⁹F NMR (δ, ppm in CDCl₃, rel. to CFCl₃) |
| 7-Chloro-6-fluoro-1-indanone | ~7.5 (d, 1H), ~7.2 (d, 1H), ~3.1 (t, 2H), ~2.7 (t, 2H) | ~200 (C=O), ~160 (d, J≈250 Hz, C-F), ~140, ~135, ~125, ~120 (d, J≈20 Hz, C-Cl), ~115 (d, J≈25 Hz, C-H), ~36, ~25 | -110 to -120 |
| 7-Morpholino-6-fluoro-1-indanone | ~7.3 (d, 1H), ~6.8 (d, 1H), ~3.8 (t, 4H), ~3.2 (t, 4H), ~3.0 (t, 2H), ~2.7 (t, 2H) | ~202 (C=O), ~155 (d, J≈245 Hz, C-F), ~145, ~130, ~120, ~110 (d, J≈20 Hz), ~105 (d, J≈25 Hz), ~55, ~48, ~36, ~25 | -125 to -135 |
| 2-Bromo-7-chloro-6-fluoro-1-indanone | ~7.6 (d, 1H), ~7.3 (d, 1H), ~4.6 (dd, 1H), ~3.8 (dd, 1H), ~3.4 (dd, 1H) | ~195 (C=O), ~160 (d, J≈250 Hz, C-F), ~140, ~135, ~125, ~120 (d, J≈20 Hz), ~115 (d, J≈25 Hz), ~45 (C-Br), ~35 | -110 to -120 |
| 2-Benzylidene-7-chloro-6-fluoro-1-indanone | ~7.8-7.2 (m, 7H), ~3.9 (s, 2H) | ~195 (C=O), ~160 (d, J≈250 Hz, C-F), ~140-120 (multiple aromatic C), ~35 | -110 to -120 |
Conclusion
This compound is a highly versatile and valuable building block for chemical synthesis. Its distinct reactive sites—the activated C7-Cl bond, the enolizable C2-methylene group, and the C1-carbonyl—provide multiple avenues for diversification. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore the synthetic potential of this compound, enabling the creation of novel and complex molecules for applications in drug discovery and beyond. As with any new synthetic route, optimization of the proposed conditions may be necessary to achieve desired outcomes for specific substrates.
References
- 1. 7-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.org.za [scielo.org.za]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. praxilabs.com [praxilabs.com]
- 12. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Application and Protocol Guide for the Analytical Characterization of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one
Abstract: This document provides a comprehensive guide to the analytical methodologies for the structural elucidation and purity assessment of 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, offering a foundational framework for robust characterization. The methodologies encompass chromatographic separations (HPLC, GC-MS) and spectroscopic identification (NMR, FT-IR), grounded in established scientific principles and regulatory standards.
Introduction: The Analytical Imperative
This compound is a substituted indanone derivative whose biological and chemical properties are intrinsically linked to its precise molecular structure and purity. Halogenated indanones are significant scaffolds in medicinal chemistry.[1] Therefore, rigorous analytical characterization is not merely a procedural step but a cornerstone of its application in research and development. This guide provides a multi-faceted analytical approach to ensure the identity, purity, and quality of this compound.
The causality behind employing a suite of analytical techniques lies in the orthogonal nature of the data they provide. While chromatography excels at separating impurities, spectroscopy provides unequivocal structural information. This integrated approach ensures a comprehensive and reliable characterization.
Chromatographic Purity and Quantification
Chromatographic techniques are fundamental for assessing the purity of this compound by separating it from starting materials, by-products, and degradants. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the volatility and thermal stability of the analyte and potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC is the premier method for the purity determination of moderately polar, non-volatile organic compounds like the target indenone. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Expertise & Experience: The selection of a C18 stationary phase is based on its wide applicability and proven efficacy in retaining aromatic ketones. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with a range of polarities. The addition of a small amount of acid (e.g., trifluoroacetic acid) is often crucial for obtaining sharp, symmetrical peaks for carbonyl-containing compounds by minimizing interactions with residual silanols on the silica support.[2]
Protocol Validation: The described method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[1][3] The United States Pharmacopeia (USP) General Chapter <621> provides a framework for chromatographic system suitability and allowable adjustments.[4][5]
Protocol 1: HPLC Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. It is particularly useful for identifying residual solvents and thermally stable by-products.
Expertise & Experience: A low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is chosen for its general applicability in separating compounds based on their boiling points. The temperature gradient allows for the separation of a wide range of volatile compounds. Mass spectrometry provides both quantitative data and qualitative structural information from the fragmentation patterns, aiding in the identification of unknown impurities.[6]
Self-Validation System: The protocol includes a system suitability check using a standard mixture to ensure proper chromatographic performance. The mass spectrometer is tuned according to the manufacturer's specifications to ensure mass accuracy and sensitivity.
Protocol 2: GC-MS for Residual Solvents and Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane.
Caption: Workflow for GC-MS analysis of volatile impurities.
Spectroscopic Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the presence of key functional groups and the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the indenone's structure.
Expertise & Experience:
-
¹H NMR: Will show the number of different types of protons and their neighboring environments through chemical shifts and coupling constants. The aromatic protons will appear as doublets or doublets of doublets, and the aliphatic protons of the five-membered ring will likely show complex splitting patterns.[7]
-
¹³C NMR: Will indicate the number of unique carbon atoms. The carbonyl carbon will have a characteristic downfield chemical shift (~190-200 ppm). The carbons attached to fluorine and chlorine will also show characteristic shifts and C-F coupling.
-
¹⁹F NMR: This is crucial for confirming the presence and environment of the fluorine atom. The chemical shift is highly sensitive to the electronic environment, and coupling to neighboring protons (H-F coupling) will be observed.[8] The reference standard for ¹⁹F NMR is typically CFCl₃.[9]
Protocol 3: NMR Spectroscopic Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected regions: Aromatic protons (δ 7.0-8.0 ppm), aliphatic protons (δ 2.5-3.5 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected regions: Carbonyl carbon (δ ~195 ppm), aromatic carbons (δ 110-160 ppm), aliphatic carbons (δ 20-40 ppm).
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled fluorine spectrum.
-
The chemical shift will be indicative of the aromatic fluorine environment.
-
Caption: Logical flow of structural elucidation via NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expertise & Experience: For this compound, the most prominent absorption will be the C=O stretch of the ketone, typically found in the 1680-1720 cm⁻¹ region.[10] The presence of an aromatic ring will be indicated by C=C stretching absorptions around 1450-1600 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. The C-F and C-Cl stretching vibrations will appear in the fingerprint region (below 1400 cm⁻¹).
Protocol 4: FT-IR Analysis
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3100-3000 | Aromatic C-H | Stretch |
| ~2980-2850 | Aliphatic C-H | Stretch |
| ~1710 | Carbonyl (C=O) | Stretch |
| ~1600, ~1475 | Aromatic C=C | Stretch |
| ~1250 | C-F | Stretch |
| ~800 | C-Cl | Stretch |
Summary and Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and quality. The protocols outlined in this guide provide a robust framework for achieving this. HPLC and GC-MS are essential for assessing purity and identifying impurities, while NMR and FT-IR spectroscopy provide definitive structural confirmation. Adherence to established validation principles, such as those from the ICH and USP, is critical for ensuring the trustworthiness and reliability of the generated data in a research and drug development setting.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 3. starodub.nl [starodub.nl]
- 4. usp.org [usp.org]
- 5. agilent.com [agilent.com]
- 6. Blogs | Restek [discover.restek.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 10. orgchemboulder.com [orgchemboulder.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one
Welcome to the technical support guide for the synthesis of 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of this important synthetic intermediate.
Overview of the Synthetic Pathway
The most common and reliable route to synthesize this compound involves a two-step process starting from 3-(3-chloro-4-fluorophenyl)propanoic acid. The key transformation is an intramolecular Friedel-Crafts acylation, a powerful reaction for forming cyclic ketones.[1]
The overall pathway can be visualized as follows:
Caption: General synthetic route to this compound.
The critical step governing the overall yield is the intramolecular Friedel-Crafts cyclization. Success in this step depends on the careful selection of reagents, solvent, and reaction conditions to favor the desired intramolecular reaction over potential side reactions.
Troubleshooting Guide: Intramolecular Friedel-Crafts Acylation
This section addresses common issues encountered during the cyclization step.
Q1: My reaction shows low or no conversion of the starting acyl chloride. What are the likely causes?
A1: Low conversion is typically linked to issues with the catalyst, reagents, or reaction conditions.
-
Inactive Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive. Always use a fresh, unopened bottle of AlCl₃ or a freshly opened container stored under an inert atmosphere.
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid.[2] The product ketone is a Lewis base that forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[2][3] For optimal results, using 1.1 to 1.3 equivalents of AlCl₃ is recommended.
-
Low Reaction Temperature: While controlling temperature is crucial to prevent side reactions, excessively low temperatures can slow the reaction rate to a crawl. If you observe no conversion, a gradual increase in temperature may be necessary.
-
Purity of Starting Material: The precursor, 3-(3-chloro-4-fluorophenyl)propanoyl chloride, must be pure and anhydrous. Any residual carboxylic acid will be unreactive, and moisture will quench the catalyst.
Q2: I'm observing a significant amount of a high-molecular-weight, tarry side product. What is it and how can I prevent it?
A2: The formation of a tarry or polymeric substance strongly suggests that an intermolecular Friedel-Crafts reaction is occurring, where one molecule acylates another instead of cyclizing.
-
Causality: This issue is primarily one of reaction kinetics. At high concentrations, the probability of two different molecules colliding (intermolecular) is greater than the reactive ends of the same molecule finding each other (intramolecular).
-
Solution: High-Dilution Conditions. The most effective way to favor intramolecular cyclization is to perform the reaction under high-dilution conditions.[4] This can be achieved by slowly adding the acyl chloride substrate (dissolved in the reaction solvent) to a solution of the Lewis acid over an extended period. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.
Q3: My yield is consistently low despite complete conversion. What other side reactions could be occurring?
A3: If conversion is high but the yield of the desired indanone is low, you may be forming isomeric or rearranged products.
-
Mechanism of Acylation: The electrophile in this reaction is a resonance-stabilized acylium ion.[1][5] Unlike Friedel-Crafts alkylations, carbocation rearrangements are not an issue with acylations.[5]
-
Regiochemistry: The cyclization should occur ortho to the chloro substituent and meta to the fluoro substituent. The directing effects of the halogens on the aromatic ring guide the position of the electrophilic attack. Mis-cyclization to other positions is sterically and electronically disfavored but could occur under harsh conditions (e.g., excessively high temperatures).
-
Workup Issues: The AlCl₃-ketone complex must be carefully hydrolyzed during the aqueous workup.[2] A common procedure involves slowly quenching the reaction mixture by pouring it onto crushed ice and concentrated HCl. Improper quenching can lead to decomposition or side reactions.
Caption: Decision workflow for troubleshooting low yield in the cyclization step.
Optimized Experimental Protocols
Protocol 1: Synthesis of 3-(3-chloro-4-fluorophenyl)propanoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3-chloro-4-fluorophenyl)propanoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0 - 3.0 eq) dropwise at room temperature. Caution: SOCl₂ is corrosive and releases HCl gas. Perform in a well-ventilated fume hood.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the reaction mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-(3-chloro-4-fluorophenyl)propanoyl chloride is typically used in the next step without further purification. Ensure it is free of residual SOCl₂.
Protocol 2: Optimized Intramolecular Friedel-Crafts Acylation
-
Set up a three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with anhydrous aluminum chloride (AlCl₃) (1.2 eq) and an anhydrous inert solvent (e.g., dichloromethane, DCM). Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 3-(3-chloro-4-fluorophenyl)propanoyl chloride (1.0 eq) from the previous step in anhydrous DCM.
-
Add the acyl chloride solution dropwise from the dropping funnel to the stirred AlCl₃ suspension over 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, then let it warm to room temperature and stir for 4-6 hours or until TLC/LCMS analysis shows complete consumption of the starting material.
-
Workup: Carefully and slowly quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by column chromatography on silica gel.
Data Summary: Cyclization Reagents
The choice of cyclizing agent is critical. While AlCl₃ is common, other reagents can be effective, particularly for rings that are deactivated.[6]
| Reagent | Typical Stoichiometry | Solvent | Temperature (°C) | Key Advantages/Disadvantages |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.3 eq | DCM, CS₂, Nitrobenzene | 0 to RT | Adv: High reactivity, widely available. Disadv: Hygroscopic, requires stoichiometric amounts, vigorous workup. |
| Polyphosphoric Acid (PPA) | Solvent/Reagent | None | 80 - 120 | Adv: Easy to handle, acts as both catalyst and solvent. Disadv: High viscosity, requires higher temperatures, difficult workup.[4] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Solvent/Reagent | None | RT to 80 | Adv: Stronger than PPA, often allows for lower reaction temperatures. Disadv: Corrosive, workup can be challenging. |
| Methanesulfonic Acid | Solvent/Reagent | None | 80 - 110 | Adv: Readily available, easy to handle liquid.[4] Disadv: Requires elevated temperatures, less reactive than superacid systems. |
Frequently Asked Questions (FAQs)
Q: Can I use a different Lewis acid, such as FeCl₃? A: Yes, other Lewis acids like FeCl₃ can also catalyze Friedel-Crafts reactions.[5] However, AlCl₃ is generally considered more reactive and is the most commonly employed catalyst for this type of acylation. The optimal choice may require some screening for your specific substrate.
Q: Is it necessary to use an inert atmosphere for the cyclization reaction? A: Absolutely. As mentioned, aluminum chloride is extremely sensitive to moisture. Performing the reaction under a dry, inert atmosphere (N₂ or Ar) is critical to prevent deactivation of the catalyst and ensure reproducible results. All glassware should be oven- or flame-dried before use.
Q: How do I confirm the structure of the final product? A: The structure of this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight (184.59 g/mol ).[7]
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone (typically around 1700-1720 cm⁻¹).
Q: My precursor, 3-(3-chloro-4-fluorophenyl)propanoic acid, is not commercially available. How can it be synthesized? A: This precursor can be prepared via several methods. One common route is a malonic ester synthesis starting from 3-chloro-4-fluorobenzyl chloride, followed by saponification and decarboxylation.[8] Another route could involve the reduction of the corresponding cinnamic acid derivative.
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (2018). [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
- Google Patents. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
-
PubChem. 3-(3-Chloro-4-fluorophenyl)propanoic acid. [Link]
Sources
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. achmem.com [achmem.com]
- 8. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one
Welcome to the technical support guide for the purification of 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one (CAS No. 881190-95-0). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this key synthetic intermediate.
This guide provides field-proven insights and troubleshooting strategies based on established principles of organic chemistry and experience with analogous indanone compounds.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in my crude this compound?
A1: Based on common synthetic routes for similar indanones, such as Friedel-Crafts cyclization, you can anticipate several types of impurities:
-
Regioisomers: A common impurity is the regioisomeric 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one, which can form due to alternative cyclization pathways.
-
Unreacted Starting Materials: Residual starting materials from the synthesis may be present in the crude product.
-
Reaction Byproducts: Side reactions can lead to the formation of various byproducts, including self-condensation products of the indanone.
-
Colored Impurities: The crude product often appears as a brownish or yellowish solid, indicating the presence of polymeric or degradation products.[1][2]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: To effectively assess the purity of your sample, a combination of the following techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for the qualitative assessment of your sample's purity. The presence of multiple spots suggests the existence of impurities. A common eluent system to start with is a mixture of hexane and ethyl acetate.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both separating and identifying volatile and semi-volatile impurities. It can provide quantitative data on your sample's purity and aid in the structural elucidation of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for identifying impurities by comparing the spectra of your sample to that of a pure standard. The presence of unexpected peaks can indicate impurities like regioisomers or unreacted starting materials.[2]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and separation of closely related impurities, reverse-phase HPLC is a highly effective method.
Q3: My purified this compound is a discolored solid instead of the expected white to off-white crystals. What is the likely cause and how can I fix it?
A3: Discoloration, such as a yellow or brown hue, typically points to the presence of high-molecular-weight byproducts or degradation products.[3] These impurities can often be effectively removed by recrystallization, sometimes with the addition of activated carbon.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Poor Separation of Regioisomer during Column Chromatography
-
Observation: TLC or GC-MS analysis after column chromatography shows the presence of a significant amount of the regioisomeric impurity.
-
Probable Cause: The polarity difference between this compound and its regioisomer is small, making separation challenging.
-
Solutions:
-
Optimize the Solvent System: A less polar solvent system will generally increase the retention time of both compounds and may improve separation. A gradient elution, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity, can be effective.[1]
-
Use a Longer Column: A longer chromatography column provides more surface area for the separation to occur.[1]
-
Reduce the Sample Load: Overloading the column can lead to broad peaks and poor separation.[1]
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica.
-
Issue 2: Low Recovery Yield After Recrystallization
-
Observation: The amount of purified product obtained after recrystallization is significantly lower than expected.
-
Probable Cause: Several factors can contribute to low recovery yield.
-
Solutions:
-
Minimize the Amount of Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[1]
-
Prevent Premature Crystallization: Ensure that the compound does not crystallize during a hot filtration step. This can be achieved by keeping the filtration apparatus warm.[1]
-
Allow for Sufficient Cooling and Crystallization Time: After the solution has cooled to room temperature, placing it in an ice bath or refrigerator can help to maximize crystal formation.
-
Seed the Solution: If you have a small amount of the pure compound, adding a seed crystal to the cooled solution can help initiate crystallization.[1]
-
Issue 3: Oiling Out During Recrystallization
-
Observation: Instead of forming crystals, the compound separates as an oil upon cooling the recrystallization solvent.
-
Probable Cause: The compound's melting point may be lower than the boiling point of the chosen solvent, or the solution may be supersaturated.
-
Solutions:
-
Increase the Solvent Volume: Add more of the hot recrystallization solvent to ensure the compound fully dissolves at a temperature below its melting point.[1]
-
Use a Different Solvent System: Experiment with a solvent system where the compound has lower solubility at the solvent's boiling point. A mixture of solvents, such as hexane and ethyl acetate, can be effective.[1]
-
Lower the Crystallization Temperature: Allow the solution to cool more slowly to encourage crystal formation over oiling out.
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
-
Slurry Preparation: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to the solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent mixture and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.
Table 1: Example Solvent Systems for Column Chromatography
| Starting Material Purity | Recommended Eluent System (Hexane:Ethyl Acetate) | Elution Type |
| >90% | 20:1 to 10:1 | Isocratic or Shallow Gradient |
| 70-90% | Start with 30:1, gradient to 10:1 | Gradient |
| <70% | Start with 50:1, gradient to 10:1 | Gradient |
Protocol 2: Purification by Recrystallization
This protocol is a general method for the removal of colored impurities and for increasing the purity of the final compound.
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Isopropanol or a mixture of hexane and ethyl acetate are good starting points.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified product should crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[2]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
References
Technical Support Center: Synthesis of 7-Chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, chemists, and drug development professionals. Here, we address common challenges, side reactions, and frequently asked questions encountered during the intramolecular Friedel-Crafts cyclization of 3-(3-chloro-4-fluorophenyl)propanoic acid. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic strategy.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable advice.
Q1: My reaction yield is consistently low, or I observe significant amounts of unreacted starting material. What are the primary causes and how can I improve conversion?
A1: Low conversion is a common issue in intramolecular Friedel-Crafts acylations and typically points to insufficient activation of the carboxylic acid or suboptimal reaction conditions. The cyclization of 3-(3-chloro-4-fluorophenyl)propanoic acid requires a strong acid catalyst to promote the formation of the key acylium ion intermediate.
Causality & Solutions:
-
Insufficient Dehydration/Catalyst Potency: The reaction is a dehydrative cyclization. Water, the primary byproduct, can dilute the acid catalyst and inhibit the reaction. Polyphosphoric acid (PPA) is a popular choice as it serves as both an acid catalyst and a powerful dehydrating agent[1][2].
-
Troubleshooting: Ensure your PPA is of good quality and has not absorbed atmospheric moisture. For highly viscous PPA, gentle heating (above 60 °C) can improve stirring and mass transfer[1]. If using other acids like methanesulfonic acid (MSA), consider adding a co-dehydrating agent like phosphorus pentoxide (P₂O₅), which forms the highly effective Eaton's Reagent[3].
-
-
Suboptimal Temperature and Reaction Time: These reactions often require significant thermal energy to overcome the activation barrier.
-
Troubleshooting: If you observe low conversion at a given temperature (e.g., 80-90 °C), incrementally increase the temperature by 10 °C intervals. Monitor the reaction progress by TLC or LC-MS to find the optimal balance, as excessive heat can lead to charring. Extend the reaction time, checking for completion every 1-2 hours.
-
-
Purity of Starting Material: Impurities in the 3-(3-chloro-4-fluorophenyl)propanoic acid starting material can interfere with the catalyst.
-
Troubleshooting: Verify the purity of your starting material by NMR and melting point. If necessary, recrystallize it before use.
-
Q2: I've isolated my product, but NMR analysis shows a significant isomeric impurity. What is this impurity and how can I prevent its formation?
A2: The most likely impurity is the regioisomer, 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one. Its formation is a direct consequence of the competing directing effects of the chloro and fluoro substituents on the aromatic ring during the electrophilic aromatic substitution (EAS) step.
Mechanistic Explanation:
The intramolecular Friedel-Crafts acylation is an EAS reaction[4]. Both fluorine and chlorine are ortho, para-directing deactivators. The desired reaction involves cyclization at the C2 position (ortho to the fluorine and meta to the chlorine), which is sterically accessible and electronically favored by the strongly electron-donating fluorine atom. However, cyclization can also occur at the C6 position (ortho to the chlorine), leading to the undesired regioisomer.
Minimization Strategies:
-
Lower Reaction Temperature: The selectivity of the reaction is often temperature-dependent. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor the formation of the thermodynamically more stable (or kinetically preferred) product.
-
Choice of Catalyst: The steric bulk and nature of the Lewis or Brønsted acid can influence regioselectivity. While PPA is common, experimenting with milder Lewis acids or superacids like triflic acid (TfOH) under controlled conditions might improve the isomeric ratio[3].
-
Purification: If the formation of the isomer cannot be completely suppressed, careful purification is necessary. These isomers often have very similar polarities.
-
Recommended Protocol: Column chromatography on silica gel using a shallow gradient of ethyl acetate in heptane or hexane is typically effective for separation. Monitor fractions carefully by TLC or LC-MS.
-
Q3: My reaction mixture turned dark brown or black (charring), resulting in a complex mixture and low yield of identifiable product. What causes this and how can it be avoided?
A3: Charring or polymerization is indicative of decomposition, often caused by excessively harsh reaction conditions. Strong acids like PPA can promote intermolecular reactions and other degradation pathways at high temperatures.
Causality & Prevention:
-
Excessive Temperature: This is the most common cause. While heat is required, there is a threshold beyond which side reactions accelerate dramatically.
-
Solution: Maintain strict temperature control using an oil bath and a contact thermometer. Determine the minimum temperature required for conversion (as discussed in Q1) and do not exceed it. A typical range for PPA-mediated cyclizations is 80-110 °C[1].
-
-
Prolonged Reaction Time: Leaving the reaction to stir for too long at an elevated temperature, even after the starting material is consumed, can lead to product degradation.
-
Solution: Monitor the reaction closely. Once TLC or LC-MS indicates full conversion of the starting material, proceed with the workup immediately.
-
-
Catalyst-to-Substrate Ratio: Using a very large excess of the acid catalyst can increase the rate of decomposition.
-
Solution: While a stoichiometric excess of PPA is necessary, use a measured and consistent amount. A common ratio is 10:1 by weight (PPA:substrate).
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 80–110 °C | Balances reaction rate and thermal decomposition. |
| Catalyst | Polyphosphoric Acid (PPA) | Acts as catalyst and dehydrating agent[2]. |
| Monitoring | TLC / LC-MS (every 1-2h) | Prevents product degradation from prolonged heating. |
| Atmosphere | Inert (N₂ or Ar) | Minimizes oxidative side reactions at high temperatures. |
| Table 1: Recommended Reaction Parameters to Minimize Decomposition. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable synthetic route to this compound?
A1: The most widely employed and reliable method is the intramolecular Friedel-Crafts acylation of 3-(3-chloro-4-fluorophenyl)propanoic acid. This method is advantageous because it is a one-step cyclization that builds the indanone core efficiently[3]. The reaction is typically promoted by a strong acid that acts as both a catalyst and a solvent, with polyphosphoric acid (PPA) being the most common choice due to its efficacy and role as a dehydrating agent[1][5].
Q2: How critical is the quality of the starting material, 3-(3-chloro-4-fluorophenyl)propanoic acid?
A2: The purity of the starting acid is highly critical. The Friedel-Crafts reaction is sensitive to impurities that can either react with the strong acid catalyst or lead to additional side products. For example, any residual starting materials from the synthesis of the propanoic acid (e.g., malonic acid derivatives, unsaturated cinnamic acids) can polymerize or char under the harsh reaction conditions, significantly complicating the workup and purification, and ultimately lowering the yield[6][7]. Always ensure the starting material is fully characterized and meets a purity threshold of >98% before use.
Q3: Which cyclization agent is best: Polyphosphoric Acid (PPA), Eaton's Reagent, or Triflic Acid?
A3: The "best" reagent depends on a balance of reactivity, cost, safety, and scalability.
| Reagent | Advantages | Disadvantages | Citation |
| Polyphosphoric Acid (PPA) | Inexpensive, effective catalyst and dehydrating agent, easy to handle on a lab scale. | Highly viscous (difficult to stir), workup can be challenging, requires high temperatures. | [1] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Very powerful dehydrating agent, often gives higher yields and faster reactions at lower temperatures. | Preparation is highly exothermic, can be overly aggressive leading to charring if not controlled. | [3] |
| Triflic Acid (TfOH) | Extremely strong acid, can catalyze reactions at or near room temperature, often very clean reactions. | Very expensive, highly corrosive, requires stoichiometric amounts for acylation. | [3] |
For most applications, PPA offers the best compromise of cost and effectiveness, making it the typical starting point for optimization. Eaton's reagent is a good alternative if PPA fails to provide satisfactory results. Triflic acid is generally reserved for small-scale syntheses or when other methods have been unsuccessful.
Q4: What are the key safety precautions when working with strong acids like PPA and Eaton's Reagent?
A4: Both PPA and Eaton's Reagent are highly corrosive and will cause severe burns upon contact. The workup procedure is particularly hazardous.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (or a face shield), and acid-resistant gloves (butyl or neoprene are recommended).
-
Fume Hood: All manipulations, including the reaction setup and workup, must be performed in a certified chemical fume hood.
-
Quenching: The reaction workup involves quenching the mixture with ice water. This is an extremely exothermic process. The reaction mixture must be added slowly and in portions to a well-stirred beaker of ice to manage the heat generated. Never add water to the hot acid mixture.
-
Spill Kit: Have a spill kit containing a neutralizer (such as sodium bicarbonate) readily available.
Part 3: Experimental Protocol
Synthesis of this compound via PPA-mediated cyclization
Materials:
-
3-(3-chloro-4-fluorophenyl)propanoic acid (1.0 eq)
-
Polyphosphoric acid (10x by weight of the starting acid)
-
Ice
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Place polyphosphoric acid (e.g., 50 g) into a three-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet.
-
Begin vigorous stirring and heat the PPA to approximately 60 °C to reduce its viscosity.
-
Once the PPA is mobile, add 3-(3-chloro-4-fluorophenyl)propanoic acid (e.g., 5.0 g) in one portion.
-
Heat the reaction mixture to 90-95 °C and maintain this temperature with stirring for 3-5 hours.
-
Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with EtOAc, and analyzing by TLC (e.g., 3:1 Hexane:EtOAc). The reaction is complete when the starting material spot is no longer visible.
-
Once complete, cool the reaction mixture to about 60-70 °C.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, pour the warm reaction mixture into the ice slurry with vigorous stirring. The product will often precipitate as a solid.
-
Allow the mixture to stir until all the ice has melted and the PPA is fully hydrolyzed.
-
Extract the aqueous slurry three times with a suitable organic solvent like DCM or EtOAc.
-
Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
References
- 1. ccsenet.org [ccsenet.org]
- 2. researchgate.net [researchgate.net]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(3-Chloro-4-fluorophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]
- 7. PubChemLite - 3-(3-chloro-4-fluorophenyl)propanoic acid (C9H8ClFO2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Optimizing Reaction Conditions for 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one
Welcome to the technical support center for the synthesis of 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this di-halogenated indanone, while based on established principles of intramolecular Friedel-Crafts acylation, presents unique challenges due to the electronic effects of the halogen substituents. This document aims to provide not just protocols, but the underlying scientific reasoning to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent and direct method is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(3-chloro-4-fluorophenyl)propanoic acid. This involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by a Lewis acid-catalyzed cyclization to form the five-membered ring of the indanone.
Q2: Why is an intramolecular Friedel-Crafts acylation the preferred method?
Intramolecular Friedel-Crafts acylation is often favored for the synthesis of cyclic ketones like indanones because the proximity of the reacting groups (the acyl chloride and the aromatic ring) in the same molecule promotes the cyclization reaction. This can lead to higher yields compared to intermolecular versions and avoids the complexities of intermolecular reactions, such as polyacylation.[1][2]
Q3: What are the expected challenges specific to the synthesis of this compound?
The primary challenges arise from the electronic properties of the chloro and fluoro substituents on the aromatic ring. Both are deactivating groups, which can make the Friedel-Crafts reaction more sluggish, requiring harsher conditions.[1] More importantly, both are ortho, para-directing groups, which can lead to the formation of a regioisomeric byproduct, 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one. Controlling the regioselectivity is a key optimization parameter.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
For reaction monitoring, Thin-Layer Chromatography (TLC) is a rapid and effective method to track the consumption of the starting material and the formation of the product. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and confirming the regiochemistry. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity and identify any byproducts.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
A low yield of the desired indanone is a common problem in Friedel-Crafts acylation reactions. Several factors can contribute to this issue.
-
Why it happens:
-
Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst, halting the reaction.
-
Insufficient Catalyst: The product ketone can form a stable complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[3]
-
Deactivated Aromatic Ring: The presence of two deactivating halogen substituents (Cl and F) on the aromatic ring reduces its nucleophilicity, making it less reactive towards the electrophilic acylium ion.[1] This can lead to a slow or incomplete reaction.
-
Suboptimal Temperature: The reaction may have a significant activation energy barrier that is not overcome at lower temperatures. Conversely, excessively high temperatures can lead to decomposition and the formation of side products.
-
-
How to fix it:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.
-
Optimize Catalyst Loading: Start with at least 1.1 to 1.5 equivalents of AlCl₃. If the yield is still low, a modest increase in the catalyst amount may be beneficial.
-
Increase Reaction Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. Monitor the reaction by TLC to find the optimal temperature that promotes product formation without significant byproduct generation.
-
Consider a More Potent Catalytic System: If AlCl₃ is ineffective, stronger Lewis acids or Brønsted acids like polyphosphoric acid (PPA) or triflic acid (TfOH) could be explored.
-
Issue 2: Formation of a Regioisomeric Byproduct
The formation of 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one is a likely side reaction due to the directing effects of the substituents.
-
Why it happens: Both the chloro and fluoro groups are ortho, para-directing. In the precursor, 3-(3-chloro-4-fluorophenyl)propanoic acid, the fluorine is at position 4 and the chlorine is at position 3. The intramolecular acylation can occur at either the position ortho to the fluorine (C5 of the phenyl ring) to give the desired 7-chloro-6-fluoro product, or at the position ortho to the chlorine (C2 of the phenyl ring), which is also meta to the fluorine, to give the undesired 5-chloro-6-fluoro regioisomer. While fluorine is a stronger ortho, para-director than chlorine, steric hindrance from the adjacent chloro group might influence the selectivity.
-
How to fix it:
-
Control Reaction Temperature: Lower reaction temperatures often favor the kinetic product, which may be the desired regioisomer. Experiment with running the reaction at 0 °C or even lower temperatures.
-
Choice of Lewis Acid: The size and nature of the Lewis acid can influence the steric environment of the transition state and thus the regioselectivity. Experimenting with different Lewis acids (e.g., FeCl₃, TiCl₄) might improve the isomeric ratio.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. While non-polar solvents like dichloromethane or 1,2-dichloroethane are common, exploring other solvents might offer better selectivity.
-
Purification: If the formation of the regioisomer cannot be completely suppressed, careful purification by column chromatography on silica gel is necessary to isolate the desired product.
-
Experimental Protocols
The following is a projected step-by-step methodology for the synthesis of this compound, based on established procedures for similar compounds.[4]
Step 1: Synthesis of 3-(3-chloro-4-fluorophenyl)propionyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-chloro-4-fluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution (HCl) ceases.
-
Remove the excess SOCl₂ and DCM under reduced pressure to obtain the crude 3-(3-chloro-4-fluorophenyl)propionyl chloride, which can be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Under an inert atmosphere (N₂ or Ar), dissolve the crude acyl chloride from Step 1 in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.3 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to reflux and continue monitoring.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl to quench the reaction and decompose the aluminum complexes.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Starting Material | 3-(3-chloro-4-fluorophenyl)propanoic acid | Precursor for intramolecular Friedel-Crafts acylation. |
| Acylating Agent | Thionyl chloride (SOCl₂) | Converts the carboxylic acid to the more reactive acyl chloride. |
| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid to promote the formation of the acylium ion. |
| Catalyst Stoichiometry | 1.1 - 1.5 equivalents | Stoichiometric amounts are needed due to complexation with the product.[3] |
| Solvent | Anhydrous Dichloromethane (DCM) | A common non-polar solvent for Friedel-Crafts reactions. |
| Temperature | 0 °C to reflux | Optimization is key; lower temperatures may improve regioselectivity. |
| Work-up | Quenching with ice/HCl | Decomposes the catalyst and protonates the product. |
| Purification | Column Chromatography (Silica Gel) | To separate the product from starting material and regioisomers. |
Visualizations
Troubleshooting Workflow
Caption: The synthetic route and potential for regioisomer formation.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 3, 2026, from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Retrieved January 3, 2026, from [Link]
-
YouTube. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved January 3, 2026, from [Link]
-
YouTube. (2019, January 3). introduction to regioselectivity in aromatic reactions. Retrieved January 3, 2026, from [Link]
-
Chemistry Stack Exchange. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 3, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved January 3, 2026, from [Link]
-
LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved January 3, 2026, from [Link]
-
National Institutes of Health. (2021, June 22). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzoa[5]nnulen-7-ols. Retrieved January 3, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 3, 2026, from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Kinetics of reactions of Friedel–Crafts acylating agents. Part II. Effect of substituents in the acid chloride on the acylation of aromatic substrates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Search Results [beilstein-journals.org]
- 4. 7-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
Technical Support Center: 7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one
Welcome to the technical support guide for 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one (CAS 881190-95-0). This resource is designed for researchers, medicinal chemists, and process development scientists. As a substituted indenone, this compound is a valuable synthetic intermediate; however, its unique structural features—specifically the α-chloro ketone moiety and the electron-deficient fluorinated aromatic ring—give rise to specific stability and reactivity challenges. This guide provides in-depth, field-proven insights into handling, storage, and troubleshooting common experimental issues in a direct question-and-answer format.
Section 1: General Storage and Handling FAQs
Proper storage and handling are the first line of defense against compound degradation and ensure both experimental integrity and personnel safety.
Q1: What are the optimal long-term storage conditions for this compound?
A1: The primary concerns for this compound are ambient moisture, temperature, and light. As a solid, it should be stored under inert gas (argon or nitrogen) in a tightly sealed container to prevent hydrolysis and reaction with atmospheric moisture. The supplier recommends storage at room temperature in a dry environment[1]. For enhanced long-term stability (>1 year), we recommend storage in a desiccator or a controlled-atmosphere glovebox. Fluorinated organic compounds, in general, require storage in a cool, dry, and well-ventilated area[2].
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (in a dry environment) | Prevents potential degradation from freeze-thaw cycles or excessive heat. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to oxygen and atmospheric moisture, which can initiate degradation pathways. |
| Light | Amber vial or stored in the dark | Indenone scaffolds can be photosensitive, and UV light may catalyze decomposition or side reactions[3][4]. |
| Container | Tightly sealed, chemically inert (e.g., glass) | Prevents contamination and reaction with container materials. |
Q2: What specific Personal Protective Equipment (PPE) should be used when handling this compound?
A2: Due to the presence of halogens and its nature as a reactive ketone, appropriate PPE is crucial. A thorough risk assessment should always precede handling[2].
-
Eye Protection : Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles[2].
-
Hand Protection : Chemical-resistant gloves are required. Given that this is a halogenated organic solid, neoprene or butyl rubber gloves are suitable. Double-gloving is recommended as a best practice, especially when handling solutions[5].
-
Body Protection : A standard flame-resistant lab coat is required. For handling larger quantities, a chemical-resistant apron is advised[2].
-
Engineering Controls : All weighing and solution preparation should be performed inside a certified chemical fume hood to avoid inhalation of fine particulates[2].
Section 2: Chemical Stability and Reactivity Troubleshooting
The reactivity of this molecule is dominated by the α-chloro ketone functional group. Understanding this is key to troubleshooting unexpected experimental outcomes.[6]
Q3: My compound is degrading or forming multiple byproducts when I try to perform a substitution reaction with a nucleophile (e.g., an amine or thiol). What is happening?
A3: This is a classic issue stemming from the multiple electrophilic sites in an α-halo ketone.[7] The nucleophile can attack at several positions, leading to a mixture of products or complete degradation.
-
Causality : The primary cause is the high reactivity of the carbon-chlorine bond, which is activated by the adjacent electron-withdrawing carbonyl group.[8] This makes the α-carbon highly susceptible to SN2 attack. However, the carbonyl carbon is also an electrophilic site. Strongly basic nucleophiles can also lead to enolate formation instead of substitution.[9]
Caption: Potential sites of nucleophilic or basic attack on the indenone core.
Q4: I am running a reaction under basic conditions and observing a complex mixture of rearranged products. What is the likely cause?
A4: You are likely observing products from a Favorskii rearrangement or related enolate-mediated pathways.
-
Causality : Strong bases (e.g., alkoxides, hydroxides) can deprotonate the α'-carbon (the CH₂ group), forming an enolate. This enolate can then undergo an intramolecular SN2 reaction, displacing the chloride to form a strained cyclopropanone intermediate. This intermediate is then attacked by the base (e.g., hydroxide or alkoxide), leading to ring-opening and the formation of a rearranged carboxylic acid or ester product. This pathway is a known competitive reaction for α-halo ketones under basic conditions.[6] The use of less basic nucleophiles is recommended to avoid enolate formation.[9]
Q5: Is the compound stable to aqueous acidic or basic conditions?
A5: The compound exhibits limited stability in both strong aqueous acid and base, primarily due to its α-halo ketone nature.
-
Acidic Conditions : Under strong acidic conditions (e.g., refluxing in HCl), the ketone can undergo enolization, which may facilitate undesired side reactions.[10] While generally more stable than in base, prolonged exposure to strong acid and heat should be avoided.
-
Basic Conditions : As discussed in Q4, the compound is highly sensitive to bases, which can promote elimination, rearrangement, and hydrolysis.
-
Hydrolysis : The C-Cl bond is susceptible to hydrolysis, particularly with heating or under basic conditions, which would yield the corresponding α-hydroxy ketone.
Section 3: Proactive Experimental Design
To avoid the issues described above, a proactive approach to reaction design is essential.
Q6: How can I quickly screen for the stability of this compound with my intended reagents before committing to a large-scale reaction?
A6: A small-scale compatibility study is a highly effective and material-sparing method. This self-validating protocol allows you to confirm stability under your specific conditions.
Protocol: Small-Scale TLC/LC-MS Compatibility Study
-
Preparation : Prepare a stock solution of the indenone in a relatively inert solvent (e.g., Dichloromethane or Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Test Conditions : In separate small vials (e.g., 1 mL HPLC vials), add a small amount of the stock solution (~100 µL). To each vial, add your test reagent (e.g., your amine, base, or catalyst) in the same stoichiometry and concentration planned for the main reaction. Prepare a control vial containing only the indenone stock solution.
-
Incubation : Allow the vials to stand at the intended reaction temperature for a set period (e.g., 1 hour, 4 hours, 24 hours).
-
Analysis :
-
TLC Analysis : Spot the control and each test reaction onto a TLC plate. Elute with an appropriate solvent system (e.g., Hexane/Ethyl Acetate). A stable compound will show a single spot corresponding to the control. The appearance of new spots or disappearance of the starting material indicates degradation or reaction.
-
LC-MS Analysis : For more quantitative results, inject a small aliquot from each vial into an LC-MS. Compare the peak area of the starting material in the test samples to the control. The appearance of new peaks with different mass-to-charge ratios will confirm the formation of byproducts.
-
-
Interpretation : If the starting material is consumed or significant byproducts are formed, the conditions are not suitable. Consider alternative reagents, lower temperatures, or different solvents.
Caption: Workflow for a small-scale compatibility study.
Section 4: Summary of Incompatible Materials
To ensure the integrity of your experiments, avoid the following classes of reagents and conditions unless they are the intended reactants in a carefully controlled transformation.
| Class of Reagent/Condition | Examples | Potential Issue |
| Strong Bases | NaOH, KOH, NaOMe, t-BuOK | Favorskii rearrangement, elimination, hydrolysis.[6][9] |
| Hard Nucleophiles | Grignard reagents, organolithiums | Preferential attack at the carbonyl carbon.[7] |
| Strongly Basic Amines | Triethylamine (at high temp), DBU | Can induce elimination or enolate formation. |
| Protic Nucleophilic Solvents | Methanol, Ethanol (especially with heat) | Can lead to solvolysis/substitution of the chloride. |
| High Heat | > 100 °C for prolonged periods | Potential for thermal decomposition. |
| UV Light | Direct sunlight, UV lamps | Potential for photochemical reactions (e.g., cleavage, rearrangement).[3] |
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Alpha- vs.
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011–5089. [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
- JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.
- The Organic Chemistry Tutor. (2019).
-
Scaiano, J. C., et al. (1995). Photochemistry of 1-hydroxy-2-indanones: an alternative route to photoenols. Journal of the Brazilian Chemical Society, 6(2), 115-119. [Link]
-
Liao, W., et al. (2022). Structural Effects of Cinnamoyl-Indanone-Based Photobleachable Free Radical Visible Initiators. ResearchGate. [Link]
- BenchChem. (2025).
-
Griesbeck, A. G., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
-
D'Amato, E. M., et al. (2021). Handling fluorinated gases as solid reagents using metal–organic frameworks. Chemical Science, 12(43), 14438–14444. [Link]
-
Drugs.com. (2021). Sotorasib. [Link]
- BenchChem. (2025).
-
Purdue University. (n.d.). Fluorine Safety. [Link]
-
PubChem. (n.d.). 7-Fluoroindan-1-one. Retrieved from [Link]
-
Aryal, P., et al. (2021). 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. ChemMedChem, 16(24), 3788-3797. [Link]
-
Mondal, S., et al. (2018). Indenone derivatives as inhibitor of human DNA dealkylation repair enzyme AlkBH3. Bioorganic & Medicinal Chemistry, 26(19), 5227-5234. [Link]
-
University of Alabama at Birmingham. (n.d.). Safe Handling, Storage and Disposal of Hydrofluoric Acid. [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Reactions with 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one (CAS 881190-95-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this halogenated indanone. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your synthetic endeavors.
Understanding the Reactivity of this compound
This compound is a versatile intermediate in medicinal chemistry. Its reactivity is governed by several key features: the electrophilic carbonyl group, the acidic α-protons, and the electron-deficient aromatic ring. The presence of two halogen substituents, chlorine and fluorine, significantly influences the electron density of the molecule, enhancing the electrophilicity of the carbonyl carbon and affecting the acidity of the α-protons. This unique electronic profile can lead to both expected and unexpected reactivity, making a thorough understanding of its chemical behavior crucial for successful experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is organized by reaction type to help you quickly identify and resolve issues you may encounter.
Part 1: Synthesis of this compound via Friedel-Crafts Acylation
The most common route to this indanone is through an intramolecular Friedel-Crafts acylation. [cite: 22, 23] However, this reaction is not without its challenges.
Question 1: I am observing low to no yield of the desired indanone in my Friedel-Crafts acylation. What are the likely causes?
Answer: Low or no yield in Friedel-Crafts acylation is a frequent issue. Several factors can contribute to this problem:
-
Catalyst Choice and Activity: The selection and activity of the Lewis or Brønsted acid are critical. While aluminum chloride (AlCl₃) is commonly used, other catalysts like niobium pentachloride (NbCl₅) or superacids such as triflic acid (TfOH) may be more effective for certain substrates. [cite: 22] Ensure your catalyst is fresh and has not been deactivated by moisture.
-
Moisture Contamination: Lewis acids like AlCl₃ are highly sensitive to moisture. Even trace amounts of water can hydrolyze and deactivate the catalyst, halting the reaction. It is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Temperature: The reaction temperature significantly impacts the rate of acylation. Some reactions require elevated temperatures to proceed efficiently, while excessively high temperatures can lead to decomposition and the formation of byproducts. Careful temperature control is essential.
-
Inadequate Starting Material Purity: Impurities in the starting 3-arylpropionic acid or its corresponding acyl chloride can interfere with the reaction. Ensure your starting materials are of high purity before proceeding.
Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation
Caption: Decision tree for troubleshooting low yield in Friedel-Crafts acylation.
Part 2: Reactions at the Carbonyl Group
The electron-withdrawing effects of the fluorine and chlorine atoms make the carbonyl carbon of this compound particularly electrophilic and susceptible to nucleophilic attack.
Question 2: My reduction of the indanone to the corresponding indanol with sodium borohydride (NaBH₄) is sluggish or incomplete. Why is this happening?
Answer: While NaBH₄ is a common and effective reagent for reducing ketones, several factors can lead to incomplete reactions:
-
Solvent Choice: The choice of solvent is critical. Protic solvents like methanol or ethanol are typically used to protonate the intermediate alkoxide. However, the solubility of the starting indanone in the chosen solvent can be a limiting factor. A mixture of solvents, such as THF/methanol, can sometimes improve solubility and reaction rate.
-
Temperature: While NaBH₄ reductions are often performed at room temperature or 0 °C, gentle warming may be necessary for less reactive ketones. However, be cautious, as excessive heat can lead to side reactions.
-
Reagent Stoichiometry: Although NaBH₄ can theoretically provide four hydride equivalents, it is common practice to use a molar excess of the reagent (1.5 to 2 equivalents) to ensure complete conversion.
-
Purity of NaBH₄: Over time, NaBH₄ can decompose, especially if not stored in a dry environment. Using fresh, high-quality NaBH₄ is recommended.
Table 1: Recommended Conditions for NaBH₄ Reduction
| Parameter | Recommended Condition | Rationale |
| Solvent | Methanol, Ethanol, or THF/Methanol | Protic solvent for protonation; co-solvent for solubility. |
| Temperature | 0 °C to room temperature | Balances reaction rate and selectivity. |
| Stoichiometry | 1.5 - 2.0 eq. of NaBH₄ | Ensures complete consumption of the starting material. |
| Reaction Time | 1 - 4 hours | Typically sufficient for complete conversion; monitor by TLC. |
Question 3: I am attempting a Grignard reaction with this compound, but I am getting a low yield of the desired tertiary alcohol and recovering starting material. What could be the issue?
Answer: Grignard reactions with enolizable ketones can be problematic. The Grignard reagent is a strong base and can deprotonate the acidic α-protons of the indanone, leading to the formation of a magnesium enolate and quenching the Grignard reagent.
-
Enolization: The α-protons of the indanone are acidic and can be abstracted by the Grignard reagent. This is a common side reaction that competes with the desired nucleophilic addition to the carbonyl group. Using a less sterically hindered Grignard reagent or adding the indanone to the Grignard solution at low temperatures can sometimes favor the addition reaction.
-
Reaction with Halogens: While less common, there is a possibility of the Grignard reagent reacting with the aryl chloride. This is generally not a major pathway under standard Grignard conditions.
-
Anhydrous Conditions: As with all Grignard reactions, strict anhydrous conditions are essential. Any trace of water will quench the Grignard reagent.
Troubleshooting Workflow for Failed Grignard Reactions
Caption: Decision tree for troubleshooting failed Grignard reactions with enolizable ketones.
Part 3: Reactions at the α-Position
The acidity of the α-protons allows for a variety of reactions at this position, including alkylation and condensation.
Question 4: I am trying to perform an α-alkylation on this compound, but I am getting a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I improve the selectivity?
Answer: Achieving selective mono-alkylation of ketones can be challenging due to the increased acidity of the remaining α-proton after the first alkylation.
-
Base Selection: The choice of base is crucial for controlling the extent of enolate formation. A strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is often used to achieve nearly complete and irreversible enolate formation. This minimizes the presence of the neutral ketone, which can participate in proton exchange and lead to over-alkylation.
-
Temperature Control: Enolate formation with LDA is typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions. The alkylating agent is then added at this low temperature.
-
Electrophile Reactivity: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are preferred to ensure rapid reaction with the enolate before other processes can occur.
Experimental Protocol: α-Alkylation of this compound
-
Preparation of LDA: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.05 eq.) dropwise. Stir the solution at this temperature for 30 minutes.
-
Enolate Formation: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (1.1 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 4: Olefination Reactions
The Horner-Wadsworth-Emmons reaction is a reliable method for converting ketones to alkenes, often with high stereoselectivity. [cite: 1, 2, 6, 12]
Question 5: My Horner-Wadsworth-Emmons reaction with this compound is giving a low yield of the desired alkene. What are the potential issues?
Answer: While generally robust, the Horner-Wadsworth-Emmons reaction can be sensitive to reaction conditions.
-
Base Strength: A sufficiently strong base is required to deprotonate the phosphonate ester. Sodium hydride (NaH) is commonly used. Ensure the NaH is fresh and reactive.
-
Solvent: Anhydrous aprotic solvents like THF or DME are typically used. The presence of moisture will quench the phosphonate carbanion.
-
Steric Hindrance: While the Horner-Wadsworth-Emmons reaction is less sensitive to steric hindrance than the Wittig reaction, highly bulky phosphonate esters or ketones can lead to slower reaction rates. [cite: 6]
-
Temperature: The reaction is often carried out at room temperature, but gentle heating may be required for less reactive substrates.
References
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. Available from: [Link]
-
Horner–Wadsworth–Emmons reaction. In: Wikipedia [Internet]. 2023. Available from: [Link]
-
Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. MDPI. Available from: [Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. MCAT Content. Available from: [Link]
- Improved synthesis of key intermediate of kras g12c inhibitor compound. Google Patents.
-
What are nucleophilic addition reactions in the context of aldehydes and ketones? CK-12. Available from: [Link]
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available from: [Link]
-
Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available from: [Link]
-
Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available from: [Link]
-
Why do aldehydes and ketones give nucleophilic reactions more favourably than electrophilic reactions? Quora. Available from: [Link]
-
Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PMC. Available from: [Link]
-
Alpha Halogenation of Enols and Enolates. Chemistry Steps. Available from: [Link]
-
Myers Chem 115. Available from: [Link]
-
22.6 Reactivity of Enolate Ions. Chemistry LibreTexts. Available from: [Link]
-
22.6: Reactivity of Enolate Ions. Chemistry LibreTexts. Available from: [Link]
-
Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. PMC. Available from: [Link]
-
18: Reactions of Enolate Ions and Enols. Available from: [Link]
-
Derivatives of 7-fluoro-8-chloro-5H-dibenzo [B,E,][1][2] diazepine and use thereof. Google Patents. Available from:
-
Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Available from: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. PMC. Available from: [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. Available from: [Link]
- Process for preparing 1-indanones. Google Patents.
-
(12) United States Patent (10) Patent No.: US 7,790,905 B2. Googleapis.com. Available from: [Link]
- Nitrile-containing antiviral compounds. Google Patents.
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
- Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
- Process for the preparation of 6-fluoro-2-methyl-1-indanone. Google Patents.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
-
3-Methoxyamphetamine. In: Wikipedia [Internet]. 2023. Available from: [Link]
Sources
Technical Support Center: Catalyst Selection for 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one Synthesis
Welcome to the technical support guide for the synthesis of 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one. This molecule is a crucial building block in medicinal chemistry, particularly in the development of innovative therapeutics such as KRAS G12C inhibitors.[1][2] The successful construction of its indanone core via intramolecular Friedel-Crafts acylation is highly dependent on appropriate catalyst selection. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to navigate the specific challenges presented by this synthesis.
The Core Challenge: A Deactivated Aromatic System
The synthesis of 7-chloro-6-fluoro-1-indanone begins with the cyclization of 3-(4-chloro-3-fluorophenyl)propanoic acid or its more reactive derivative, the corresponding acyl chloride. The primary challenge arises from the electronic nature of the aromatic ring. Both the chloro and fluoro substituents are electron-withdrawing groups, which deactivate the ring towards electrophilic aromatic substitution—the core mechanism of the Friedel-Crafts reaction.[3] Consequently, this reaction demands forceful conditions and highly active catalysts to proceed efficiently.[4] Understanding this principle is the first step to successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 7-chloro-6-fluoro-1-indanone?
A1: The most robust and widely employed method is the intramolecular Friedel-Crafts acylation.[5][6] This reaction involves cyclizing a 3-arylpropanoic acid derivative to form the five-membered ketone ring of the indanone structure. The process is promoted by a strong Brønsted or Lewis acid catalyst.[5]
Q2: Should I use the carboxylic acid or the acyl chloride as my starting material?
A2: This choice represents a trade-off between operational simplicity and reaction intensity.
-
Direct Cyclization of the Carboxylic Acid: This is a one-step approach that avoids isolating an intermediate. However, due to the poor leaving group nature of the hydroxyl group, it requires harsh conditions, such as high temperatures and strong, dehydrating acid catalysts like Polyphosphoric Acid (PPA).[4][6][7]
-
Cyclization of the Acyl Chloride: This is a two-step method where the carboxylic acid is first converted to the more reactive acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6] The subsequent cyclization can then be achieved under milder conditions using a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][8] This route often provides higher yields but involves an extra synthetic step.
Q3: Which catalysts are recommended for the direct cyclization of 3-(4-chloro-3-fluorophenyl)propanoic acid?
A3: For the direct cyclization of the deactivated carboxylic acid, strong Brønsted acids that also act as dehydrating agents are necessary.
-
Polyphosphoric Acid (PPA): PPA is a classic and effective choice. It serves as both the catalyst and the solvent and is heated to high temperatures (e.g., 100 °C or higher) to drive the reaction.[7][9] Its high viscosity can present handling challenges.
-
Eaton's Reagent (P₂O₅ in Methanesulfonic Acid): This is another powerful dehydrating acid mixture that can be more effective than PPA for challenging substrates.[10]
-
Triflic Acid (TfOH): As one of the strongest Brønsted acids, triflic acid can promote cyclization, but it is highly corrosive and may require a large excess, which can complicate workup.[10]
Q4: Which catalysts are best for cyclizing the 3-(4-chloro-3-fluorophenyl)propionyl chloride intermediate?
A4: For the more reactive acyl chloride, a strong Lewis acid is the standard choice.
-
Aluminum Chloride (AlCl₃): This is the most common and powerful Lewis acid for this transformation.[11] It's crucial to use it in stoichiometric amounts (or a slight excess) because the AlCl₃ complexes with the carbonyl group of the product ketone, preventing it from acting catalytically.[12][13] The reaction must be performed under strictly anhydrous conditions, as water will decompose the catalyst.
Q5: Is there a risk of forming the wrong regioisomer, 5-chloro-6-fluoro-1-indanone?
A5: The formation of the 7-chloro-6-fluoro isomer is strongly favored. In electrophilic aromatic substitution, the incoming electrophile (the acylium ion) will be directed by the existing substituents. The chloro and fluoro groups are ortho-, para-directing. Cyclization must occur at a position ortho to the propionic acid side chain. There are two such positions:
-
Position 2 (Target): This position is ortho to the chloro group and meta to the fluoro group.
-
Position 6 (Isomer): This position is ortho to the fluoro group and meta to the chloro group.
While both are halogens, chlorine is less electronegative and a slightly better activator (or less deactivating) at the ortho position compared to fluorine. Therefore, cyclization preferentially occurs at the position ortho to the chlorine atom, yielding the desired 7-chloro-6-fluoro-1-indanone as the major product.
Catalyst & Conditions Comparison
| Feature | Method A: Polyphosphoric Acid (PPA) | Method B: Aluminum Chloride (AlCl₃) |
| Starting Material | 3-(4-chloro-3-fluorophenyl)propanoic acid | 3-(4-chloro-3-fluorophenyl)propionyl chloride |
| Catalyst Role | Brønsted Acid / Dehydrating Agent | Lewis Acid |
| Stoichiometry | Used in large excess (as solvent) | >1.0 equivalent required |
| Typical Conditions | 100-140 °C, neat, vigorous stirring | 0 °C to room temperature in an anhydrous solvent (e.g., DCM) |
| Yield Potential | Moderate to Good | Good to High |
| Advantages | One-step process from the carboxylic acid. | Milder reaction temperature; often higher yielding. |
| Disadvantages | High temperatures required; highly viscous and difficult to handle; workup can be challenging.[9] | Requires a two-step synthesis; strictly anhydrous conditions are mandatory; reaction can be highly exothermic.[14] |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q6: My reaction with PPA gave a very low yield. What went wrong?
A6: Low yields with PPA on a deactivated substrate are common and usually point to two issues:
-
Insufficient Temperature/Time: The deactivation by two halogens requires significant thermal energy. Ensure your reaction is heated to at least 100-120 °C with vigorous stirring to overcome the viscosity of PPA and ensure good mixing. Monitor the reaction by TLC until the starting material is consumed.
-
Deactivated PPA: PPA is hygroscopic. If it has absorbed atmospheric moisture, its dehydrating power is significantly reduced. Use freshly opened PPA or a reagent from a properly sealed container.
Q7: My reaction with AlCl₃ turned black immediately and the yield was poor. What happened?
A7: This indicates an uncontrolled exothermic reaction leading to decomposition or "charring". The complexation of AlCl₃ with the acyl chloride is highly exothermic.[14]
-
Solution: Control the rate of addition. Add the AlCl₃ slowly and in small portions to a cooled (0 °C) solution of the acyl chloride in an anhydrous solvent like dichloromethane (DCM).[6] Maintaining a low temperature during addition is critical for preventing side reactions and degradation.
Q8: My final product is difficult to purify and contains several spots on TLC. How can I improve the purity?
A8: Impurity formation often stems from an incomplete reaction or side reactions.
-
Incomplete Reaction: If you see unreacted starting material, try increasing the reaction time or temperature moderately.[14]
-
Side Reactions: For the AlCl₃ method, ensure the reaction is not getting too hot. For the PPA method, avoid excessively high temperatures (>150 °C) which can cause charring. A thorough workup, including a wash with a sodium bicarbonate solution to remove acidic residues, followed by careful column chromatography on silica gel is essential for purification.[7]
Detailed Experimental Protocols
Protocol 1: Synthesis via Direct Carboxylic Acid Cyclization using Polyphosphoric Acid (PPA)
-
Materials: 3-(4-chloro-3-fluorophenyl)propanoic acid, Polyphosphoric Acid (PPA), crushed ice, saturated sodium bicarbonate solution, dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 3-(4-chloro-3-fluorophenyl)propanoic acid (1.0 eq).
-
Add PPA (approx. 10x the weight of the acid).
-
Heat the viscous mixture to 120 °C with vigorous stirring.
-
Maintain the temperature and stirring for 2-4 hours, monitoring the reaction progress by TLC (quench a small aliquot in water, extract with ethyl acetate, and spot on a TLC plate).
-
Once the starting material is consumed, cool the reaction mixture to about 60-70 °C.
-
Carefully and slowly pour the warm reaction mixture onto a large beaker of crushed ice with continuous stirring. This step is highly exothermic.
-
The product will precipitate as a solid. Stir until all the PPA is dissolved.
-
Extract the aqueous mixture with DCM (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography (e.g., hexanes/ethyl acetate gradient) or recrystallization to yield pure 7-chloro-6-fluoro-1-indanone.
-
Protocol 2: Synthesis via Acyl Chloride Cyclization using Aluminum Chloride (AlCl₃)
-
Step A: Formation of the Acyl Chloride
-
In a flask under an inert atmosphere, dissolve 3-(4-chloro-3-fluorophenyl)propanoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is used directly in the next step.
-
-
Step B: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude 3-(4-chloro-3-fluorophenyl)propionyl chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.1 eq) over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm slowly to room temperature.
-
Continue stirring at room temperature for 2-4 hours, monitoring by TLC.
-
Once complete, cool the reaction back to 0 °C and carefully quench by slowly pouring it over crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield pure 7-chloro-6-fluoro-1-indanone.
-
Reaction Mechanism Visualization
The intramolecular Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron density of the aromatic ring.
References
- 1. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sotorasib, First-in-Class KRAS G12C Inhibitor, Hailed as “Triumph of Drug Discovery” [ahdbonline.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 9. ccsenet.org [ccsenet.org]
- 10. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 傅-克酰基化反应 [sigmaaldrich.com]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Reactions with 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one. This guide provides in-depth technical advice, troubleshooting, and best practices for monitoring the progress of chemical reactions involving this key intermediate. The indanone moiety is a crucial scaffold in many pharmacologically active compounds, making robust reaction monitoring essential for optimizing yield, minimizing impurities, and ensuring reproducibility.[1][2][3]
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses foundational questions about monitoring strategies for reactions involving this compound.
Q1: What is the primary goal of reaction monitoring for this compound?
The primary goal is to obtain real-time or near-real-time information on the conversion of the starting material, the formation of the desired product, and the potential generation of intermediates or byproducts.[4][5] Effective monitoring allows for precise determination of reaction endpoints, optimization of reaction conditions (e.g., temperature, catalyst loading), and the development of a deeper mechanistic understanding.
Q2: Which analytical techniques are most suitable for monitoring reactions with this indanone?
A multi-technique approach is often most effective. The choice depends on the specific reaction being performed (e.g., reduction of the ketone, substitution on the aromatic ring). The most common and powerful techniques are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the disappearance of the starting material and the appearance of products over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about all components in the reaction mixture, making it invaluable for identifying intermediates and byproducts.[6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Excellent for tracking changes in key functional groups, particularly the consumption of the indanone's carbonyl group.[8]
-
Mass Spectrometry (MS): Used to confirm the mass of reactants, products, and intermediates, often coupled with LC or GC for separation.[9][10]
Q3: How should I prepare a sample from a crude reaction mixture for analysis?
Proper sample preparation is critical to protect your analytical instrumentation and obtain reliable data.
-
Quench the Reaction: Stop the reaction at a specific time point. This can be done by rapidly cooling the mixture or adding a quenching agent.
-
Dilute the Sample: Take a small, representative aliquot (e.g., 10-50 µL) from the reaction mixture. Dilute it significantly with a solvent that is miscible with your reaction solvent and is compatible with your analytical method (e.g., acetonitrile or methanol for Reverse-Phase HPLC). This prevents overloading the analytical column or detector.
-
Filter the Sample: Use a syringe filter (typically 0.22 or 0.45 µm) to remove any particulate matter, such as catalysts or precipitates. This is a mandatory step to prevent clogging of HPLC/GC systems.[11]
Q4: What are the key spectral features of the starting material, this compound?
Understanding the starting material's signature is the baseline for all monitoring.
| Technique | Key Feature / Expected Value | Rationale |
| Formula/MW | C₉H₆ClFO / 184.59 g/mol | Foundational data for mass spectrometry.[12] |
| FTIR | Strong absorbance at ~1715-1725 cm⁻¹ | This peak corresponds to the C=O (carbonyl) stretch of the five-membered ring ketone. Its disappearance is a primary indicator of reaction success in reductions or additions.[8][13] |
| ¹H NMR | Aromatic protons (~7.0-7.8 ppm), Aliphatic protons (~2.7-3.2 ppm) | The chemical shifts and splitting patterns of the aromatic and methylene protons provide a detailed fingerprint. Changes here indicate modifications to the ring structure.[14] |
| ¹³C NMR | Carbonyl carbon (~205 ppm) | The ketone carbonyl carbon is highly deshielded and provides a clear signal to monitor. Its disappearance is a definitive marker of ketone transformation.[14] |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 184, M+2 peak at m/z 186 | The presence of a single chlorine atom results in a characteristic isotopic pattern where the peak at M+2 is approximately one-third the height of the molecular ion peak. This is a crucial confirmation of the compound's identity.[15] |
Section 2: Analytical Technique Troubleshooting Guides
This section provides practical, Q&A-based troubleshooting for common issues encountered during analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative reaction monitoring. However, various issues can arise.
Q: My retention times are drifting or shifting between injections. What is the cause?
-
Causality & Solution: Retention time stability is critical for accurate peak identification. Drifting is most often caused by four factors:
-
Mobile Phase Composition: The composition of your mobile phase may be changing over time due to evaporation of the more volatile component or improper mixing. Solution: Prepare fresh mobile phase daily. If using a gradient, ensure your pump's proportioning valves are functioning correctly by running a diagnostic test.[16][17]
-
Column Temperature: Fluctuations in ambient temperature can affect retention time. Solution: Always use a thermostatted column oven to maintain a consistent temperature.[17]
-
Column Equilibration: Insufficient equilibration time between gradient runs is a common culprit. Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-15 column volumes to pass through.[16]
-
Leaks: Small, undetected leaks in the system can cause pressure fluctuations and lead to retention time drift. Solution: Systematically check all fittings from the pump to the detector for any signs of leakage.[18][19]
-
Q: My peaks are tailing or showing poor shape. How can I fix this?
-
Causality & Solution: Peak tailing reduces resolution and integration accuracy.
-
Column Contamination: Strongly retained compounds from previous injections can build up at the head of the column, causing peak distortion. Solution: Implement a robust column washing procedure after each sequence. If the problem persists, try back-flushing the column (disconnected from the detector).[11]
-
Mismatched Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Secondary Silanol Interactions: The acidic silanol groups on the silica support can interact with basic analytes, causing tailing. Solution: Add a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to suppress silanol activity.[18]
-
Column Void: A void or channel may have formed at the column inlet. Solution: This is often irreversible. Replacing the column is the best solution. Using a guard column can help extend the life of your analytical column.[18]
-
Workflow Diagram: General Reaction Monitoring This diagram illustrates a standard workflow for monitoring a chemical reaction using offline analysis.
Caption: A typical workflow for monitoring reaction progress.
NMR Spectroscopy
NMR provides unparalleled structural detail but requires careful attention to sample preparation and data acquisition.
Q: My NMR peaks are broad and poorly resolved. What's the problem?
-
Causality & Solution: Broad peaks can obscure important details and make integration unreliable.
-
Poor Shimming: The magnetic field is not homogeneous across the sample. Solution: Re-shim the spectrometer before acquiring data. Modern spectrometers have automated shimming routines that are highly effective.
-
Paramagnetic Impurities: Traces of paramagnetic metals (e.g., from catalysts like Palladium or Iron) can cause significant line broadening. Solution: Filter the crude sample through a small plug of silica or celite before preparing the NMR sample to remove residual catalyst.
-
Low Sample Concentration: If the concentration is too low, the signal-to-noise ratio will be poor, which can be mistaken for broadening. Solution: Increase the sample concentration or increase the number of scans during acquisition.
-
Presence of Solids: Undissolved material in the NMR tube will ruin field homogeneity. Solution: Ensure your sample is fully dissolved. If necessary, filter the solution directly into the NMR tube using a syringe filter with a long needle.
-
Mass Spectrometry (MS)
MS is essential for confirming molecular weights.
Q: I don't see the expected molecular ion peak for my product. Is the reaction not working?
-
Causality & Solution: The absence of a molecular ion (M⁺) peak is common and doesn't necessarily mean the product is absent.
-
Ionization Method: Electron Impact (EI) can be a "hard" ionization technique that causes the molecular ion to fragment extensively, sometimes to the point where it's no longer visible. Solution: Use a "softer" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less likely to cause fragmentation and more likely to show the protonated molecule [M+H]⁺ or other adducts.[9]
-
Analyte Instability: The compound may be unstable under the MS conditions. Solution: Again, switching to a softer ionization method can help. Also, ensure the transfer line and source temperatures are not set unnecessarily high.
-
Poor Ionization: The analyte may not ionize well under the chosen conditions. Neutral, non-polar molecules can be challenging for ESI. Solution: Try adding a modifier (e.g., formic acid for positive mode ESI) to promote protonation.
-
Troubleshooting Diagram: Common HPLC Peak Shape Problems This decision tree helps diagnose and solve common HPLC peak shape issues.
Caption: A decision tree for troubleshooting HPLC peak shape.
Section 3: Experimental Protocol Example
Protocol: Monitoring a Reaction by Reverse-Phase HPLC-UV
This protocol provides a general method for monitoring the consumption of this compound. This method must be optimized for your specific reaction product.
1. Materials & Instrumentation
-
HPLC system with UV detector, pump, autosampler, and column oven.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Syringe filters (0.22 µm, PTFE or other compatible material).
2. HPLC Method Parameters
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
-
UV Detection Wavelength: 254 nm (Indanones typically have strong absorbance in this region).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (Equilibration)
-
3. Procedure
-
System Preparation: Set up the HPLC system with the specified column and mobile phases. Purge the pump lines to remove air bubbles and allow the system to equilibrate until a stable baseline is achieved.[17]
-
Standard Preparation: Prepare a standard solution of your starting material (this compound) at a known concentration (e.g., 0.1 mg/mL) in acetonitrile. Inject this standard to determine its retention time and peak area.
-
Reaction Sampling (t=0): Before initiating the reaction (e.g., adding catalyst or heating), take a "t=0" aliquot. Prepare it as described in the FAQ (Quench, Dilute, Filter) and inject it. This provides the initial concentration of your starting material.
-
Time Course Monitoring: At regular intervals (e.g., every 30 minutes), withdraw another aliquot from the reaction. Immediately quench and prepare the sample for injection.
-
Data Analysis: For each time point, integrate the peak area of the starting material and any new product peaks. Plot the normalized peak area of the starting material versus time to generate a reaction progress curve. The reaction is complete when the peak area of the starting material is negligible or no longer changing.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. scispace.com [scispace.com]
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- 4. Magritek [magritek.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Item - MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 11. agilent.com [agilent.com]
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- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. lcms.cz [lcms.cz]
Validation & Comparative
A Senior Application Scientist's Guide to Halogenated Indanones: A Comparative Analysis of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one
Introduction: The Strategic Value of the Indanone Scaffold and Halogenation in Drug Discovery
The indanone core, a bicyclic structure featuring a fused benzene and cyclopentanone ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid framework serves as a versatile template for developing therapeutic agents across a spectrum of disease areas, including treatments for Alzheimer's disease, cancer, and viral infections.[3][4] The synthetic accessibility and the chemical reactivity of the indanone system allow for extensive functionalization, enabling fine-tuning of pharmacological properties.[5][6]
A key strategy in modern drug design is the incorporation of halogen atoms, particularly fluorine and chlorine, into lead compounds.[7] Halogenation can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, binding affinity, and bioavailability, by altering its electronic distribution and conformation.[7][8] The introduction of a fluorine atom, for instance, can enhance metabolic stability and binding interactions without significantly increasing molecular size.[9]
This guide provides an in-depth comparison of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one , a disubstituted indanone intermediate, with other synthetically crucial indanone building blocks. We will dissect their physicochemical properties, synthetic routes, and downstream reactivity, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage these powerful intermediates in their discovery programs.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the aromatic ring of the indanone scaffold dictates its electronic properties and, consequently, its reactivity and potential applications. The table below summarizes key physicochemical properties of 7-chloro-6-fluoro-1-indanone and several other relevant indanone intermediates.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 7-chloro-6-fluoro-1-indanone | ![]() | C₉H₆ClFO | 184.59 | Disubstituted with two electron-withdrawing halogens, creating a highly electron-deficient aromatic ring.[10][11] |
| 6-Fluoro-1-indanone | ![]() | C₉H₇FO | 150.15 | Monosubstituted with fluorine, enhancing metabolic stability and serving as a key pharmaceutical intermediate.[12][13] |
| 7-Chloro-1-indanone | ![]() | C₉H₇ClO | 166.61 | Monosubstituted with chlorine, a versatile handle for further synthetic transformations.[14] |
| 7-Fluoro-1-indanone | ![]() | C₉H₇FO | 150.15 | A positional isomer of 6-fluoro-1-indanone, offering a different reactivity profile due to the fluorine's proximity to the fusion point.[15] |
| 1-Indanone | ![]() | C₉H₈O | 132.16 | The parent scaffold, widely used as a precursor in the synthesis of CNS drugs like Donepezil.[16] |
The presence of both a chloro and a fluoro group in 7-chloro-6-fluoro-1-indanone renders its aromatic ring significantly more electron-deficient compared to its mono-halogenated or unsubstituted counterparts. This unique electronic signature is expected to heavily influence its reactivity in both aromatic substitution reactions and reactions involving the enolizable cyclopentanone ring.
Synthesis of Indanone Intermediates: The Friedel-Crafts Acylation Approach
The most robust and widely adopted method for constructing the 1-indanone scaffold is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid or its corresponding acyl chloride.[3][17] This reaction leverages a strong Lewis acid or a Brønsted acid to promote the electrophilic cyclization onto the aromatic ring.
Exemplary Protocol: Synthesis of 6-Fluoro-1-indanone
This protocol illustrates the cyclization of 3-(4-fluorophenyl)propionic acid. The choice of a strong acid like polyphosphoric acid (PPA) is crucial as it serves as both the catalyst and the reaction medium, effectively driving the dehydration and cyclization.[12]
Step 1: Preparation of 3-(4-fluorophenyl)propionic acid
-
p-Fluorocinnamic acid is suspended in ethanol.
-
A catalytic amount of PtO₂ is added, and the suspension is stirred vigorously under a hydrogen atmosphere (1 bar) until hydrogen uptake ceases.
-
The catalyst is removed by filtration. The resulting mixture of propionic acid and its ester is hydrolyzed by stirring with an aqueous NaOH solution for 16 hours.
-
After volume reduction under vacuum, the solution is diluted with water and acidified with 2N HCl to precipitate the product, 3-(4-fluorophenyl)propionic acid, which is then collected by filtration.[18]
Step 2: Intramolecular Friedel-Crafts Acylation
-
The prepared 3-(4-fluorophenyl)propionic acid (1 equivalent) is added to polyphosphoric acid (PPA).[12]
-
The viscous mixture is heated to 90°C for 2 hours. The elevated temperature is necessary to overcome the activation energy for the cyclization onto the moderately activated fluorobenzene ring.
-
The reaction is quenched by carefully pouring the hot syrup into ice water, followed by stirring for 30 minutes.
-
The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed, dried, and concentrated under vacuum. The crude product is then purified by column chromatography to yield pure 6-Fluoro-1-indanone.[12]
Projected Synthesis of 7-chloro-6-fluoro-1-indanone
A validated synthesis for 7-chloro-6-fluoro-1-indanone would logically follow the established Friedel-Crafts pathway, starting from 3-(3-chloro-4-fluorophenyl)propanoic acid.
-
Starting Material Synthesis: The required propanoic acid can be synthesized from 3-chloro-4-fluorobenzaldehyde via a Knoevenagel-Doebner condensation with malonic acid followed by reduction/decarboxylation.
-
Cyclization: The 3-(3-chloro-4-fluorophenyl)propanoic acid would be converted to its acid chloride using thionyl chloride or oxalyl chloride.
-
The subsequent intramolecular Friedel-Crafts acylation, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane), would yield the target 7-chloro-6-fluoro-1-indanone.[19][20] The regioselectivity of this cyclization is directed by the activating effect of the alkyl chain, leading to closure at the C2 position, ortho to the chain and para to the fluorine atom.
Comparative Reactivity and Synthetic Utility
The true value of an intermediate lies in its potential for elaboration into more complex, high-value molecules. The halogen substitution pattern on the indanone ring is the primary determinant of its downstream synthetic utility.
-
1-Indanone (Unsubstituted): This is the classic building block. Its primary utility involves reactions at the C1 carbonyl and the C2 methylene positions. It is a key intermediate in the synthesis of Donepezil analogs, which are used in Alzheimer's treatment.[16]
-
5-Fluoro-1-indanone: The fluorine at the C5 position serves two roles. First, it can improve the pharmacokinetic profile of the final molecule. Second, it activates the C5 position for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of diverse functional groups late in the synthesis.[9] This makes it highly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies.[9]
-
7-Halo-1-indanones (e.g., 7-Chloro, 7-Fluoro): The halogen at the C7 position is sterically shielded, but it serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the construction of complex biaryl structures or the introduction of nitrogen-based functionalities, significantly expanding the accessible chemical space.[19]
-
7-chloro-6-fluoro-1-indanone (The Subject Molecule): This intermediate offers the most nuanced reactivity.
-
Orthogonal Reactivity: The chlorine and fluorine atoms provide potential for selective, or "orthogonal," cross-coupling reactions, as C-Cl and C-F bonds have different reactivities under various catalytic conditions.
-
Enhanced Electrophilicity: The combined electron-withdrawing power of both halogens makes the aromatic ring highly electrophilic, potentially enabling unique substitution chemistry.
-
Modulated Acidity: The electronic effects will also influence the acidity of the C2 protons, which could alter its reactivity in aldol-type condensations or α-functionalization reactions compared to other indanones.
-
| Intermediate | Primary Synthetic Utility | Example Application Area |
| 1-Indanone | Carbonyl chemistry, α-functionalization | CNS Drugs (Donepezil)[16] |
| 5-Fluoro-1-indanone | SₙAr at C5, improved pharmacokinetics | AChE Inhibitors[9] |
| 7-Chloro-1-indanone | Cross-coupling at C7 | Diversified scaffolds for drug discovery[19] |
| 7-chloro-6-fluoro-1-indanone | Orthogonal cross-coupling, access to highly functionalized cores | Advanced intermediates for complex targets (e.g., agrochemicals, specialized pharmaceuticals) |
Conclusion and Forward Outlook
While simpler indanones like 1-indanone and 6-fluoro-1-indanone are workhorse intermediates for established drug scaffolds, This compound represents a more specialized and powerful building block. Its disubstituted, electron-deficient nature provides a unique reactivity profile that enables complex, late-stage functionalization strategies that are difficult to achieve with other intermediates. The potential for orthogonal reactivity at the C6 and C7 positions makes it particularly attractive for generating novel, highly decorated molecular architectures. For drug development professionals tackling challenging targets that require precise control over electronic properties and multi-vector SAR exploration, 7-chloro-6-fluoro-1-indanone offers a distinct synthetic advantage, paving the way for the next generation of indanone-based therapeutics.
References
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- 5. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Spectroscopic Guide to Halogenated Indanones: Elucidating the Structure of 7-Chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. Halogenated indanones, a class of compounds with significant potential in medicinal chemistry, often present unique challenges and opportunities in their structural elucidation. This guide provides a comprehensive spectroscopic analysis of 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate, by comparing its predicted spectral features with experimentally-derived data from analogous indanone derivatives. By understanding the influence of halogen substituents on nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, researchers can gain deeper insights into the structure and purity of these vital compounds.
The Indanone Scaffold: A Versatile Pharmacophore
Indanones are bicyclic ketones that serve as the foundational framework for a variety of biologically active molecules.[1] Their rigid structure and synthetic tractability make them attractive starting points for the development of new therapeutic agents. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, including their metabolic stability, binding affinity, and membrane permeability. Consequently, a robust and reliable method for their structural verification is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture
NMR spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.
Experimental Protocol: ¹H and ¹³C NMR
A solution of the analyte (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube.[2] Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]
Comparative ¹H NMR Analysis
The ¹H NMR spectrum of an indanone is characterized by distinct signals for the aromatic and aliphatic protons. The following table compares the experimental ¹H NMR data for 1-indanone and provides predicted values for its halogenated derivatives.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 1-Indanone[4] | 6-Fluoro-1-indanone (Predicted) | 7-Chloro-1-indanone (Predicted) | 7-Chloro-6-fluoro-1-indanone (Predicted) |
| H-2 | ~2.7 | ~2.7 | ~2.7 | ~2.7 |
| H-3 | ~3.1 | ~3.1 | ~3.1 | ~3.1 |
| H-4 | ~7.6 | ~7.4 (dd) | ~7.5 (d) | ~7.3 (d) |
| H-5 | ~7.4 | ~7.1 (ddd) | ~7.3 (t) | ~7.2 (d) |
| H-6 | ~7.6 | - | ~7.5 (d) | - |
| H-7 | ~7.8 | ~7.9 (dd) | - | - |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer enhances spectral dispersion, which is crucial for resolving complex splitting patterns, particularly in the aromatic region where proton-fluorine couplings can further complicate the spectra.[5]
Interpretation: In this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to deshield the aromatic protons, shifting them downfield. The fluorine atom at position 6 will introduce additional splitting (coupling) to the neighboring protons, H-5 and H-7 (if present). The protons on the five-membered ring (H-2 and H-3) are predicted to be less affected by the aromatic substituents.
Comparative ¹³C NMR Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | 1-Indanone[6] | 6-Fluoro-1-indanone (Predicted) | 7-Chloro-1-indanone (Predicted) | 7-Chloro-6-fluoro-1-indanone (Predicted) |
| C-1 (C=O) | ~207 | ~205 | ~206 | ~204 |
| C-2 | ~36 | ~36 | ~36 | ~36 |
| C-3 | ~26 | ~26 | ~26 | ~26 |
| C-3a | ~154 | ~152 | ~153 | ~151 |
| C-4 | ~124 | ~115 (d) | ~125 | ~116 (d) |
| C-5 | ~127 | ~125 (d) | ~128 | ~126 (d) |
| C-6 | ~135 | ~165 (d) | ~136 | ~163 (d) |
| C-7 | ~127 | ~128 (d) | ~130 | ~129 (d) |
| C-7a | ~138 | ~140 | ~139 | ~141 |
Interpretation: The carbonyl carbon (C-1) is the most downfield signal. The carbons directly bonded to fluorine will exhibit a large one-bond C-F coupling constant, appearing as a doublet in the proton-decoupled ¹³C NMR spectrum. The electron-withdrawing effects of the halogens will also influence the chemical shifts of the other aromatic carbons.
Caption: Workflow for NMR-based structural elucidation of indanone derivatives.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A small amount of the solid sample is placed directly on the ATR crystal of an FTIR spectrometer. A spectrum is recorded over the range of 4000-400 cm⁻¹.[7]
Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)
| Functional Group | 1-Indanone[8] | 6-Fluoro-1-indanone (Predicted) | 7-Chloro-1-indanone (Predicted) | 7-Chloro-6-fluoro-1-indanone (Predicted) |
| Aromatic C-H Stretch | ~3050 | ~3050 | ~3050 | ~3050 |
| Aliphatic C-H Stretch | ~2900 | ~2900 | ~2900 | ~2900 |
| C=O Stretch (Ketone) | ~1710 | ~1715 | ~1712 | ~1718 |
| Aromatic C=C Stretch | ~1600, ~1480 | ~1600, ~1485 | ~1600, ~1475 | ~1605, ~1490 |
| C-F Stretch | - | ~1250 | - | ~1255 |
| C-Cl Stretch | - | - | ~750 | ~755 |
Trustworthiness: The carbonyl (C=O) stretch is a particularly reliable diagnostic peak due to its high intensity and characteristic position in the spectrum.[9]
Interpretation: The most prominent absorption in the IR spectrum of this compound will be the strong C=O stretching band of the ketone. The electron-withdrawing effects of the halogens are expected to slightly increase the frequency of this vibration compared to the parent 1-indanone. The presence of strong C-F and C-Cl stretching bands will provide further confirmation of the structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Experimental Protocol: Electron Ionization (EI)-MS
The sample is introduced into the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).[10] The resulting ions are accelerated and analyzed.
Table 4: Comparison of Key Mass Spectral Data (m/z)
| Ion | 1-Indanone[11] | 6-Fluoro-1-indanone[12] | 7-Chloro-1-indanone (Predicted) | 7-Chloro-6-fluoro-1-indanone (Predicted) |
| [M]⁺ | 132 | 150 | 166/168 | 184/186 |
| [M-H]⁺ | 131 | 149 | 165/167 | 183/185 |
| [M-CO]⁺ | 104 | 122 | 138/140 | 156/158 |
Authoritative Grounding: The fragmentation of cyclic ketones often proceeds via the loss of a neutral carbon monoxide (CO) molecule, a well-established pathway.[2]
Interpretation: The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 184, with an isotopic peak [M+2]⁺ at m/z 186 with approximately one-third the intensity, characteristic of the presence of a chlorine atom. Key fragment ions corresponding to the loss of a hydrogen atom ([M-H]⁺) and the loss of carbon monoxide ([M-CO]⁺) will further support the proposed structure.
Caption: Predicted primary fragmentation pathways for 7-chloro-6-fluoro-1-indanone.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound, through a comparative approach with related indanone analogs, provides a robust framework for its structural confirmation. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles, offer a detailed and self-validating picture of the molecule. This guide underscores the power of a multi-technique approach in modern chemical analysis, enabling researchers and drug development professionals to confidently characterize novel halogenated indanones and accelerate the discovery of new therapeutic agents.
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Sample preparation for FT-IR. (n.d.). Retrieved from University of Colorado Boulder Department of Chemistry and Biochemistry. [Link]
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¹H NMR and ¹³C NMR spectroscopic data for indanone 2 in CDCl₃. (n.d.). ResearchGate. [Link]
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1H-Inden-1-one, 2,3-dihydro-. (n.d.). NIST Chemistry WebBook. [Link]
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Sample Preparation for FTIR Analysis. (n.d.). Drawell. [Link]
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Electron Ionization. (n.d.). University of Illinois School of Chemical Sciences. [Link]
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A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). Preprints.org. [Link]
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A Comparative Guide to the Synthesis of 7-Chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one
Introduction
7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one is a key heterocyclic intermediate, gaining significant attention in the field of medicinal chemistry. Its unique substitution pattern makes it a valuable building block for complex molecular architectures, particularly in the development of targeted therapeutics. Notably, this scaffold is implicated in the synthesis of novel inhibitors targeting the KRAS G12C mutation, a critical oncogene in several challenging cancers.[1][2][3] This guide provides a comprehensive analysis of the most plausible synthetic route to this important intermediate, drawing comparisons with established syntheses of analogous substituted indanones to provide a robust, experimentally-grounded framework for researchers.
Proposed Synthetic Pathway: An In-Depth Analysis
The most logical and industrially scalable approach to this compound proceeds via a two-step sequence starting from the commercially available 3-(3-chloro-4-fluorophenyl)propanoic acid.[4] This strategy leverages the well-established and powerful intramolecular Friedel-Crafts acylation, a cornerstone of cyclic ketone synthesis.[5][6][7]
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 3-(3-Chloro-4-fluorophenyl)propanoyl Chloride
Causality of Experimental Choice: The conversion of the carboxylic acid to its corresponding acyl chloride is a critical activation step. The acyl chloride is significantly more electrophilic than the carboxylic acid, a necessary prerequisite for the subsequent Friedel-Crafts acylation to proceed under reasonable conditions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, simplifying purification.
Experimental Protocol:
-
To a solution of 3-(3-chloro-4-fluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of acid) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.
-
A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approx. 40°C) and monitor the reaction by TLC or the cessation of gas evolution (typically 1-3 hours).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude 3-(3-chloro-4-fluorophenyl)propanoyl chloride is typically used directly in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
This is the key ring-forming step. The reaction is an electrophilic aromatic substitution where the acyl chloride electrophile attacks the electron-rich aromatic ring of the same molecule.[8][9][10]
Mechanistic Insight and Regioselectivity: The choice of a strong Lewis acid, such as aluminum chloride (AlCl₃), is crucial. AlCl₃ coordinates to the carbonyl oxygen of the acyl chloride, significantly increasing the electrophilicity of the carbonyl carbon and generating a highly reactive acylium ion or a polarized complex.
The regiochemical outcome of the cyclization is governed by the directing effects of the existing chloro and fluoro substituents. The fluorine atom is an ortho-, para-director due to its ability to donate electron density through resonance, while the chlorine atom is also an ortho-, para-director, but is generally less activating than fluorine. The cyclization will occur at the position most activated towards electrophilic attack. In this case, the position ortho to the fluorine and meta to the chlorine is the most electron-rich and sterically accessible, leading to the desired 7-chloro-6-fluoro substitution pattern.
Experimental Protocol:
-
To a cooled (0°C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2-1.5 eq) in anhydrous dichloromethane (DCM), add a solution of the crude 3-(3-chloro-4-fluorophenyl)propanoyl chloride (1.0 eq) in DCM dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to 0°C and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Comparative Analysis with Analogous Indanone Syntheses
To validate the proposed protocol, it is instructive to compare the reaction conditions with those reported for structurally similar halo-substituted indanones. The core methodology—intramolecular Friedel-Crafts acylation—remains consistent, underscoring its reliability.
| Target Indanone | Starting Material | Acylating Agent/Catalyst | Yield | Reference |
| 6-Fluoro-1-indanone | 3-(4-Fluorophenyl)propionic acid | Acyl Chloride / AlCl₃ | Not specified | --INVALID-LINK--[11] |
| 7-Fluoro-1-indanone | 2-Fluorobenzoic acid (via Friedel-Crafts with ethylene) | AlCl₃ / NaCl | 32% | --INVALID-LINK--[12] |
| 5-Chloro-1-indanone | 3-(3-Chlorophenyl)propionic acid | Malonyl chloride / ZnCl₂ | 75.6 - 79.5% | --INVALID-LINK--[13] |
| Proposed: 7-Chloro-6-fluoro-1-indanone | 3-(3-Chloro-4-fluorophenyl)propionic acid | Thionyl chloride / AlCl₃ | Estimated 60-75% | - |
Analysis of Comparative Data: The data from analogous syntheses strongly support the proposed route. The use of a strong Lewis acid like AlCl₃ is standard for achieving cyclization. While the yield for 7-fluoro-1-indanone appears modest, this multi-step, one-pot procedure from benzoic acid is not directly comparable to the proposed two-step synthesis from the propanoic acid. The high yields reported for 5-chloro-1-indanone using a similar protocol suggest that the proposed synthesis for the 7-chloro-6-fluoro analogue should be efficient, with an estimated yield in the range of 60-75%.
Conclusion
The synthesis of this compound is most effectively achieved through a robust and well-precedented two-step sequence involving the formation of 3-(3-chloro-4-fluorophenyl)propanoyl chloride followed by an intramolecular Friedel-Crafts acylation. This method is advantageous due to the commercial availability of the starting material, the high reliability of the reactions involved, and the predictable regiochemical outcome based on fundamental principles of electrophilic aromatic substitution. The provided protocol, supported by comparative data from analogous syntheses, offers a clear and logical pathway for researchers to access this valuable chemical intermediate for applications in drug discovery and development.
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Comparative Guide to the Biological Activity of 7-Chloro-6-fluoro-1-indanone Derivatives
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The specific derivatization of this core, such as with halogen substitutions, offers a powerful strategy to modulate physicochemical properties and biological targets. This guide provides a comprehensive comparison of the potential biological activities of derivatives originating from 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one. While direct experimental data on this specific scaffold is emerging, we will draw objective comparisons from structurally related indanone derivatives and other relevant compounds, supported by established experimental data from the literature. This analysis covers key therapeutic areas including oncology, inflammation, and neurodegenerative diseases. Furthermore, we provide detailed, field-proven experimental protocols for cytotoxicity, kinase inhibition, and receptor binding assays to empower researchers in the evaluation of novel derivatives.
The 7-Chloro-6-fluoro-1-indanone Scaffold: A Strategic Core for Drug Discovery
The indanone framework is a versatile building block found in both natural products and synthetic molecules of significant medicinal importance.[1] Its rigid structure provides a fixed orientation for appended functional groups, facilitating precise interactions with biological targets. The most notable drug featuring this core is Donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[1] This highlights the scaffold's proven success in targeting enzymatic active sites.
The introduction of halogen atoms—specifically chlorine at position 7 and fluorine at position 6—is a deliberate medicinal chemistry strategy.
-
Fluorine: Often incorporated to enhance metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also modulate the acidity of nearby protons and influence non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins.
-
Chlorine: Increases lipophilicity, which can improve membrane permeability. It can also form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its role in ligand-receptor binding affinity and specificity.
The combination of these halogens on the indanone core creates a unique electronic and steric profile, making its derivatives promising candidates for a range of biological activities.
Comparative Analysis of Biological Activities
Derivatives of the indanone scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Below, we compare these activities, using data from closely related indanone analogs to project the potential of the 7-chloro-6-fluoro backbone.
Anti-inflammatory Activity
Indanone derivatives, particularly 2-benzylidene-1-indanones, have shown significant potential as anti-inflammatory agents.[3] These compounds often function by inhibiting the production of pro-inflammatory cytokines.
A study on 2-benzylidene-1-indanone derivatives for the treatment of acute lung injury revealed that several compounds effectively inhibited the lipopolysaccharide (LPS)-induced expression of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in macrophages.[3] The most active compound from this series, designated 8f , significantly reduced pulmonary inflammation in an in-vivo model by blocking the activation of the pro-inflammatory NF-κB/MAPK signaling pathway.[3] Another study found that pyridine-linked indanone derivatives could ameliorate colitis by reducing TNF-α and IL-1β expression.[4]
Table 1: Comparison of Anti-inflammatory Activity of Representative Indanone Derivatives
| Compound ID | Target/Assay | Activity Metric (% Inhibition @ 10µM) | Reference Compound | Therapeutic Area | Source |
| 4d | LPS-induced TNF-α release (RAW 264.7 cells) | 83.73% | Xanthohumol | Inflammation | [5] |
| 4d | LPS-induced IL-6 release (RAW 264.7 cells) | 69.28% | Xanthohumol | Inflammation | [5] |
| 5b | TNF-α-induced monocyte adhesion | Strong Inhibition | N/A | Inflammatory Bowel Disease | [4] |
| 5d | TNF-α-induced monocyte adhesion | Strong Inhibition | N/A | Inflammatory Bowel Disease | [4] |
This table presents data from related indanone structures to illustrate the scaffold's potential. Direct testing of 7-chloro-6-fluoro derivatives is required for conclusive evidence.
Anticancer & Cytotoxic Activity
The indanone moiety is present in numerous compounds investigated for anticancer properties.[6][7] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and suppression of key signaling pathways. Arylidene indanones, which are structurally analogous to chalcones, have been explored as tubulin depolymerizing agents and inhibitors of breast cancer and leukemia.[8][9]
A gallic acid-based indanone derivative demonstrated in vivo anticancer activity by inhibiting tumor growth by 54.3% at a 50mg/kg dose.[7] Its mechanism was linked to antitubulin effects, G2/M phase cell cycle arrest, and apoptosis induction.[7] This highlights the potential for 7-chloro-6-fluoro-1-indanone derivatives to be developed as cytotoxic agents.
Table 2: Comparative Cytotoxicity of Indanone Derivatives Against Human Cancer Cell Lines
| Compound Class | Cell Line | Activity Metric (IC50 / GI50) | Putative Mechanism | Source |
| Gallic acid-based indanones | Various | Potent (Specific values not provided) | Antitubulin, Antiangiogenic | [6] |
| 7-Chloroquinolinehydrazones | Leukemia (CCRF-CEM) | GI50 = 0.38 µM | Not specified | [10] |
| 7-Chloroquinolinehydrazones | Non-Small Cell Lung (NCI-H460) | GI50 = 0.44 µM | Not specified | [10] |
| Chlorochalcones | Breast (MCF-7) | IC50 ≈ 5-10 µM | Apoptosis Induction | [11] |
This table includes data from compounds with structural similarities (e.g., halogenated rings, α,β-unsaturated ketone systems) to provide a comparative context.
Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology.[12] The indanone scaffold is well-suited to act as a "hinge-binder," a common motif in ATP-competitive kinase inhibitors. The discovery of GSK2606414, a potent and selective inhibitor of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK), underscores the potential of related heterocyclic systems in this domain.[13] Although GSK2606414 contains an indoline core rather than an indanone, its structural similarity and potent activity (IC50 < 10 nM) provide a strong rationale for exploring 7-chloro-6-fluoro-1-indanone derivatives as kinase inhibitors.
Table 3: Comparative Potency of Structurally Relevant Kinase Inhibitors
| Compound ID | Target Kinase | Activity Metric (IC50) | Compound Class | Source |
| GSK2606414 | PERK | < 10 nM | Indoline Derivative | [13] |
| PF-06463922 | ALK / ROS1 | ALK IC50 = 2.4 nM | Macrocyclic pyrazolo[4,3-h] | [14] |
| Aurone Derivative (BFO22) | CK2 | 0.48 µM | Aurone | [15][16] |
| Anilinopyrimidine | Various | Clinically Approved | Anilinopyrimidine |
This table provides a benchmark for the potency that could be sought from novel 7-chloro-6-fluoro-1-indanone derivatives designed as kinase inhibitors.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of novel 7-chloro-6-fluoro-1-indanone derivatives, standardized and validated experimental protocols are essential. As a Senior Application Scientist, I advocate for self-validating systems that provide clear, reproducible data.
General Cytotoxicity Screening (MTT Assay)
This assay provides a robust initial screening method to determine a compound's effect on cell viability.
Causality Behind Experimental Choices: The MTT assay is chosen for its high throughput, cost-effectiveness, and reliance on a key indicator of cell health: mitochondrial metabolic activity.[17] A reduction in the conversion of MTT to formazan is a direct measure of compromised cellular function, indicating either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.[18]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[19]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[17]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow for a luminescence-based kinase inhibition assay (ADP-Glo™).
Receptor-Ligand Binding Assay (Radioligand Filtration)
This assay is fundamental for determining the affinity of a compound for a specific receptor.
Causality Behind Experimental Choices: A filtration-based radioligand binding assay is a direct and highly sensitive method to quantify the interaction between a compound and its receptor target. [20]It is the definitive method for determining binding affinity (Kd) and inhibitor constants (Ki). [21]Using a radiolabeled ligand (hot ligand) allows for precise quantification of bound molecules, and competition with a non-radiolabeled test compound (cold ligand) reveals the test compound's binding potency. [22][23] Step-by-Step Methodology:
-
Preparation: Prepare a membrane fraction from cells or tissue expressing the receptor of interest.
-
Assay Setup: In a 96-well filter plate, combine the receptor preparation, a fixed concentration of a specific radioligand (e.g., [³H]-ligand) at or below its Kd, and varying concentrations of the non-radiolabeled test compound. [21]3. Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 90 minutes at 37°C). [22]4. Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through). [20]5. Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine non-specific binding from wells containing a high concentration of a known unlabeled ligand. Subtract this from all other readings to get specific binding. Plot the specific binding against the concentration of the test compound to calculate the IC50, from which the Ki (inhibition constant) can be derived using the Cheng-Prusoff equation.
Caption: General Structure-Activity Relationship (SAR) for 2-Arylidene-1-Indanones.
Future Directions:
-
Synthesis and Screening: A focused library of derivatives based on the this compound core should be synthesized. Modifications should primarily target the 2-position (e.g., with various substituted benzylidene groups) to explore SAR.
-
Target Identification: The synthesized library should be screened against a diverse panel of biological targets, including a broad kinase panel, key inflammatory mediators (e.g., COX enzymes, cytokine release), and relevant CNS receptors.
-
Mechanism of Action Studies: For the most potent "hit" compounds, detailed mechanism-of-action studies should be conducted using the protocols outlined in this guide and other relevant assays to elucidate their specific molecular targets and pathways.
-
In Vivo Validation: Promising candidates with good in vitro potency and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles should be advanced to relevant animal models of cancer, inflammation, or neurodegeneration for in vivo efficacy testing.
By systematically applying these principles and protocols, researchers can effectively unlock the therapeutic potential of this promising chemical scaffold.
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Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). (PubMed) - [Link]
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Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (MDPI) - [Link]
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A Comparative Guide to the Synthesis of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one: A Cost-Effectiveness Analysis
In the landscape of pharmaceutical and drug development research, the selection of key intermediates is a critical decision, balancing synthetic accessibility with the desired physicochemical properties of the final active pharmaceutical ingredient (API). 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one stands as a valuable building block, its halogenated indanone core offering a scaffold for diverse molecular architectures. This guide provides an in-depth technical comparison of the synthesis of this compound and two structurally related alternatives: 6-fluoro-2,3-dihydro-1H-inden-1-one and 5-chloro-2,3-dihydro-1H-inden-1-one. Through a detailed examination of synthetic protocols, experimental data, and a thorough cost-effectiveness analysis, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction to Substituted Indanones
Substituted indanones are prevalent structural motifs in a wide array of biologically active compounds. The indanone framework provides a rigid scaffold that can be strategically functionalized to modulate pharmacological activity. The introduction of halogen atoms, such as chlorine and fluorine, can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making these derivatives particularly attractive in medicinal chemistry.
Synthetic Strategies: The Intramolecular Friedel-Crafts Acylation
The most common and well-established method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[1][2][3] This reaction typically proceeds in two steps: the activation of the carboxylic acid, often by conversion to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by the Lewis acid-catalyzed cyclization. Aluminum chloride (AlCl₃) is a frequently employed Lewis acid for this transformation.[3]
Figure 1: General workflow for the synthesis of substituted 1-indanones via intramolecular Friedel-Crafts acylation.
Comparative Synthesis and Cost-Effectiveness Analysis
This section details the synthetic protocols for 7-chloro-6-fluoro-1-indanone and its alternatives, followed by a comparative analysis of their cost-effectiveness.
Target Molecule: this compound
Hypothetical Experimental Protocol:
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(3-chloro-4-fluorophenyl)propanoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq). Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
Friedel-Crafts Cyclization: To a separate flask containing a suspension of anhydrous aluminum chloride (AlCl₃, 1.1-1.3 eq) in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the crude acyl chloride solution dropwise at 0 °C.
-
Reaction Progression and Quenching: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Workup and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.
Yield Estimation: Based on similar reported syntheses of halogenated indanones, a yield in the range of 70-80% can be reasonably expected.[4]
Alternative 1: 6-fluoro-2,3-dihydro-1H-Inden-1-one
The synthesis of 6-fluoro-1-indanone is well-documented and proceeds from 3-(4-fluorophenyl)propanoic acid.[5]
Experimental Protocol: [5]
-
Acyl Chloride Formation: To a solution of 3-(4-fluorophenyl)propanoic acid (1 eq) in CH₂Cl₂ and a catalytic amount of DMF, carefully add oxalyl chloride or thionyl chloride (1.2 eq) at 0 °C. Stir the solution for 2 hours at room temperature.
-
Friedel-Crafts Cyclization: In a separate flask, suspend anhydrous AlCl₃ (1.3 eq) in CH₂Cl₂. Cool the suspension to 0 °C and add the previously prepared acyl chloride solution dropwise.
-
Reaction and Workup: After the addition, warm the mixture to room temperature and stir for 3 hours. Quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Purification: Separate the organic layer, extract the aqueous layer with CH₂Cl₂, combine the organic extracts, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. The crude product is purified by column chromatography to yield 6-fluoro-1-indanone.
Reported Yield: Approximately 85%.[5]
Alternative 2: 5-chloro-2,3-dihydro-1H-Inden-1-one
The synthesis of 5-chloro-1-indanone can be achieved from 3-(3-chlorophenyl)propanoic acid.[4]
Experimental Protocol: [4]
-
Acyl Chloride Formation: A mixture of 3-(3-chlorophenyl)propanoic acid (1 eq) and thionyl chloride (excess) is heated at reflux for 1 hour.
-
Friedel-Crafts Cyclization: The excess thionyl chloride is removed by distillation. The resulting crude acyl chloride is dissolved in an inert solvent (e.g., nitrobenzene or DCM) and added dropwise to a suspension of AlCl₃ (1.1 eq) in the same solvent at 0-5 °C.
-
Reaction and Workup: The reaction mixture is stirred at room temperature for several hours and then poured onto ice water. The organic layer is separated, washed, dried, and concentrated.
-
Purification: The crude product is purified by distillation under reduced pressure or recrystallization to give 5-chloro-1-indanone.
Reported Yield: 75.6% - 79.5%.[4]
Cost-Effectiveness Comparison
To provide a practical comparison, a cost analysis was performed based on the synthesis of 100g of each indanone. The prices of starting materials and reagents were obtained from various chemical suppliers and are subject to change.
| Component | 7-chloro-6-fluoro-1-indanone | 6-fluoro-1-indanone | 5-chloro-1-indanone |
| Starting Material | 3-(3-chloro-4-fluorophenyl)propanoic acid | 3-(4-fluorophenyl)propanoic acid | 3-(3-chlorophenyl)propanoic acid |
| Precursor Cost (per 100g) | ~$150 - $250 (estimated) | ~$50 - $80 | ~$40 - $70 |
| Thionyl Chloride (SOCl₂) Cost | ~$20 | ~$20 | ~$20 |
| Aluminum Chloride (AlCl₃) Cost | ~$15 | ~$15 | ~$15 |
| Solvent & Other Reagents Cost | ~$30 | ~$30 | ~$30 |
| Estimated Yield | 75% | 85% | 78% |
| Estimated Total Cost per 100g Product | ~$287 - $420 | ~$135 - $171 | ~$135 - $173 |
Note: The cost for 3-(3-chloro-4-fluorophenyl)propanoic acid is an estimation based on the prices of structurally similar compounds, as direct pricing is not consistently available.
Figure 2: Comparative synthetic pathways for the target indanone and its alternatives.
Discussion and Conclusion
The synthesis of this compound, while following a standard and reliable synthetic route, presents a higher estimated cost primarily due to the specialized nature of its precursor, 3-(3-chloro-4-fluorophenyl)propanoic acid. In contrast, the syntheses of 6-fluoro-1-indanone and 5-chloro-1-indanone are more cost-effective due to the greater commercial availability and lower cost of their respective starting materials.
From a process chemistry perspective, all three syntheses are comparable in terms of the reaction steps and reagents employed. The intramolecular Friedel-Crafts acylation is a robust and scalable reaction. The choice between these intermediates will, therefore, largely depend on the specific structural requirements of the final target molecule and the acceptable cost of goods for the overall synthetic campaign.
For researchers in the early stages of drug discovery, where unique substitution patterns are often explored to optimize biological activity, the higher cost of 7-chloro-6-fluoro-1-indanone may be justified by the potential for improved pharmacological properties conferred by the specific arrangement of the chloro and fluoro substituents. However, for applications where a single halogen substitution is sufficient, or for large-scale manufacturing where cost is a primary driver, the more economical alternatives, 6-fluoro-1-indanone and 5-chloro-1-indanone, represent more pragmatic choices.
This guide provides a foundational framework for decision-making. It is recommended that researchers perform small-scale trial reactions to validate yields and purity with their specific laboratory conditions and available reagents before committing to a large-scale synthesis.
References
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. 2014;19(5):5600-5611. Available at: [Link]
-
Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Molecules. 2012;17(2):1936-1951. Available at: [Link]
- CN104910001A - Synthetic method of 5-chloro-1-indanone. Google Patents.
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Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. 2017;13:451-494. Available at: [Link]
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Wikipedia. Friedel–Crafts reaction. Available at: [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
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Khan Academy. Friedel-Crafts acylation. Available at: [Link]
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Chem LibreTexts. The Friedel-Crafts Acylation. Available at: [Link]
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Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available at: [Link]
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Organic Syntheses. Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Available at: [Link]
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Organic Chemistry Portal. Indanone synthesis. Available at: [Link]
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RSC Publishing. Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Available at: [Link]
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Beilstein Journal of Organic Chemistry. Search for "intramolecular Friedel–Crafts cyclization". Available at: [Link]
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Comparative Guide to the Characterization of Impurities in 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one
This guide provides a comprehensive comparison of analytical methodologies for the identification, quantification, and characterization of impurities in 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, analytical scientists, and drug development professionals with the rationale and practical knowledge to select and implement the most appropriate analytical strategies, ensuring product quality, safety, and regulatory compliance.
The Imperative for Impurity Profiling in Pharmaceutical Intermediates
In pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy.[1] The control of impurities begins long before the final API is synthesized, extending to critical starting materials and intermediates like this compound. Impurities can arise from various sources, including raw materials, by-products of the synthetic route, degradation products, and residual solvents.[2]
Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities. Specifically, ICH Q3A(R2) provides a clear framework for reporting, identifying, and qualifying impurities in new drug substances.[3][4] Understanding and characterizing impurities at the intermediate stage is a proactive approach that allows for the optimization of synthetic processes to minimize their formation, thereby ensuring the final API meets the required quality standards.[1]
Anticipating the Impurity Landscape: Synthesis and Degradation
A robust impurity characterization strategy begins with a theoretical assessment of potential impurities. For this compound, impurities can be broadly categorized:
-
Process-Related Impurities: These include unreacted starting materials, intermediates from preceding steps, by-products from competing reaction pathways (e.g., isomers, over-alkylated or halogenated species), and reagents or catalysts carried over.
-
Degradation Products: The indenone structure is susceptible to degradation under stress conditions such as acid, base, oxidation, heat, and light.[5] Forced degradation studies are intentionally conducted to predict the likely degradation products that could form during storage and handling.[6][7]
The following diagram illustrates a logical workflow for identifying and characterizing these potential impurities.
Caption: Workflow for Impurity Characterization.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is dictated by the nature of the impurities and the objective of the analysis (detection, quantification, or structural elucidation). A multi-technique approach is often necessary for comprehensive characterization.
| Technique | Principle | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Quantification & Purity Assessment. The gold standard for routine quality control and stability testing.[2] | High resolution, excellent reproducibility, robust, and versatile with various detectors (UV/PDA). | Requires chromophores for UV detection; limited structural information on its own. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Volatile Impurities. Ideal for residual solvents and volatile process-related impurities.[8][9] | Excellent for volatile/semi-volatile compounds; high sensitivity; provides molecular weight and fragmentation data. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection specificity of mass spectrometry. | Identification of Unknowns. The primary tool for identifying non-volatile unknown impurities and degradation products.[11] | High sensitivity and selectivity; provides molecular weight of impurities without requiring isolation; applicable to a wide range of compounds.[12][13] | Mobile phase compatibility (requires volatile buffers); matrix effects can cause ion suppression. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Definitive Structure Elucidation. Unambiguously determines the chemical structure of isolated impurities.[14][15] | Provides detailed information on molecular structure, connectivity, and stereochemistry.[16][17] | Relatively low sensitivity, requiring larger amounts of purified sample; complex spectra can be challenging to interpret. |
Experimental Protocols: A Practical Guide
The following protocols are illustrative and serve as a starting point for method development. Optimization is essential based on the specific impurities encountered and the instrumentation available.
Protocol 1: HPLC-UV Method for Purity and Impurity Quantification
Causality: A reversed-phase HPLC method is the workhorse for pharmaceutical analysis due to its ability to separate compounds of moderate polarity, like the target indenone and its likely impurities. A C18 column is chosen for its hydrophobic selectivity. The mobile phase gradient allows for the elution of a range of impurities with varying polarities. UV detection is suitable as the aromatic ring and ketone functionality provide a strong chromophore.
Methodology:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 30% B
-
32-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Protocol 2: GC-MS Headspace Method for Residual Solvents
Causality: Static headspace sampling coupled with GC-MS is the standard method for analyzing residual solvents as per ICH Q3C and USP <467>.[9][18] This technique avoids injecting the non-volatile drug intermediate onto the GC column, which would cause contamination. The mass spectrometer provides positive identification of the detected solvents.
Methodology:
-
Instrumentation: GC-MS system with a static headspace autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 35-350 amu.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
Loop Temperature: 90 °C.
-
-
Sample Preparation: Accurately weigh 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Seal and vortex.
Protocol 3: LC-MS Method for Impurity Identification
Causality: This method is designed to identify unknown peaks observed during HPLC-UV analysis. The use of volatile mobile phase additives like formic acid is crucial for compatibility with mass spectrometry.[19] High-resolution mass spectrometry (HRMS), such as with a Q-TOF or Orbitrap instrument, provides accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.
Methodology:
-
Instrumentation: LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program: (A shorter gradient is used for faster analysis, tailored to MS).
-
0-1 min: 10% B
-
1-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-18.5 min: 95% to 10% B
-
18.5-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS Ionization Mode: ESI Positive and Negative (run separately).
-
Mass Range: 100-1000 m/z.
-
Data Acquisition: Full scan for initial detection, followed by data-dependent MS/MS for fragmentation analysis of significant peaks.
The following diagram outlines the decision-making process for selecting the appropriate analytical technique.
Sources
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The Strategic Advantage of 7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one in Modern Drug Design: A Comparative Guide
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The indanone framework has long been recognized as a "privileged structure," one that is capable of interacting with a diverse range of biological targets.[1][2] This guide provides an in-depth technical comparison of a specifically substituted indanone, 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one, against its less substituted counterparts. We will explore the physicochemical and pharmacological advantages conferred by its unique halogenation pattern, supported by experimental data from analogous compounds, and provide detailed protocols for its application in the synthesis of bioactive derivatives.
The Indanone Scaffold: A Versatile Core in Medicinal Chemistry
The 1-indanone scaffold is a bicyclic aromatic ketone that serves as the foundation for a multitude of biologically active compounds.[3] Its rigid structure provides a defined orientation for pendant functional groups to interact with target proteins, while the carbonyl group and the adjacent α-protons offer reactive handles for synthetic diversification. Derivatives of 1-indanone have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4][5]
The Impact of Halogenation: Enhancing Physicochemical and Pharmacological Profiles
The introduction of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in medicinal chemistry to modulate a drug candidate's properties.[6] Fluorine, with its high electronegativity and small van der Waals radius, can significantly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[7] Chlorine, while larger, can also enhance binding interactions and improve pharmacokinetic profiles. The specific placement of both a chloro and a fluoro group on the indanone ring of this compound offers a unique combination of these effects.
Enhanced Reactivity and Synthetic Utility
The electron-withdrawing nature of the chlorine and fluorine atoms in this compound is predicted to increase the electrophilicity of the carbonyl carbon. This heightened reactivity can be advantageous in key synthetic transformations, such as the Knoevenagel condensation, which is a cornerstone reaction for generating diverse libraries of bioactive molecules.[7] This enhanced reactivity can lead to higher yields and faster reaction times compared to non-halogenated or mono-halogenated indanones.
Comparative Performance: Halogenated vs. Non-Halogenated Indanone Derivatives
While direct comparative experimental data for derivatives of this compound is limited in publicly available literature, we can infer its potential advantages by examining data from closely related fluorinated and non-fluorinated indanone derivatives. The following tables summarize the performance of representative compounds in anticancer and anti-inflammatory assays.
Table 1: Comparative Anticancer Activity of Indanone Derivatives
| Compound/Derivative | Target/Cell Line | IC50 Value (µM) | Key Advantages of Halogenation | Reference |
| Fluorinated 2-Benzylidene-1-indanone | MCF-7 (Breast Cancer) | 0.01 - 0.88 (nanomolar range for some derivatives) | Potent cytotoxicity, potential for overcoming drug resistance. | [5] |
| Non-fluorinated Indanone-thiazolyl hydrazone (ITH-6) | HT-29 (Colorectal Cancer) | 0.41 ± 0.19 | Demonstrates the inherent anticancer potential of the indanone scaffold. | [8] |
| 5-Fluorouracil (Standard Chemotherapy) | Various | Varies | Established clinical benchmark. | [9] |
The data in Table 1 suggests that fluorinated indanone derivatives can exhibit exceptionally potent anticancer activity, with IC50 values in the nanomolar range. This level of potency is often attributed to the enhanced binding affinity and improved cellular uptake conferred by the fluorine atom.
Table 2: Comparative Anti-inflammatory Activity of Indanone Derivatives
| Compound/Derivative | Target/Assay | Inhibition/IC50 Value | Key Advantages of Halogenation | Reference |
| 2-Benzylidene-1-indanone derivative (8f) | LPS-induced IL-6 and TNF-α production in macrophages | High % inhibition | Significant reduction of pro-inflammatory cytokines. | [10] |
| Indanone derivative from Fernandoa adenophylla | Heat-induced hemolysis | IC50 = 54.69 µM | Natural product benchmark for anti-inflammatory effect. | [4] |
| Indomethacin (Standard NSAID) | COX-1/COX-2 | Varies | Established clinical benchmark. | [5] |
Table 2 highlights the potent anti-inflammatory properties of substituted indanone derivatives. While the specific contribution of the 7-chloro-6-fluoro substitution pattern needs to be experimentally verified, the general trend for halogenated compounds suggests a potential for enhanced activity.
Experimental Protocols
To facilitate the exploration of this compound in drug discovery, we provide the following detailed experimental protocols.
Protocol 1: Synthesis of 2-Benzylidene-7-chloro-6-fluoro-1-indanone via Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation, a reliable method for synthesizing α,β-unsaturated ketones from 1-indanones.[10]
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (20% w/v aqueous solution)
-
Hydrochloric acid (1.0 M)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for reaction work-up and purification
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
With vigorous stirring, add the 20% sodium hydroxide solution dropwise to the reaction mixture at room temperature.
-
Continue stirring at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with 1.0 M hydrochloric acid until the product precipitates.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified 2-benzylidene-7-chloro-6-fluoro-1-indanone derivative.
Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized indanone derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized indanone derivatives (typically from 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The unique 7-chloro-6-fluoro substitution pattern of 2,3-dihydro-1H-inden-1-one presents a compelling starting point for the design of novel drug candidates. The anticipated enhancements in synthetic reactivity, metabolic stability, and target affinity, extrapolated from data on analogous halogenated indanones, underscore its potential. The provided experimental protocols offer a robust framework for researchers to synthesize and evaluate new derivatives. Future work should focus on generating a library of 2-benzylidene and other derivatives of this compound and performing comprehensive biological evaluations to establish definitive structure-activity relationships and validate the predicted advantages of this promising scaffold.
References
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- Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. (n.d.). JoVE.
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- Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (n.d.). PMC.
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- Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. (2023). PubMed.
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- Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. (2021). PubMed.
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- 10. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Halogenated Indanones for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the indanone scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules. The introduction of a halogen atom to this framework provides a versatile handle for further functionalization, enabling the exploration of chemical space and the fine-tuning of molecular properties. This guide offers an in-depth, objective comparison of the reactivity of halogenated indanones, supported by established chemical principles and experimental data, to empower you in making informed decisions for your synthetic strategies.
The Influence of Halogenation on Indanone Reactivity: A Tale of Two Positions
The reactivity of a halogenated indanone is fundamentally dictated by the position of the halogen atom: on the aromatic ring or at the alpha-position to the carbonyl group. Each position imparts distinct chemical behavior, opening up different avenues for molecular elaboration.
-
Aromatic Halogenation (e.g., 4-, 5-, 6-, or 7-halo-1-indanone): Halogenation on the benzene ring transforms the indanone into an aryl halide. The reactivity of this C(sp²)-X bond is a delicate balance of two opposing electronic effects: the electron-withdrawing inductive effect and the electron-donating resonance effect. The activating, electron-withdrawing nature of the carbonyl group, particularly when positioned ortho or para to the halogen, plays a crucial role in enhancing the susceptibility of the aromatic ring to nucleophilic attack and in facilitating transition metal-catalyzed cross-coupling reactions.
-
Alpha-Halogenation (e.g., 2-halo-1-indanone): The introduction of a halogen at the alpha-position to the carbonyl group creates an α-halo ketone. The reactivity of this C(sp³)-X bond is dominated by the electron-withdrawing effect of the adjacent carbonyl, making the alpha-carbon electrophilic and the alpha-protons more acidic.
This guide will focus primarily on the comparative reactivity of aromatically substituted halo-indanones, as these are most commonly employed as versatile intermediates in medicinal chemistry.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for C-C and C-N bond formation, respectively. The nature of the halogen atom on the indanone ring is a critical determinant of reaction efficiency.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for creating biaryl structures and introducing diverse carbon-based functionalities. The reactivity of the halo-indanone in this reaction is directly linked to the C-X bond strength, following the general trend:
I > Br > Cl >> F
This trend is a consequence of the oxidative addition step in the catalytic cycle, which is typically the rate-determining step. The weaker C-I and C-Br bonds are more readily cleaved by the palladium(0) catalyst, leading to faster reaction rates and often higher yields under milder conditions.[1]
Table 1: Predicted Relative Reactivity of 5-Halo-1-indanones in Suzuki-Miyaura Coupling
| 5-Halo-1-indanone | Relative Reactivity | Typical Reaction Conditions | Rationale |
| 5-Iodo-1-indanone | Highest | Milder temperatures, shorter reaction times, lower catalyst loading. | Weakest C-X bond, facilitating rapid oxidative addition. |
| 5-Bromo-1-indanone | High | Standard conditions (e.g., 80-100 °C), moderate reaction times. | Good balance of reactivity and stability. |
| 5-Chloro-1-indanone | Moderate | Higher temperatures, longer reaction times, specialized ligands often required. | Stronger C-Cl bond necessitates more forcing conditions for oxidative addition. |
| 5-Fluoro-1-indanone | Lowest | Generally unreactive under standard Suzuki conditions. | Very strong C-F bond makes oxidative addition extremely difficult. |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-indanone
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-bromo-1-indanone with an arylboronic acid.[2]
Materials:
-
5-Bromo-1-indanone
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
Toluene
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1-indanone (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (2 equivalents).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in toluene.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add a mixture of toluene and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the palladium(0) catalyst.
-
Ligand (SPhos): A bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide and the reductive elimination step, enhancing reaction efficiency, especially for less reactive chlorides.[3]
-
Base (K₃PO₄): Activates the boronic acid to facilitate transmetalation to the palladium center.[4]
-
Solvent System (Toluene/Water): A biphasic system is often used to dissolve both the organic substrates and the inorganic base.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5] Similar to the Suzuki coupling, the reactivity of the halo-indanone is largely dependent on the ease of the oxidative addition step.
I > Br > Cl >> F
Aryl iodides and bromides are generally excellent substrates for this reaction.[3] Aryl chlorides are more challenging and often require the use of specialized, bulky, and electron-rich phosphine ligands to achieve good yields.[6] Aryl fluorides are typically unreactive.
Table 2: Predicted Relative Reactivity of 5-Halo-1-indanones in Buchwald-Hartwig Amination
| 5-Halo-1-indanone | Relative Reactivity | Typical Reaction Conditions | Rationale |
| 5-Iodo-1-indanone | Highest | Milder temperatures, shorter reaction times. | Facilitates rapid oxidative addition. |
| 5-Bromo-1-indanone | High | Standard conditions, broad amine scope. | Reliable and versatile substrate. |
| 5-Chloro-1-indanone | Moderate | Requires specialized ligands (e.g., XPhos, SPhos) and potentially higher temperatures. | Stronger C-Cl bond hinders oxidative addition. |
| 5-Fluoro-1-indanone | Lowest | Generally unreactive. | Very strong C-F bond. |
Experimental Protocol: Buchwald-Hartwig Amination of 6-Chloro-1-indanone
This protocol provides a general procedure for the Buchwald-Hartwig amination of a chloro-indanone with a primary or secondary amine.
Materials:
-
6-Chloro-1-indanone
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents) to a flame-dried Schlenk flask.
-
Remove the flask from the glovebox and add 6-chloro-1-indanone (1 equivalent) and toluene under an inert atmosphere.
-
Add the amine (1.2 equivalents) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System (Pd₂(dba)₃/XPhos): The combination of a Pd(0) source and a bulky, electron-rich biarylphosphine ligand is highly effective for the amination of challenging aryl chlorides.[3]
-
Base (NaOtBu): A strong, non-nucleophilic base that facilitates the deprotonation of the amine in the catalytic cycle.[7]
-
Anhydrous Conditions: Necessary to prevent the hydrolysis of the strong base and potential side reactions.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity trend for SNAr reactions can be more nuanced. The reaction proceeds via a two-step addition-elimination mechanism, forming a Meisenheimer intermediate. The rate-determining step can be either the initial nucleophilic attack or the subsequent loss of the halide leaving group.
-
When nucleophilic attack is rate-determining: The reactivity is dominated by the electronegativity of the halogen, which makes the carbon atom more electrophilic. The trend is often F > Cl > Br > I . The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.[8]
-
When leaving group departure is rate-determining: The reactivity follows the leaving group ability of the halide, which is related to the C-X bond strength. The trend is I > Br > Cl > F .
For many SNAr reactions of activated aryl halides, the initial nucleophilic attack is the rate-determining step, making the fluoro-substituted indanone potentially the most reactive. The presence of the electron-withdrawing carbonyl group on the indanone ring activates the aromatic system towards nucleophilic attack, especially when the halogen is at the 4- or 6-position.
Table 3: Predicted Relative Reactivity of 6-Halo-1-indanones in Nucleophilic Aromatic Substitution (SNAr)
| 6-Halo-1-indanone | Relative Reactivity (Attack as RDS) | Rationale |
| 6-Fluoro-1-indanone | Highest | Strongest inductive electron withdrawal by fluorine, making the carbon center highly electrophilic. |
| 6-Chloro-1-indanone | High | Significant inductive effect. |
| 6-Bromo-1-indanone | Moderate | Weaker inductive effect compared to F and Cl. |
| 6-Iodo-1-indanone | Lowest | Weakest inductive effect. |
Reactivity at the Alpha-Position: A Brief Comparison
Halogenation at the 2-position of 1-indanone creates an α-halo ketone, a versatile intermediate for various nucleophilic substitution and elimination reactions. The reactivity of these compounds is influenced by the nature of the halogen.
-
Nucleophilic Substitution: The reactivity generally follows the leaving group ability of the halide: I > Br > Cl > F .
-
Enolate Formation: The acidity of the remaining α-proton is increased by the inductive effect of the halogen. This effect is most pronounced for fluorine.
Visualizing the Synthetic Pathways
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The choice of a specific halogenated indanone is a strategic decision that significantly impacts the synthetic route. For palladium-catalyzed cross-coupling reactions, iodo- and bromo-indanones offer superior reactivity, allowing for milder reaction conditions and broader substrate scope. Chloro-indanones represent a more economical but synthetically challenging alternative, often necessitating the use of advanced catalyst systems. Fluoro-indanones are generally unreactive in these transformations but may exhibit enhanced reactivity in nucleophilic aromatic substitution reactions where the initial nucleophilic attack is the rate-determining step. Understanding these reactivity trends is paramount for the efficient and successful synthesis of complex indanone-based molecules in drug discovery and development.
References
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ResearchGate. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. [Link]
-
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- Google Patents. (n.d.). CN104910001A - Synthetic method of 5-chloro-1-indanone.
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Organic Syntheses. (n.d.). Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of 2-(2-methoxyphenyl)-2-methylpropionitrile. [Link]
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Eureka | Patsnap. (n.d.). Preparation method of 5-chloro-1-indanone. [Link]
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ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A).... [Link]
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Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]
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National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
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University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
PubChem. (n.d.). 5-Bromo-1-indanone. [Link]
-
National Institutes of Health. (n.d.). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. [Link]
-
C&EN. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]
-
Regioselective Synthesis of Indanones. (n.d.). [Link]
-
ResearchGate. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. [Link]
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National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]
-
Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]
-
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-
National Institutes of Health. (n.d.). Regiospecific and stereoselective hydroxylation of 1-indanone and 2-indanone by naphthalene dioxygenase and toluene dioxygenase. [Link]
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Safety Operating Guide
Navigating the Disposal of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Key Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2][3]
-
Irritation: Can cause skin and eye irritation.[2]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2]
The precautionary statements for similar compounds recommend avoiding contact with skin and eyes, not breathing dust, and washing thoroughly after handling.[2][3]
| Property | Information | Source |
| Chemical Formula | C9H6ClFO | [1][4] |
| Molecular Weight | 184.59 g/mol | |
| Physical Form | Solid | [1] |
| CAS Number | 881190-95-0 | [1][4] |
| Primary Hazard Class | Halogenated Organic Compound | [5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, a stringent PPE protocol is non-negotiable. The causality here is direct: the right barrier protection minimizes exposure pathways.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always check the glove manufacturer's specifications for compatibility with halogenated organic compounds.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing or dust generation.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of the solid compound or its waste should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
On-Site Waste Management: Segregation and Containment
Proper segregation of chemical waste is a cornerstone of laboratory safety and cost-effective disposal.[6][7] Halogenated organic wastes are treated differently than non-halogenated wastes, typically via high-temperature incineration.[5] Cross-contamination can lead to dangerous reactions or complicate the disposal process.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste." The container must be in good condition, compatible with the chemical, and have a secure, threaded cap.[6][8]
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[7][8] Do not use abbreviations or chemical formulas.[8] Affix the label before the first drop of waste is added.[8]
-
Waste Accumulation:
-
Solid Waste: Collect the pure compound, and any contaminated consumables (e.g., weighing paper, gloves, pipette tips) in the designated solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a "Halogenated Organic Liquid Waste" container. Keep halogenated and non-halogenated solvent wastes separate.[5][7][8] Note the composition and approximate percentages of all components on the container's label.[7]
-
-
Container Management: Keep the waste container closed at all times except when adding waste.[6][8][9] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials like strong acids, bases, and oxidizing agents.[6][8] Ensure the container is within a secondary containment bin to mitigate spills.[6]
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. For large spills, contact your institution's Environmental Health and Safety (EHS) department and emergency services.[8]
-
Control and Contain: If the spill is small and you are trained to handle it, ensure proper ventilation by working within a fume hood.[8] Prevent the solid from becoming airborne.
-
Cleanup: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).[6] Sweep up the mixture and place it in a sealed, labeled container for hazardous waste.[6][8]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleanup materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, regardless of the size.
Disposal Workflow: From Lab Bench to Final Disposition
The disposal of hazardous waste is a regulated process, often referred to as "cradle-to-grave" management.[10][11] This means the generator of the waste is responsible for it until its final, safe disposal.[11] The following workflow illustrates the decision-making and procedural steps involved.
Caption: Disposal workflow for this compound.
Regulatory Framework: Adherence to the Law
The management of hazardous waste is governed by a strict set of federal and state regulations. In the United States, the primary law is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[10]
-
Generator Status: Your laboratory or institution is classified as a hazardous waste generator.[11] The specific regulations you must follow depend on the total amount of hazardous waste generated per month (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator).[12]
-
Manifest System: For any hazardous waste transported off-site, a Uniform Hazardous Waste Manifest is required. This document tracks the waste from your facility to its ultimate destination, ensuring it is handled and disposed of properly.[9][12]
-
Consult Your EHS Office: The most critical step in ensuring compliance is to work directly with your institution's Environmental Health and Safety (EHS) or equivalent department. They will provide specific guidance, approved containers, and manage the final pickup and disposal process in accordance with all applicable regulations.
By implementing these procedures, you contribute to a culture of safety and environmental stewardship, building trust in your laboratory's operational integrity. This proactive approach to waste management is not just a regulatory requirement but a professional responsibility.
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A Researcher's Guide to the Safe Handling of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one
As a novel halogenated indanone derivative, 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one presents unique handling challenges that demand a rigorous and informed approach to laboratory safety. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, ensuring that this valuable chemical intermediate can be utilized with the highest degree of safety and experimental integrity. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol.
Hazard Assessment: Understanding the Risks
This compound (CAS RN: 881190-95-0) is a solid compound whose primary hazards are associated with direct contact and inhalation.[1] A thorough understanding of its hazard profile is the foundation of a robust safety plan.
Signal Word: Warning[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
These classifications indicate that the compound can cause significant, though not lethal, harm through multiple routes of exposure. The primary concerns are irritation to the skin, eyes, and respiratory system, as well as toxicity upon ingestion or inhalation.[1]
| Hazard Statement | Route of Exposure | Potential Effects |
| H302 / H332 | Ingestion / Inhalation | Systemic toxicity |
| H315 | Dermal (Skin) | Irritation, redness, inflammation |
| H319 | Ocular (Eyes) | Serious irritation, potential for damage |
| H335 | Inhalation | Irritation of the nose, throat, and lungs |
Personal Protective Equipment (PPE): Your Primary Line of Defense
Given the identified hazards, a multi-layered PPE strategy is essential. The goal is to create a complete barrier between the researcher and the chemical, preventing any possibility of contact.[2]
-
Body Protection: A flame-resistant laboratory coat should be worn at all times and kept fully buttoned.[3][4] This protects against accidental spills and contamination of personal clothing.
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[3][5] Given the compound's skin irritation potential, consider double-gloving (wearing two pairs of nitrile gloves) for added protection during weighing and transfer operations. Always inspect gloves for tears or punctures before use and remove them immediately after any contact with the chemical, washing hands thoroughly before donning a new pair.[5][6]
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[3][5] Safety glasses alone do not provide adequate protection against splashes.[5] When handling larger quantities or if there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[3][5]
-
Respiratory Protection: Due to the risk of respiratory irritation and harm if inhaled, all handling of the solid compound should be performed within a certified chemical fume hood to minimize exposure to airborne dust.[7] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be required.[3][8]
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensure safety at every stage of handling. This plan outlines the procedural steps for working with this compound.
Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[4] Ensure all emergency contact information is readily accessible.[7]
-
Assemble PPE: Don all required PPE as outlined above. Ensure a proper fit for all items.[8]
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Prepare Spill Kit: Have a chemical spill kit readily available, containing absorbents and neutralizers appropriate for halogenated organic compounds.[4]
-
-
Handling and Use:
-
Transportation: When moving the chemical from storage to the work area, use a secondary container to mitigate the risk of spills.
-
Weighing and Transfer: All manipulations of the solid compound, including weighing and transfer to a reaction vessel, must be conducted inside a chemical fume hood to control exposure to dust.[7] Use non-sparking tools where appropriate.
-
Housekeeping: Maintain a clean and uncluttered workspace.[6] Clearly label all containers with the chemical name and any associated hazards.[7]
-
-
Cleanup:
-
Decontamination: Thoroughly decontaminate all surfaces and glassware that have come into contact with the compound.
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last. Never wear gloves outside of the laboratory area.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6][7]
-
Disposal Plan: Environmental Responsibility
As a halogenated organic compound, this compound and any materials contaminated with it require specialized disposal. Improper disposal can lead to environmental contamination.[9]
-
Waste Segregation: Never dispose of this chemical down the drain.[4] All waste, including excess solid, contaminated consumables (e.g., gloves, weighing paper), and rinsates, must be collected in a clearly labeled, dedicated hazardous waste container for halogenated organic compounds.[4]
-
Container Management: Use non-reactive containers for waste storage.[7] Keep the waste container closed except when adding waste.
-
Disposal Procedure: The collected waste must be disposed of through your institution's environmental health and safety office. High-temperature incineration is a common and effective method for the destruction of halogenated organic wastes, breaking them down into less harmful components like carbon dioxide and hydrogen halides, which can then be scrubbed.[9][10]
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

